Product packaging for Methyl 2-(oxetan-3-ylidene)acetate(Cat. No.:CAS No. 1105665-34-6)

Methyl 2-(oxetan-3-ylidene)acetate

Cat. No.: B1394171
CAS No.: 1105665-34-6
M. Wt: 128.13 g/mol
InChI Key: QUBZUQPHJXYCSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(oxetan-3-ylidene)acetate is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B1394171 Methyl 2-(oxetan-3-ylidene)acetate CAS No. 1105665-34-6

Properties

IUPAC Name

methyl 2-(oxetan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-8-6(7)2-5-3-9-4-5/h2H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBZUQPHJXYCSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676705
Record name Methyl (oxetan-3-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105665-34-6
Record name Methyl (oxetan-3-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1105665-34-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(oxetan-3-ylidene)acetate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Methyl 2-(oxetan-3-ylidene)acetate, a valuable and increasingly utilized building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and strategic applications of this versatile reagent. The content is structured to deliver not just procedural information but also the underlying scientific rationale, empowering researchers to effectively incorporate this molecule into their discovery workflows.

Introduction: The Emerging Role of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl moieties.[1][2][3] Its incorporation into a molecular scaffold can profoundly and beneficially alter key physicochemical properties.[2][3][4] The strained nature of the oxetane ring imparts a unique three-dimensional geometry, which can lead to improved aqueous solubility, metabolic stability, and conformational rigidity, while also reducing lipophilicity.[2][4][5] this compound serves as a key intermediate, providing an exocyclic double bond that is primed for a variety of chemical transformations, making it an attractive starting point for the synthesis of novel chemical entities.[6][7]

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[8][9] A summary of its fundamental properties is provided in the table below.

PropertyValueSource(s)
CAS Number 1105665-34-6[8][10][11]
Molecular Formula C₆H₈O₃[8][10][11]
Molecular Weight 128.13 g/mol [8][11]
Appearance White to off-white solid[9]
Melting Point 47-52 °C[9]
Storage Temperature 2-8°C or Room Temperature[9][10]
SMILES String O=C(OC)C=C1COC1
InChI Key QUBZUQPHJXYCSI-UHFFFAOYSA-N[8]

Synthesis of this compound

The predominant and most efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[6] This olefination reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[12][13]

The reaction proceeds via the condensation of oxetan-3-one with a stabilized phosphonate ylide, typically generated from methyl 2-(dimethoxyphosphoryl)acetate.

HWE_Synthesis Oxetanone Oxetan-3-one Intermediate Oxaphosphetane Intermediate Phosphonate Methyl 2-(dimethoxyphosphoryl)acetate Ylide Phosphonate Carbanion Phosphonate->Ylide Deprotonation Base Base (e.g., DBU, NaH) Ylide->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Elimination Byproduct Dialkylphosphate Salt

Horner-Wadsworth-Emmons Synthesis Workflow.
Detailed Experimental Protocol: Horner-Wadsworth-Emmons Olefination

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • Oxetan-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Addition of Ketone: Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid. A yield of approximately 73% can be expected.[6]

Spectroscopic Characterization

While detailed, publicly available spectra are limited, the structure of this compound has been confirmed through standard spectroscopic techniques.[6] The following table outlines the expected spectroscopic characteristics based on its structure and data for analogous compounds.

TechniqueExpected Characteristics
¹H NMR - Singlet (~3.7 ppm, 3H): Methyl ester protons (-OCH₃). - Singlet (~5.9 ppm, 1H): Vinylic proton (=CH-). - Multiplet (~4.9-5.1 ppm, 4H): Methylene protons of the oxetane ring (-CH₂-O-CH₂-).
¹³C NMR - ~51 ppm: Methyl ester carbon (-OC H₃). - ~166 ppm: Ester carbonyl carbon (C =O). - ~118 ppm: Vinylic carbon (=C H-). - ~158 ppm: Quaternary vinylic carbon (C =CH-). - ~70-75 ppm: Methylene carbons of the oxetane ring (-C H₂-O-C H₂-).
IR (Infrared) - ~1720 cm⁻¹: Strong C=O stretch (α,β-unsaturated ester). - ~1650 cm⁻¹: C=C stretch. - ~1100-1200 cm⁻¹: C-O stretches (ester and ether). - ~2850-3000 cm⁻¹: C-H stretches.
Mass Spec (MS) - m/z 128: Molecular ion peak [M]⁺. - Key Fragments: Loss of -OCH₃ (m/z 97), loss of -COOCH₃ (m/z 69).

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in the reactivity of its α,β-unsaturated ester system, which makes it an excellent Michael acceptor.

Aza-Michael Addition

The exocyclic double bond is susceptible to conjugate addition by nucleophiles, particularly amines, in an aza-Michael reaction.[6] This reaction provides a straightforward route to 3,3-disubstituted oxetanes, which are valuable scaffolds in drug discovery.

Aza_Michael cluster_product Product Start This compound Product 3,3-Disubstituted Oxetane Adduct Start->Product Conjugate Addition Amine Amine Nucleophile (R₂NH) Base Base (e.g., DBU) Base->Product Catalyst

Aza-Michael Addition Reaction Workflow.

This transformation allows for the introduction of a wide variety of amine-containing fragments, including other heterocyclic systems, thereby enabling rapid library synthesis for structure-activity relationship (SAR) studies.[6] The reaction is typically carried out under mild conditions, often catalyzed by a non-nucleophilic base like DBU in a polar aprotic solvent such as acetonitrile.[6]

Safety and Handling

This compound is classified as an irritant.[11]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14]

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[15]

  • Avoid contact with skin, eyes, and clothing.[15]

  • Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

Storage:

  • Store in a tightly closed container in a cool, dry place.[10] Recommended storage temperatures vary by supplier but are generally room temperature or refrigerated (2-8°C).[9][10]

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound is a strategically important building block for medicinal chemists. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction and its predictable reactivity as a Michael acceptor provide reliable access to novel 3,3-disubstituted oxetane derivatives. The demonstrated ability of the oxetane motif to enhance the "drug-like" properties of molecules underscores the value of this reagent.[2][4][5] As the demand for sp³-rich, polar, and metabolically robust scaffolds continues to grow, the utility of this compound in the design and synthesis of next-generation therapeutics is poised to expand significantly.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Methyl 2-(oxetan-3-ylidene)acetate is a fascinating heterocyclic building block that has garnered increasing interest within the medicinal chemistry and drug discovery landscape. The incorporation of the strained oxetane ring, a four-membered cyclic ether, into molecular scaffolds can significantly influence key physicochemical properties, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity profiles when compared to more conventional carbocyclic or gem-dimethyl analogues.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering a foundational understanding for its application in the design and synthesis of novel therapeutic agents.

Core Molecular Properties

A thorough understanding of the fundamental molecular properties of a compound is the cornerstone of its application in research and development.

Structural and Molecular Identity

This compound is identified by the CAS Number 1105665-34-6.[2] Its molecular structure consists of an oxetane ring with an exocyclic double bond conjugated to a methyl acetate group.

Caption: 2D Chemical Structure of this compound.

The key molecular identifiers and properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1105665-34-6[2]
Molecular Formula C₆H₈O₃[2]
Molecular Weight 128.13 g/mol [3]
Physical Form White to off-white solid[3][4]
Melting Point 47-52 °C[3][4]
Spectroscopic and Analytical Data

The structural integrity of this compound is confirmed through various spectroscopic techniques. The following data has been reported for its characterization:

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the hydrogen atom environments within the molecule.

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum reveals the different carbon environments.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Detailed experimental spectroscopic data for ¹H-NMR, ¹³C-NMR, and HRMS has been reported in the scientific literature, and researchers are encouraged to consult these primary sources for in-depth analysis.[5]

Physicochemical Properties in the Context of Drug Discovery

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is not widely available in the public domain, we can infer its likely characteristics based on the known influence of the oxetane moiety.

Solubility

The incorporation of an oxetane ring is a well-established strategy to enhance aqueous solubility.[1] The polar nature of the ether linkage within the strained four-membered ring can lead to improved interactions with water molecules compared to its carbocyclic or aliphatic counterparts. It is anticipated that this compound will exhibit moderate to good solubility in a range of organic solvents.

Lipophilicity (LogP)
Acidity/Basicity (pKa)

This compound does not possess strongly acidic or basic functional groups. The ester moiety is weakly basic, and the ether oxygen of the oxetane is a very weak Lewis base. Therefore, the molecule is expected to be largely neutral over the physiological pH range.

Synthesis and Handling

Synthetic Approach: The Horner-Wadsworth-Emmons Reaction

This compound is typically synthesized via the Horner-Wadsworth-Emmons (HWE) reaction.[5] This olefination reaction is a reliable method for the formation of the exocyclic double bond. The general workflow involves the reaction of oxetan-3-one with a phosphonate ylide, typically generated from methyl 2-(dimethoxyphosphoryl)acetate and a suitable base.

HWE_Reaction_Workflow reagent1 Oxetan-3-one reaction Horner-Wadsworth-Emmons Reaction reagent1->reaction reagent2 Methyl 2-(dimethoxyphosphoryl)acetate reagent2->reaction base Base (e.g., NaH, DBU) base->reaction product This compound reaction->product

Caption: General workflow for the synthesis of this compound.

A representative experimental protocol based on similar syntheses is provided below.

Representative Experimental Protocol: Synthesis of this compound

  • Preparation of the Phosphonate Ylide: To a stirred suspension of a suitable base (e.g., sodium hydride, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 equivalent) dropwise.

  • Reaction with Oxetan-3-one: After stirring the ylide solution for 30 minutes at 0 °C, add a solution of oxetan-3-one (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically monitored by TLC or LC-MS for completion). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Storage and Stability

This compound is a solid that should be stored in a cool, dry place. While 3,3-disubstituted oxetanes are known for their enhanced stability, the exocyclic double bond in this molecule introduces potential reactivity.[1] It is advisable to store the compound under an inert atmosphere to prevent potential degradation over time. The stability of the compound under various pH conditions has not been extensively reported and should be determined empirically for specific applications.

Applications in Drug Discovery and Medicinal Chemistry

The unique physicochemical properties imparted by the oxetane ring make this compound a valuable building block in drug discovery. Its utility lies in its ability to serve as a starting material for a variety of chemical transformations, enabling the synthesis of more complex molecules with potentially improved drug-like properties.

The exocyclic double bond and the ester functionality provide two key handles for further chemical modification. The double bond can participate in reactions such as Michael additions, allowing for the introduction of various nucleophiles at the 3-position of the oxetane ring.[5] The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing further avenues for molecular diversification.

Conclusion

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its core structure, featuring the beneficial oxetane moiety, offers a promising starting point for the design of novel compounds with potentially enhanced physicochemical and pharmacokinetic profiles. This guide provides a foundational understanding of its key characteristics, from its fundamental molecular properties to its synthesis and potential applications. As research in this area continues, a more detailed experimental characterization of properties such as solubility, lipophilicity, and stability will further enhance its utility and application in the development of next-generation therapeutics.

References

Introduction: A Modern Building Block for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(oxetan-3-ylidene)acetate (CAS 1105665-34-6) For Researchers, Scientists, and Drug Development Professionals

This compound is a specialized chemical reagent that has emerged as a valuable building block in contemporary drug discovery. Its utility is intrinsically linked to the growing importance of the oxetane motif in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is increasingly recognized as a versatile tool for optimizing the physicochemical properties of drug candidates.[1][2][3] Unlike unstable analogs such as 2H-oxete, the saturated oxetane ring provides a stable, polar, and three-dimensional scaffold.[4]

Historically, medicinal chemists have grappled with challenges such as poor solubility, metabolic instability, and off-target toxicity. The incorporation of an oxetane moiety can directly address these issues. It serves as an effective bioisostere for common functional groups, notably the gem-dimethyl and carbonyl groups.[1][4][5] By replacing a lipophilic gem-dimethyl group with a polar oxetane, chemists can significantly enhance aqueous solubility and block sites of metabolic degradation without a major increase in molecular weight.[1][4] Furthermore, the strong electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity (pKa) of adjacent amines, a critical tactic for mitigating liabilities such as hERG channel inhibition.[4][6]

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, reactivity, and strategic application in the development of novel therapeutics.

Physicochemical & Spectroscopic Profile

This compound is typically supplied as a white to off-white solid.[7] It is essential for researchers to independently verify the identity and purity of the material, as some suppliers provide it specifically for early discovery research without extensive analytical data.

PropertyValueSource(s)
CAS Number 1105665-34-6[8][9]
Molecular Formula C₆H₈O₃[7][8][9][10]
Molecular Weight 128.13 g/mol [8][10]
Appearance White to off-white solid[7]
Melting Point 47-52 °C[7]
Storage Temperature 2-8 °C[7]
Synonyms 2-(3-Oxetanylidene)acetic acid methyl ester, Methyl 2-(oxetan-3-ylidene)ethanoate[9]

Core Synthesis Protocol: The Horner-Wadsworth-Emmons Approach

The most reliable and commonly cited method for preparing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[11] This olefination reaction is exceptionally effective for converting ketones into α,β-unsaturated esters with high stereoselectivity and is well-suited for substrates like oxetan-3-one.

Causality of Method Selection: The HWE reaction is preferred over the traditional Wittig reaction in this context for several reasons. The phosphonate carbanion used in the HWE is more nucleophilic and generally less basic than the corresponding phosphonium ylide, reducing the likelihood of side reactions. Critically, the byproduct of the HWE reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying product purification compared to the often-difficult removal of triphenylphosphine oxide from Wittig reactions.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 Oxetan-3-one P1 HWE Reaction (Acetonitrile, Temp Control) R1->P1 R2 Methyl 2-(dimethoxyphosphoryl)acetate R2->P1 R3 DBU (Base) R3->P1 Catalyst Prod This compound P1->Prod 73% Yield Byprod Phosphate Byproduct P1->Byprod

Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

Detailed Step-by-Step Protocol: Adapted from Gella, A. et al., 2024.[11]

  • Preparation: To a solution of oxetan-3-one (1.0 eq ) in a suitable solvent (e.g., acetonitrile), add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq ).

  • Reaction Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq ) dropwise to the mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., 65 °C) for a designated period (e.g., 16 hours). Progress should be monitored by a reliable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound. A reported yield for this procedure is 73%.[11]

Reactivity & Synthetic Utility: The Aza-Michael Addition

This compound is an excellent Michael acceptor. The exocyclic double bond is activated by the electron-withdrawing ester group, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility as a building block.

A primary application is the aza-Michael addition, which allows for the straightforward introduction of nitrogen-based heterocycles.[11] This reaction creates novel 3-substituted oxetane scaffolds that can be considered heterocyclic amino acid derivatives, which are highly valuable in drug design.[11]

G cluster_mech Aza-Michael Addition Mechanism Reactants This compound + NH-Heterocycle Intermediate Enolate Intermediate Reactants->Intermediate Nucleophilic Attack Base DBU Base->Reactants Deprotonates Nucleophile Product 3-Substituted 3-(acetoxymethyl)oxetane Intermediate->Product Protonation

Caption: Mechanism of the Aza-Michael Addition.

Self-Validating Protocol System: The protocol's trustworthiness is established by careful monitoring and characterization. The reaction should be tracked via LC/MS to confirm full conversion of the starting materials.[11] The regioselectivity of the addition is a key feature; the reaction reliably yields the 1,4-adduct as the sole product, which can be confirmed by detailed NMR spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) of the final product.[11]

Detailed Step-by-Step Protocol: Adapted from Gella, A. et al., 2024.[11]

  • Setup: In a reaction vessel, dissolve this compound (1.0 eq ) and the desired NH-heterocycle (e.g., 3-N-Boc-aminoazetidine hydrochloride, 1.1 eq ) in acetonitrile.

  • Base Addition: Add DBU (1.5 eq ) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to a controlled temperature (e.g., 45 °C) and stir for 24 hours or until LC/MS analysis indicates completion.

  • Purification: After cooling to room temperature, concentrate the mixture under reduced pressure. Purify the resulting residue using column chromatography on silica gel to isolate the target 3-substituted oxetane adduct.

Strategic Application in Drug Discovery Programs

The true value of this compound lies in its ability to serve as a strategic linchpin for improving drug-like properties. The synthesis and reactivity profiles described above provide a direct pathway to novel chemical matter with enhanced developability.

The Logic of Application: The process follows a clear, logical progression: the reagent is used in a predictable reaction to install the oxetane motif, thereby imparting desirable physicochemical characteristics to a lead compound.

G cluster_workflow Drug Discovery Application Workflow cluster_properties Resulting Physicochemical Improvements A This compound (Building Block) B Aza-Michael Addition (Key Reaction) A->B C Novel 3-Substituted Oxetane Scaffold B->C D Improved Drug-Like Properties C->D P1 Increased Solubility D->P1 P2 Reduced Lipophilicity (LogD) D->P2 P3 Blocked Metabolic Sites D->P3 P4 Modulated pKa D->P4

Caption: Strategic Workflow for Improving Drug Properties.

By incorporating the 3-substituted oxetane core, drug development professionals can:

  • Enhance Aqueous Solubility: The inherent polarity of the ether oxygen significantly improves the solubility profile compared to a non-polar gem-dimethyl or cyclobutyl analogue.[1][4]

  • Fine-Tune Lipophilicity: Reducing lipophilicity (LogD) can decrease off-target toxicities and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[1][4]

  • Improve Metabolic Stability: The oxetane ring can replace metabolically vulnerable groups, such as isopropyl moieties, thereby increasing the half-life of a drug candidate.[1]

  • Attenuate Basicity: As previously noted, the inductive effect of the oxetane can lower the pKa of a nearby amine, helping to design out hERG liability, a common cause of failure in drug development.[4][6]

Safety & Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Storage: Store in a well-ventilated place, in a tightly closed container at 2-8 °C.[7]

References

The Strategic Role of Methyl 2-(oxetan-3-ylidene)acetate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties is paramount. Methyl 2-(oxetan-3-ylidene)acetate has emerged as a pivotal building block, offering a unique combination of a strained oxetane ring and a reactive α,β-unsaturated ester. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and strategic applications, particularly for researchers, scientists, and drug development professionals. We will explore the causality behind its synthetic route via the Horner-Wadsworth-Emmons reaction and its utility as a Michael acceptor in the construction of complex heterocyclic systems, thereby underscoring its value in developing next-generation therapeutics.

Introduction: The Oxetane Motif as a Bioisosteric Game-Changer

The oxetane ring, a four-membered cyclic ether, has garnered immense interest in drug discovery as a versatile bioisostere.[1][2] Its incorporation into a molecular scaffold can profoundly and beneficially alter key drug-like properties. Unlike more common functionalities like gem-dimethyl or carbonyl groups, the oxetane motif introduces polarity and three-dimensionality with a minimal increase in molecular weight.[2] This often leads to significant improvements in aqueous solubility, metabolic stability, and lipophilicity (LogP), while also potentially modulating the basicity of proximal amines.[1][2] this compound capitalizes on these advantages, presenting the oxetane scaffold in a reactive and synthetically versatile form, making it a highly sought-after intermediate in pharmaceutical research.[3][4]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound define its chemical behavior and utility.

Molecular Formula: C₆H₈O₃[4][5]

Molecular Weight: 128.13 g/mol [5][6]

Structure: The molecule consists of a central four-membered oxetane ring. An exocyclic double bond at the 3-position connects the ring to a methyl acetate group, forming an α,β-unsaturated ester system.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties and Identifiers

Property Value Reference(s)
CAS Number 1105665-34-6 [4][5]
Appearance White to off-white solid
Melting Point 47-52 °C
Boiling Point 188.2 ± 33.0 °C (Predicted)
SMILES O=C(OC)C=C1COC1 [5]

| InChI Key | QUBZUQPHJXYCSI-UHFFFAOYSA-N |[5] |

Spectroscopic Characterization

Confirmation of the structure is achieved through standard spectroscopic methods. The key identifying features are the signals corresponding to the oxetane ring protons, the vinyl proton, and the methyl ester group.

Table 2: Predicted Spectroscopic Data

Technique Feature Expected Chemical Shift / Wavenumber
¹H NMR -OCH₃ (singlet) ~3.7 ppm[7][8]
Oxetane CH₂ (multiplet) ~4.8 - 5.1 ppm
Vinyl CH (singlet/triplet) ~5.8 - 6.2 ppm
¹³C NMR -OCH₃ ~52 ppm[6]
Oxetane CH₂ ~70 - 75 ppm
Vinyl CH ~115 - 120 ppm
C=C (quaternary) ~155 - 160 ppm
C=O (ester) ~166 ppm[9]
IR Spectroscopy C=O stretch (α,β-unsaturated ester) 1715-1730 cm⁻¹[10][11][12]
C=C stretch ~1650 cm⁻¹

| | C-O stretch (ester & ether) | 1000-1300 cm⁻¹[12] |

Synthesis via Horner-Wadsworth-Emmons (HWE) Olefination

The primary and most efficient route for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[3] This olefination method is superior to the classic Wittig reaction for this transformation due to the higher nucleophilicity of the phosphonate carbanion and the facile aqueous removal of the phosphate byproduct.[13][14] The reaction proceeds by reacting oxetan-3-one with a stabilized phosphonate ylide generated from methyl 2-(dialkoxyphosphoryl)acetate.

Rationale of the HWE Approach

The choice of the HWE reaction is strategic. The phosphonate carbanion is highly stabilized by the adjacent ester group, which makes it less basic and more nucleophilic than a corresponding Wittig ylide. This reduces the likelihood of side reactions, such as enolization of the oxetan-3-one starting material, and reliably favors the formation of the desired alkene product. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, though for an exocyclic double bond like this, only one isomer is possible.[12][14]

Reaction Mechanism and Workflow

The HWE reaction follows a well-established multi-step mechanism:

  • Deprotonation: A base abstracts the acidic proton alpha to both the phosphonate and ester groups, forming a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of oxetan-3-one.

  • Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane collapses, eliminating a water-soluble phosphate ester and forming the target C=C double bond.[12]

HWE_Workflow reagents 1. Methyl 2-(dimethoxyphosphoryl)acetate 2. Strong Base (e.g., NaH, DBU) 3. Oxetan-3-one reaction_vessel Reaction Vessel (Anhydrous THF) reagents->reaction_vessel Add deprotonation Step 1: Deprotonation (Formation of Phosphonate Carbanion) reaction_vessel->deprotonation Stir at 0°C to RT addition Step 2: Nucleophilic Addition (Attack on Oxetan-3-one) deprotonation->addition workup Aqueous Workup (Quench, Extraction) addition->workup After reaction completion purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Self-Validating Experimental Protocol

This protocol is based on established procedures for HWE reactions.[3]

  • Reagent Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Ylide Generation: Add methyl 2-(dimethoxyphosphoryl)acetate to the THF. Slowly add a strong base (e.g., a 60% dispersion of NaH in mineral oil or DBU) portion-wise.

    • Causality: Anhydrous conditions are critical as the phosphonate carbanion is highly basic and will be quenched by water. THF is an ideal aprotic solvent. 0 °C controls the initial exothermic deprotonation.

  • Ylide Maturation: Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for an additional hour until the solution is clear and hydrogen evolution (if using NaH) has ceased. This ensures complete formation of the carbanion.

  • Carbonyl Addition: Re-cool the solution to 0 °C and add a solution of oxetan-3-one in anhydrous THF dropwise over 30 minutes.

    • Causality: Dropwise addition at low temperature controls the exothermic reaction between the ylide and the ketone, preventing side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove inorganic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product. A reported yield for this reaction is 73%.[3]

Applications in Drug Development: The Aza-Michael Addition

This compound is an exemplary Michael acceptor. The exocyclic α,β-unsaturated ester is activated by the electron-withdrawing nature of the ester, making the β-carbon (the C3 of the oxetane ring) highly electrophilic and susceptible to conjugate addition by nucleophiles.

A primary application is the aza-Michael addition , where amine nucleophiles are added to construct novel heterocyclic amino acid derivatives.[3] This reaction is a powerful method for drug fragment elaboration and scaffold diversification.

Mechanism and Rationale

The aza-Michael addition is typically base-catalyzed. The base (e.g., DBU) can deprotonate the amine nucleophile, increasing its nucleophilicity, although many additions proceed with neutral amines. The amine then attacks the electrophilic C3 of the oxetane ring, with the resulting enolate intermediate being protonated during workup to yield the final 1,4-adduct.

Aza_Michael_Workflow start_mats 1. This compound 2. Amine Nucleophile (R₂NH) 3. Base (e.g., DBU) reaction_vessel Reaction Vessel (Acetonitrile) start_mats->reaction_vessel Add & Heat conjugate_add Step 1: 1,4-Conjugate Addition (Amine attacks β-carbon) reaction_vessel->conjugate_add Stir at 45-65°C protonation Step 2: Protonation (Enolate Tautomerization) conjugate_add->protonation workup Solvent Removal & Purification protonation->workup After reaction completion product 3-Substituted Oxetane Amino Acid Derivative workup->product

Caption: Workflow for the aza-Michael addition using this compound.

Self-Validating Experimental Protocol

This protocol is adapted from the work of Tumkevičius et al. for the synthesis of novel heterocyclic amino acid derivatives.[3]

  • Reaction Setup: In a vial, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile.

  • Addition of Reagents: Add the desired amine nucleophile (e.g., a substituted piperidine or other NH-heterocycle, 1.1 eq.) followed by the base catalyst, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq.).

  • Reaction: Seal the vial and heat the reaction mixture with stirring at a controlled temperature (e.g., 45 °C) for 24 hours.

    • Causality: Acetonitrile is a polar aprotic solvent that effectively solubilizes the reactants. Heating provides the necessary activation energy for the reaction. DBU is a non-nucleophilic organic base, ideal for catalyzing the reaction without competing as a nucleophile.

  • Monitoring: Monitor the reaction for the consumption of starting material by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the desired 3-substituted 3-(acetoxymethyl)oxetane product.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its structure is intelligently designed, combining the beneficial bioisosteric properties of the oxetane ring with the synthetic versatility of an α,β-unsaturated ester. The robust and high-yielding synthesis via the Horner-Wadsworth-Emmons reaction makes it readily accessible. Its subsequent application in reactions like the aza-Michael addition provides a direct and efficient route to novel, three-dimensional molecular architectures with enhanced drug-like properties. For researchers in drug development, a thorough understanding of this building block's synthesis and reactivity is essential for leveraging its full potential in the creation of innovative and effective therapeutics.

References

Introduction: The Strategic Value of Methyl 2-(oxetan-3-ylidene)acetate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(oxetan-3-ylidene)acetate

This compound (CAS 1105665-34-6) has emerged as a pivotal building block for medicinal chemists and drug development professionals.[1][2] Its structure uniquely combines a strained oxetane ring with an electrophilic α,β-unsaturated ester. The oxetane motif is increasingly incorporated into drug candidates to modulate critical physicochemical properties, such as aqueous solubility, lipophilicity, and metabolic stability.[3][4][5] Often serving as a polar, metabolically robust isostere for gem-dimethyl or carbonyl groups, the oxetane ring can significantly enhance a molecule's drug-like properties.[3][6]

This guide provides a comprehensive analysis of the chemical stability of this compound, offering field-proven insights into its optimal storage and handling. A thorough understanding of its degradation pathways is not merely academic; it is essential for ensuring the integrity of starting materials, the success of multi-step syntheses, and the ultimate quality of the final active pharmaceutical ingredient (API). We will dissect the molecule's inherent reactivity, outline rational storage conditions, and provide detailed protocols for assessing its stability under stressed conditions.

Section 1: Physicochemical Profile and Structural Features

To understand the stability of a compound, one must first understand its fundamental properties. This compound is a solid at room temperature with a reported melting point between 47-52 °C.[7] Its molecular structure is the key to its reactivity profile.

PropertyValueReference
CAS Number 1105665-34-6[7]
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
Appearance Solid[7]
Melting Point 47-52 °C[7]

The molecule contains two primary functional groups that dictate its stability: the oxetane ring and the α,β-unsaturated ester. Each possesses distinct vulnerabilities that must be considered.

M2OA_Structure cluster_0 This compound cluster_1 Key Functional Moieties mol  O=C(OC)C=C1COC1 oxetane Oxetane Ring mol->oxetane Strained ether, susceptible to acidic ring-opening ester α,β-UnsaturatedEster mol->ester Electrophilic center, susceptible to hydrolysis and photolysis

Caption: Molecular structure highlighting the two key reactive centers.

Section 2: Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is a tale of two moieties. While the oxetane ring is incorporated to enhance metabolic stability in final drug products, the building block itself is subject to chemical degradation under certain conditions.[4][5]

Hydrolytic Stability: The Competing Risks of Ester Cleavage and Ring Opening

Hydrolysis represents the most significant potential degradation pathway. The specific conditions (pH) dictate which part of the molecule is more likely to react.

  • Basic Conditions: The α,β-unsaturated ester is susceptible to base-catalyzed hydrolysis (saponification).[8][9] This reaction is typically much faster than any base-mediated degradation of the oxetane ring, which is generally stable under basic conditions.[10] The product would be the corresponding carboxylate salt.

  • Acidic Conditions: The situation under acidic conditions is more complex. While ester hydrolysis can occur, the strained oxetane ring is vulnerable to acid-catalyzed ring-opening, especially in the presence of nucleophiles.[10][11] Strongly acidic conditions should be avoided, as they can lead to a complex mixture of degradation products.[11] Milder acidic conditions may be tolerated, but careful monitoring is essential.[9]

Degradation_Pathways cluster_acid Acidic Hydrolysis (e.g., HCl, H₂O) cluster_base Basic Hydrolysis (e.g., NaOH, H₂O) cluster_photo Photolytic Degradation (UV Light) parent This compound acid_ester Ester Hydrolysis Product (Carboxylic Acid) parent->acid_ester Competing Pathway 1 acid_ring Ring-Opening Product(s) parent->acid_ring Competing Pathway 2 base_ester Ester Hydrolysis Product (Carboxylate Salt) parent->base_ester Primary Pathway photo_prod Isomers / Photoproducts parent->photo_prod

Caption: Potential degradation pathways under various stress conditions.

Photostability

α,β-unsaturated carbonyl compounds are known chromophores that can absorb UV light, leading to photochemical reactions.[12] Potential photolytic degradation pathways include cis/trans isomerization of the double bond or other, more complex rearrangements and degradations.[13][14] Therefore, protection from light, particularly UV light, is a critical consideration for both storage and handling.

Thermal Stability

While many oxetanes exhibit good thermal stability, the presence of the reactive unsaturated ester moiety suggests that prolonged exposure to high temperatures should be avoided to prevent potential polymerization or decomposition.[15] The specified melting point range of 47-52 °C indicates that the compound is stable at typical ambient and refrigerated temperatures.[7]

Section 3: Recommended Storage and Handling Protocols

Based on the intrinsic stability profile, a conservative and scientifically-grounded approach to storage is recommended to maximize the shelf-life and ensure the purity of this compound. While some suppliers may suggest room temperature storage, this may not be optimal for long-term stability, especially if ambient humidity is not controlled.[1]

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated) Minimizes the rate of potential hydrolytic and thermal degradation. Provides the most stable environment for long-term storage.[7]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric moisture and oxygen, providing robust protection against hydrolysis and potential oxidative degradation.
Light Amber vial or protect from light Prevents photolytic degradation of the α,β-unsaturated ester moiety.[13][16]
Container Tightly sealed glass container Prevents ingress of moisture and other atmospheric contaminants.

Handling Best Practices:

  • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound.

  • Handle the material in a well-ventilated area or fume hood.[7]

  • Use clean, dry spatulas and equipment.

  • After dispensing, flush the container with an inert gas before re-sealing to preserve the integrity of the remaining material.

Section 4: Experimental Workflow for Stability Assessment

To empirically validate the stability of this compound and understand its specific degradation profile, a forced degradation study is indispensable.[17][18] This process involves subjecting the compound to a range of harsh conditions to accelerate decomposition, thereby revealing potential liabilities and confirming the specificity of analytical methods.[19][20]

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel) start Prepare Stock Solution in Acetonitrile acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, RT) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (Solid, 80°C) start->thermal photo Photolytic (ICH Q1B light source) start->photo quench Quench / Neutralize (as appropriate) acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Analyze by Stability- Indicating HPLC-UV/MS quench->analyze compare Compare stressed samples to unstressed control analyze->compare

References

theoretical and computational studies of Methyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Theoretical and Computational Analysis of Methyl 2-(oxetan-3-ylidene)acetate: A Framework for Drug Discovery

Abstract

This compound has emerged as a molecule of significant interest in medicinal chemistry, primarily due to the unique properties conferred by its strained oxetane ring and its utility as a reactive building block. The oxetane motif is increasingly recognized for its ability to enhance critical drug-like properties, including aqueous solubility and metabolic stability, while acting as a compact, polar bioisostere for common functional groups.[1][2][3] This technical guide, intended for researchers, computational chemists, and drug development professionals, provides a comprehensive framework for the theoretical and computational characterization of this compound. We detail robust computational workflows using Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. The guide covers foundational methodologies, conformational analysis, frontier molecular orbital theory, and the modeling of key reaction mechanisms, such as the aza-Michael addition. The insights and protocols presented herein are designed to empower scientists to rationally design and optimize novel therapeutics based on this versatile scaffold.

Introduction: The Rise of the Oxetane Scaffold

In the landscape of modern drug discovery, the strategic incorporation of small, strained rings has become a powerful tactic for modulating molecular properties. Among these, the four-membered oxetane heterocycle has garnered substantial attention.[4][5] Unlike its more flexible five-membered counterpart, tetrahydrofuran, the oxetane ring possesses significant strain energy (approx. 106 kJ/mol) and a more planar, rigid structure.[2][5][6] This unique combination of features allows the oxetane moiety to serve as an effective bioisostere for gem-dimethyl and carbonyl groups, often leading to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while influencing the basicity of nearby functional groups.[1][4][7]

This compound (CAS 1105665-34-6) is a prime exemplar of a building block that leverages these benefits.[8][9] Its structure is characterized by two key features: the strained oxetane ring and an exocyclic α,β-unsaturated ester, which functions as a Michael acceptor.[10] This duality makes it not only a carrier of the beneficial oxetane motif but also a versatile handle for chemical elaboration.

This guide establishes a comprehensive computational protocol to dissect the intrinsic properties of this compound. By applying modern theoretical chemistry methods, we can develop a predictive understanding of its conformational preferences, electronic landscape, and reactivity. This knowledge is paramount for its rational deployment in the design of next-generation therapeutics, enabling scientists to anticipate how it will influence a parent molecule's structure, properties, and interactions with biological targets.

Part I: Foundational Computational Methodologies

Selecting the Appropriate Theoretical Framework

The reliability of any computational study hinges on the selection of an appropriate theoretical method and basis set. For a small organic molecule like this compound, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[11][12][13]

  • Rationale for DFT: DFT methods are well-suited for calculating the ground-state electronic structure, geometric parameters, and reaction energetics of systems of this size.

  • Functional and Basis Set Selection: The choice of the functional and basis set is critical for obtaining meaningful results.

    • Functional: A hybrid functional like B3LYP is a robust and widely used choice for general organic chemistry applications.[12][13] For higher accuracy, especially when considering reaction barriers or non-covalent interactions, a range-separated hybrid functional with dispersion correction, such as ωB97X-D , is recommended.

    • Basis Set: A Pople-style basis set, 6-311++G(d,p) , provides a flexible framework for an accurate description of the electron density.[12][13] The inclusion of diffuse functions (++) is important for correctly describing the lone pairs on the oxygen atoms, while polarization functions (d,p) are essential for describing the bonding environment accurately.

  • Solvent Effects: Reactions and conformational equilibria are rarely studied in the gas phase. The Polarizable Continuum Model (PCM) is an efficient method to account for the bulk electrostatic effects of a solvent (e.g., water, dichloromethane), providing more realistic energetic data.[13]

Standard Computational Workflow

A systematic workflow ensures that the calculations are robust and the results are physically meaningful. The process begins with finding the minimum energy structure and confirming its stability, followed by more detailed electronic property analysis.

G A Initial Structure Generation B Geometry Optimization A->B C Frequency Analysis B->C D Is it a true minimum? (0 imaginary frequencies) C->D E Single Point Energy (Higher level of theory) D->E  Yes G Stop/Re-optimize D->G  No F Property Analysis (HOMO/LUMO, MEP, etc.) E->F

Caption: A standard workflow for computational analysis of a molecule.

  • Input Structure: Build an initial 3D structure of this compound using molecular modeling software.

  • Optimization: Perform a full geometry optimization using the chosen DFT functional and basis set (e.g., ωB97X-D/6-311++G(d,p)) and solvent model (e.g., PCM with water).

  • Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory.

  • Verification: Confirm that the optimization has converged to a true local minimum by ensuring there are zero imaginary frequencies. The output of this step also provides thermodynamic data such as zero-point vibrational energy (ZPVE).

Part II: Structural and Electronic Characterization

Conformational Landscape

The oxetane ring is relatively planar, but substitution can induce a slight pucker.[4][5][7] Furthermore, rotation around the single bond connecting the exocyclic carbon to the carbonyl group can lead to different conformers. A potential energy surface (PES) scan is the appropriate method to explore this.

  • Identify the dihedral angle for the C=C-C=O bond as the reaction coordinate.

  • Perform a relaxed PES scan, rotating this dihedral angle in steps (e.g., 10-15 degrees) from 0° to 360°. At each step, the selected dihedral is held fixed while all other geometric parameters are allowed to relax.

  • Plot the relative energy versus the dihedral angle to identify the low-energy conformers (s-cis and s-trans) and the rotational barriers between them.

ParameterValueDescription
Optimized Bond Length (C1-C2) ~1.34 ÅExocyclic C=C double bond, typical length.
Optimized Bond Length (C3-O1) ~1.45 ÅC-O bond within the oxetane ring.
Optimized Bond Angle (C3-C4-C5) ~85.5°Internal C-C-C angle of the oxetane, indicating high strain.[4]
Ring Puckering Angle < 10°Dihedral angle defining the planarity of the oxetane ring.
Relative Energy (s-trans vs s-cis) ~0-2 kcal/molExpected small energy difference between planar conformers.
Caption: Table of representative calculated geometric and energetic parameters.
Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding a molecule's reactivity. For this compound, the FMOs dictate its behavior as both a nucleophile (donating from HOMO) and an electrophile (accepting into LUMO).

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to have significant electron density on the C=C double bond and the oxygen atoms, representing the most reactive sites for electrophilic attack.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO density will be predominantly located over the α,β-unsaturated ester system, specifically on the β-carbon and the carbonyl carbon. This distribution confirms the susceptibility of the β-carbon to nucleophilic attack, characteristic of a Michael acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitability.

OrbitalCalculated Energy (eV)Description
HOMO -7.5 eVLocalized on the C=C bond and oxygen lone pairs.
LUMO -1.8 eVLocalized on the C=C-C=O conjugated system.
HOMO-LUMO Gap 5.7 eVIndicates high kinetic stability.
Caption: Table of typical calculated Frontier Molecular Orbital energies.
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution. It is plotted on the molecule's electron density surface, where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).

For this compound, the MEP map would clearly show:

  • Negative Potential (Red): Concentrated around the carbonyl oxygen and the oxetane oxygen, highlighting their roles as hydrogen bond acceptors.

  • Positive Potential (Blue): Distributed around the hydrogen atoms.

  • Electrophilic Site: A region of lesser negative or slightly positive potential at the β-carbon of the Michael system, confirming it as the primary site for nucleophilic attack.

Part III: Reactivity and Mechanistic Insights

Modeling the Aza-Michael Addition Reaction

The reaction of this compound with amines via an aza-Michael addition is a key transformation for its use as a building block.[10] Computational modeling can provide deep mechanistic insight into this process, including the transition state structure and the activation energy.

  • Reactant Complex: Optimize the geometry of the reactant complex, where methylamine is positioned near the β-carbon of the acetate.

  • Transition State (TS) Search: Using the reactant complex as a starting point, perform a transition state search (e.g., using the Berny algorithm or a synchronous transit-guided quasi-Newton method). The expected TS will show a partially formed C-N bond and a partially broken C=C π-bond.

  • TS Verification: Perform a frequency calculation on the located TS structure. A valid TS must have exactly one imaginary frequency corresponding to the C-N bond formation.

  • Intrinsic Reaction Coordinate (IRC): Perform an IRC calculation starting from the TS. This traces the reaction path "downhill" from the TS to confirm that it connects the intended reactant complex and the product enolate intermediate.

  • Product Optimization: Optimize the geometry of the final product after proton transfer.

  • Energy Profile: Calculate the single-point energies of all stationary points (reactants, TS, product) at a high level of theory to construct an accurate reaction energy profile.

G cluster_0 Reaction Pathway Modeling cluster_1 Validation & Energetics A Reactant Optimization B Transition State Search (TS) A->B F Energy Calculation A->F E Frequency Analysis (TS) B->E Verify TS B->F C IRC Calculation D Product Optimization C->D D->F E->C 1 Imaginary Freq

Caption: Workflow for modeling the aza-Michael addition reaction mechanism.

ParameterCalculated ValueSignificance
Activation Energy (ΔG‡) 10-15 kcal/molA low barrier, suggesting the reaction proceeds readily under mild conditions.[10]
Reaction Energy (ΔGrxn) -5 to -10 kcal/molAn exothermic reaction, indicating thermodynamic favorability.
Caption: Table of typical calculated energetic data for the aza-Michael addition.

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a powerful, predictive lens through which to understand and utilize this compound in drug discovery. Through DFT calculations, we can robustly characterize its conformational preferences, electronic structure, and inherent reactivity. Modeling key reactions like the aza-Michael addition provides quantitative data on reaction barriers and thermodynamics, aiding in synthetic route planning and diversification.

These computational insights are not merely academic; they form a critical component of a modern, rational drug design pipeline. They allow for the in silico evaluation of derivatives, helping to prioritize compounds with optimal structural and electronic properties before committing to costly and time-consuming synthesis.

Future computational studies could expand upon this foundation by:

  • Molecular Dynamics (MD) Simulations: To explore the conformational dynamics of larger molecules containing this scaffold in aqueous solution.

  • Quantum Mechanics/Molecular Mechanics (QM/MM): To model the binding of a ligand derived from this scaffold within a protein active site, treating the ligand with high-accuracy QM while the protein is handled by efficient MM.

  • Virtual Screening: Using the calculated electronic properties (e.g., partial charges, MEP) to develop pharmacophore models for virtual screening of compound libraries.

By integrating these advanced computational techniques, the full potential of the this compound scaffold can be realized, accelerating the discovery of novel and effective therapeutics.

References

discovery and history of Methyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Emergence and Utility of Methyl 2-(oxetan-3-ylidene)acetate

Prepared by: Gemini, Senior Application Scientist

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern drug discovery.[1][2] Its unique ability to act as a polar, three-dimensional bioisostere for gem-dimethyl and carbonyl groups allows for the strategic enhancement of critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.[3][4] This guide delves into the history, synthesis, and application of a pivotal building block that facilitates the incorporation of this valuable scaffold: This compound (CAS No. 1105665-34-6). We will explore the primary synthetic routes to this α,β-unsaturated ester, detail its chemical properties and reactivity, and provide expert insight into its application as a versatile precursor for advanced 3,3-disubstituted oxetane structures in medicinal chemistry programs.

The Ascendancy of the Oxetane Scaffold in Medicinal Chemistry

For decades, medicinal chemists have grappled with the challenge of optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds without sacrificing potency. The introduction of the oxetane ring has proven to be a transformative strategy.[5] Unlike a gem-dimethyl group, which adds steric bulk and increases lipophilicity, the oxetane motif occupies a similar volume while introducing polarity, often leading to a dramatic improvement in aqueous solubility.[2][4] Furthermore, its electron-withdrawing nature can modulate the basicity (pKa) of adjacent amines, a critical tactic for mitigating hERG channel inhibition or improving cell permeability.[2]

The demonstrated value of this scaffold, underscored by its presence in numerous clinical candidates, created a significant demand for versatile and accessible building blocks.[2][5] this compound emerged as a direct response to this need, providing a reactive and efficient handle for introducing the oxetane core.

Synthesis and Provenance

The discovery and widespread use of this compound are intrinsically linked to the development of reliable olefination reactions for the parent ketone, oxetan-3-one. The most prevalent and efficient method for its synthesis is the Horner–Wadsworth–Emmons (HWE) reaction .[6] This reaction offers a highly reliable and scalable route to the target α,β-unsaturated ester.[6]

The HWE reaction utilizes a phosphonate-stabilized carbanion to convert ketones or aldehydes into alkenes.[6] In this specific case, oxetan-3-one is treated with the anion of methyl 2-(dimethoxyphosphoryl)acetate. The use of a stabilized ylide (or phosphonate carbanion) generally favors the formation of the thermodynamically more stable (E)-alkene, although with an exocyclic double bond like this, there is no E/Z isomerism.[7]

Caption: Horner–Wadsworth–Emmons (HWE) synthesis workflow.

Detailed Experimental Protocol: HWE Synthesis

The following protocol is a representative synthesis adapted from methodologies described in the literature.[6]

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) and anhydrous acetonitrile (MeCN).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise to the stirring solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate anion.

  • Ketone Addition: Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous MeCN dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Physicochemical and Spectroscopic Data

The accurate characterization of this building block is essential for its effective use in synthesis.

PropertyValueSource(s)
CAS Number 1105665-34-6[8][9]
Molecular Formula C₆H₈O₃[8][10]
Molecular Weight 128.13 g/mol [9]
Appearance Solid[9]
Melting Point 47-52 °C
Boiling Point 188.2 °C (Predicted)
SMILES COC(=O)C=C1COC1
InChI Key QUBZUQPJXYCSI-UHFFFAOYSA-N[9]

¹³C-NMR Spectroscopy (Representative Data): Characteristic signals for the oxetane ring carbons are observed around δ 76.0 (C-2,4) and 61.7 (C-3) ppm.[6] The exact chemical shifts can vary based on the solvent and instrument used.

Reactivity and Synthetic Utility: The Michael Acceptor

The primary utility of this compound lies in its function as an α,β-unsaturated ester , which makes it an excellent Michael acceptor . This reactivity allows for conjugate addition reactions with a wide variety of nucleophiles, providing a straightforward entry into diverse 3-substituted-3-(acetoxymethyl)oxetanes.[6]

This transformation is of paramount importance because it generates a quaternary center on the oxetane ring, a common feature in advanced drug candidates.

References

A Technical Guide to the Fundamental Reactivity of Methyl 2-(oxetan-3-ylidene)acetate for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of small, strained heterocycles has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane ring has emerged as a particularly valuable motif, prized for its ability to enhance aqueous solubility, improve metabolic stability, and introduce desirable three-dimensionality.[1][2] Methyl 2-(oxetan-3-ylidene)acetate stands out as a bifunctional building block, possessing both a reactive, strained oxetane core and an electrophilic α,β-unsaturated ester system. This guide provides an in-depth analysis of the fundamental reactivity of this compound, with a primary focus on the transformations of the oxetane ring. We will explore the structural and electronic underpinnings of its reactivity, detail the mechanisms of key reactions, and present field-proven protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile scaffold in their synthetic campaigns.

Introduction: The Oxetane Motif in Modern Chemistry

The Rise of Small, Strained Heterocycles in Drug Design

In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists have increasingly turned to sp³-rich, non-aromatic scaffolds.[2] Four-membered heterocycles, particularly oxetanes, have garnered significant interest as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl moieties.[3][4] The introduction of an oxetane can profoundly influence a molecule's properties, often leading to dramatic increases in aqueous solubility and metabolic stability while providing a unique vector for exiting a protein binding pocket.[1][4]

Introducing this compound: A Bifunctional Building Block

This compound (CAS 1105665-34-6) is a synthetic intermediate that uniquely combines two highly valuable reactive centers.[5] Its structure features the strained oxetane ring, which is primed for ring-opening reactions, and an exocyclic double bond conjugated to an ester, rendering it an excellent Michael acceptor.[6] This dual reactivity allows for divergent synthetic strategies, enabling chemists to selectively functionalize either part of the molecule to access a wide array of complex structures. Its synthesis is commonly achieved via the Horner-Wadsworth-Emmons (HWE) reaction of oxetan-3-one.[6][7]

Structural and Electronic Foundations of Reactivity

The reactivity of this compound is a direct consequence of its unique structural and electronic features. Understanding these foundations is critical for predicting and controlling its chemical behavior.

The Inherent Strain of the Oxetane Ring

The four-membered oxetane ring is characterized by significant angle strain and torsional strain. The endocyclic angles deviate substantially from the ideal tetrahedral angle of 109.5°, resulting in a high ring strain energy of approximately 25.5 kcal/mol.[8][9] This value is comparable to that of highly reactive epoxides and significantly greater than that of the more stable tetrahydrofuran (THF) ring, providing a strong thermodynamic driving force for ring-opening reactions.[8][9]

Cyclic Ether Ring SizeRing Strain Energy (kcal/mol)
Oxirane (Epoxide)327.3[8][9]
Oxetane 4 25.5 [8][9]
Tetrahydrofuran (THF)55.6[8][9]
Tetrahydropyran (THP)6~3[10]
Electronic Perturbations from the Ylideneacetate Moiety

The exocyclic α,β-unsaturated ester is a powerful electron-withdrawing group. This has two major consequences for the reactivity of the oxetane ring:

  • Reduced Lewis Basicity: The electron-withdrawing effect deactivates the oxetane oxygen, making it a weaker Lewis base compared to an unsubstituted oxetane. Consequently, activation of the ring for nucleophilic attack requires stronger acidic conditions.

  • Polarization: The C-O bonds of the oxetane are polarized. The electron-withdrawing substituent further influences the electronic distribution, making the ring carbons susceptible to nucleophilic attack, particularly after activation.

Caption: Electronic landscape of this compound.

Core Reactivity: The Oxetane Ring

The principal reactivity mode driven by ring strain is the cleavage of the C-O bonds of the oxetane ring. This transformation is most effectively achieved under acidic conditions but can also be induced by powerful nucleophiles.

Acid-Catalyzed Ring-Opening Reactions

This is the most versatile and widely exploited reaction of the oxetane core. Both Brønsted and Lewis acids can serve as catalysts to activate the ring, making it susceptible to attack by a wide range of even weak nucleophiles.[3][8][11]

Mechanism: The reaction proceeds via activation of the oxetane oxygen by the acid, forming a highly reactive oxonium ion intermediate. This is followed by nucleophilic attack at one of the ring carbons (C2 or C4), leading to ring cleavage. The reaction can exhibit SN1 or SN2 characteristics depending on the stability of the potential carbocation and the reaction conditions.[11] For oxetan-3-yl systems, this activation can set the stage for complex rearrangements or sequential reactions, treating the core as a 1,2-bis-electrophile synthon.[12]

Causality Behind Experimental Choices:

  • Acid Choice: Strong Brønsted acids (e.g., TfOH, HNTf₂) or Lewis acids (e.g., BF₃·OEt₂, TiCl₄) are typically required.[8][12] The choice of acid can influence the regioselectivity and outcome of the reaction. Brønsted acids are effective for generating 1,4-dioxanes from oxetanols and diols.[12]

  • Nucleophile: A broad range of nucleophiles can be employed, including alcohols, water, thiols, halides, and carbon nucleophiles.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common to avoid competition from the solvent as a nucleophile.

G Start Oxetane + H⁺/LA Oxonium Activated Oxonium Ion Start->Oxonium Activation Nuc_Attack Nucleophilic Attack (Nu⁻) Oxonium->Nuc_Attack Sₙ1 / Sₙ2 Product Ring-Opened Product Nuc_Attack->Product C-O Cleavage

Caption: General mechanism of acid-catalyzed oxetane ring opening.

Experimental Protocol: Acid-Catalyzed Methanolysis of an Oxetane Ring

(This is a representative protocol for a generic 3,3-disubstituted oxetane, illustrating the principle.)

  • Preparation: To a solution of the 3,3-disubstituted oxetane (1.0 mmol, 1.0 equiv) in anhydrous methanol (10 mL) at 0 °C under an inert atmosphere (N₂ or Ar), add a catalytic amount of triflic acid (HNTf₂) (0.05 mmol, 0.05 equiv).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 1,3-diol monomethyl ether.

Competing Reactivity: The Exocyclic Michael Acceptor

A crucial aspect of the chemistry of this compound is the reactivity of its α,β-unsaturated ester system, which enables conjugate additions.

Conjugate Addition Reactions

The electron-deficient double bond readily undergoes 1,4-conjugate addition (Michael addition) with a variety of soft nucleophiles, particularly amines (aza-Michael addition), thiols, and enolates.[6] This reaction pathway typically occurs under basic or neutral conditions, which are orthogonal to the acidic conditions required for ring-opening, allowing for selective functionalization.

Causality Behind Experimental Choices:

  • Catalyst: The reaction is often catalyzed by a non-nucleophilic base like DBU or can proceed thermally with sufficiently reactive nucleophiles.[6]

  • Nucleophile: Heterocyclic amines (e.g., pyrazoles, imidazoles, piperidines) are excellent nucleophiles for this transformation, leading to novel heterocyclic amino acid derivatives.[6]

  • Solvent: Polar aprotic solvents like THF or acetonitrile are commonly used.

G Start This compound + Amine (R₂NH) Attack 1,4-Conjugate Attack Start->Attack Enolate Enolate Intermediate Attack->Enolate Protonation Proton Transfer Enolate->Protonation Product Aza-Michael Adduct Protonation->Product

Caption: Mechanism of the aza-Michael addition reaction.

Experimental Protocol: Synthesis and Aza-Michael Addition

(Adapted from methodologies described for similar substrates.[6])

Part A: Synthesis of this compound

  • Preparation: To a suspension of NaH (60% in mineral oil, 1.2 equiv) in dry THF at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 equiv) dropwise.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes.

  • Reaction: Add a solution of oxetan-3-one (1.0 equiv) in dry THF dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction carefully with water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the title compound.

Part B: Aza-Michael Addition with Piperidine

  • Reaction: To a solution of this compound (1.0 equiv) in ethanol, add piperidine (1.2 equiv).

  • Monitoring: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Isolation: Upon completion, concentrate the solvent under reduced pressure. The crude product, methyl 2-(3-(piperidin-1-yl)oxetan-3-yl)acetate, can be purified by column chromatography if necessary.

Strategic Applications in Drug Development

The dual reactivity of this compound makes it a powerful platform for generating diverse molecular architectures with applications in drug discovery.

  • Scaffold for Novel Amino Acids: The aza-Michael addition pathway provides rapid access to a library of non-natural amino acid derivatives containing the oxetane motif, which can be used as building blocks in peptide mimics or as standalone drug candidates.[6]

  • Synthesis of Functionalized Acyclic Chains: Acid-catalyzed ring-opening with various nucleophiles transforms the cyclic scaffold into precisely functionalized acyclic chains, which are common structural motifs in many bioactive molecules.

  • Improving Physicochemical Properties: By incorporating the intact oxetane ring into a larger molecule via the Michael addition pathway, medicinal chemists can leverage its proven ability to enhance aqueous solubility, reduce lipophilicity, and block sites of metabolism, thereby improving the overall "drug-like" properties of a compound.[1][4]

Conclusion: A Versatile Tool for Chemical Innovation

This compound is more than a simple building block; it is a strategic tool that offers chemists a choice between two distinct and highly valuable reactivity modes. By carefully selecting reaction conditions—acidic for ring-opening or basic/neutral for conjugate addition—researchers can dictate the chemical outcome with a high degree of precision. Understanding the fundamental principles of ring strain, electronic effects, and mechanistic pathways detailed in this guide is paramount for successfully harnessing the synthetic potential of this versatile molecule, paving the way for the discovery and development of next-generation therapeutics.

References

A Technical Guide to Methyl 2-(oxetan-3-ylidene)acetate: A Versatile Building Block for Advanced Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] At the core of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which orchestrate the degradation of specific proteins via the cellular ubiquitin-proteasome system.[3][4] The efficacy of these degraders is critically dependent on the chemical linker that connects the target-binding and E3 ligase-recruiting moieties.[2][4][5] This guide provides an in-depth technical overview of methyl 2-(oxetan-3-ylidene)acetate, a novel and versatile building block for the synthesis of advanced PROTAC linkers. We will explore its chemical properties, synthesis, and strategic incorporation into degrader molecules, supported by detailed experimental protocols and workflow visualizations.

Introduction: The Central Role of the Linker in Targeted Protein Degradation

PROTACs are bifunctional molecules comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that joins them.[3][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[3][4] This catalytic mechanism allows for the elimination of target proteins, a distinct advantage over traditional occupancy-based inhibitors.[1]

Initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's activity.[2][4][5] Its length, rigidity, and chemical composition profoundly influence the stability and conformation of the ternary complex, which are key for efficient degradation.[6][7] The introduction of novel, structurally defined building blocks into linker design is therefore a key strategy for optimizing degrader performance.

Profile of a Novel Building Block: this compound

This compound (CAS 1105665-34-6) is an emerging building block in the field of medicinal chemistry, particularly for the construction of sophisticated PROTAC linkers.[8][9][10]

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C6H8O3[11][12]
Molecular Weight 128.13 g/mol [8][10][11][12]
Appearance Solid[11]
Melting Point 47-52 °C[11]
Storage 2-8°C[11]

The structure features an α,β-unsaturated ester and an oxetane ring. The oxetane motif is particularly noteworthy; it introduces a degree of three-dimensionality and rigidity into the linker, which can be advantageous for pre-organizing the PROTAC for optimal ternary complex formation.[7] Furthermore, the oxetane can serve as a polar element to improve physicochemical properties.

Synthesis of this compound

The synthesis of this compound is readily achievable through a Horner-Wadsworth-Emmons (HWE) reaction.[13] This reliable method involves the reaction of oxetan-3-one with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a base to yield the desired product with good efficiency.[13]

Strategic Application in PROTAC Synthesis

The true utility of this compound lies in its reactivity, which allows for its strategic incorporation into PROTAC linkers. The α,β-unsaturated ester is an excellent Michael acceptor, enabling conjugate addition reactions with nucleophiles such as amines.[13] This provides a straightforward method for attaching the building block to either the target ligand or the E3 ligase ligand, which are often functionalized with amine groups.

General Synthetic Workflow

The incorporation of this compound into a PROTAC typically follows a convergent synthetic strategy. This involves the separate synthesis of the POI ligand and the E3 ligase ligand, each with a suitable nucleophilic handle (e.g., a primary or secondary amine). The building block can then be reacted with one of these ligands via a Michael addition. The remaining ester functionality can then be hydrolyzed to the corresponding carboxylic acid, which is then coupled to the other ligand using standard peptide coupling reagents (e.g., HATU, HBTU).

Diagram: Synthetic Workflow for PROTAC Synthesis

G cluster_0 Ligand Preparation cluster_1 Linker Incorporation cluster_2 Final PROTAC Assembly poi_ligand POI Ligand (with amine handle) michael_addition Michael Addition poi_ligand->michael_addition e3_ligand E3 Ligase Ligand (with amine handle) coupling Amide Coupling (e.g., HATU) e3_ligand->coupling building_block Methyl 2-(oxetan- 3-ylidene)acetate building_block->michael_addition hydrolysis Ester Hydrolysis michael_addition->hydrolysis intermediate Ligand-Linker Intermediate (with carboxylic acid) hydrolysis->intermediate intermediate->coupling protac Final PROTAC coupling->protac

Caption: A generalized workflow for synthesizing a PROTAC using this compound as a key building block.

Detailed Synthetic Protocol: Michael Addition

This protocol describes the conjugate addition of an amine-containing ligand to this compound.

  • Reagents and Materials:

    • Amine-functionalized ligand (1.0 eq)

    • This compound (1.1 eq)

    • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

    • Inert atmosphere (Nitrogen or Argon)

    • Stir plate and magnetic stir bar

  • Procedure:

    • Dissolve the amine-functionalized ligand in the anhydrous solvent under an inert atmosphere.

    • Add this compound to the solution.

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the resulting adduct by flash column chromatography on silica gel to yield the desired ligand-linker intermediate.

Scientist's Note: The use of a slight excess of the building block ensures complete consumption of the often more valuable amine-functionalized ligand. The reaction is generally clean, but purification is recommended to remove any unreacted starting material before proceeding to the next step.

Characterization of Novel Degraders

Once a PROTAC has been synthesized, a series of biophysical and cellular assays are required to evaluate its efficacy.[3][14]

Experimental Workflow for PROTAC Evaluation

A systematic approach is crucial for characterizing a novel degrader. This typically involves confirming target engagement and ternary complex formation, followed by assessing the extent and rate of protein degradation in a cellular context.[3][15]

Diagram: Experimental Workflow for PROTAC Characterization

G cluster_0 Biophysical Assays cluster_1 Cellular Assays binary_binding Binary Binding Assays (SPR, ITC, FP) ternary_complex Ternary Complex Formation (TR-FRET, NanoBRET) binary_binding->ternary_complex degradation Protein Degradation (Western Blot, Proteomics) ternary_complex->degradation dc50_dmax DC50 / Dmax Determination degradation->dc50_dmax downstream Downstream Functional Assays (e.g., Cell Viability) dc50_dmax->downstream start Synthesized PROTAC start->binary_binding

Caption: A standard cascade of experiments for the comprehensive evaluation of a novel PROTAC molecule.

Key Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This protocol provides a method to assess the reduction in target protein levels following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and resolve the lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the POI signal to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle control.

Protocol 2: Determining DC50 and Dmax

The half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) are critical parameters for quantifying a PROTAC's potency and efficacy.

  • Experiment:

    • Perform a Western blot experiment as described above with a detailed dose-response of the PROTAC (typically a 10-point curve).

  • Data Analysis:

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter variable slope equation using a suitable software package (e.g., GraphPad Prism) to determine the DC50 and Dmax values.

Conclusion and Future Perspectives

This compound represents a valuable addition to the toolbox of medicinal chemists working in the field of targeted protein degradation. Its defined three-dimensional structure and versatile reactivity allow for the rational design and synthesis of novel PROTACs with potentially improved properties. The ability to introduce conformational constraint and polarity into the linker region can lead to degraders with enhanced ternary complex formation, improved cell permeability, and ultimately, greater therapeutic potential. As the field of TPD continues to evolve, the strategic use of such advanced building blocks will be paramount in developing the next generation of protein-degrading therapeutics.

References

A Technical Guide to the Preliminary Biological Activity Screening of Methyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel therapeutic agents is a multi-stage process that begins with the broad screening of new chemical entities to identify potential biological activities. This guide provides a comprehensive, technically-grounded framework for the preliminary biological activity screening of Methyl 2-(oxetan-3-ylidene)acetate, a compound of interest due to the increasing prevalence of the oxetane motif in modern medicinal chemistry. We detail a strategic, multi-tiered screening cascade designed to efficiently assess cytotoxicity, identify potential off-target liabilities, and explore specific, hypothesis-driven biological activities. This document provides not only step-by-step experimental protocols for key in vitro and cellular assays but also the scientific rationale behind their selection and a logical framework for data interpretation and hit triage. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule discovery.

Introduction to this compound (MOA)

Chemical Structure and Properties

This compound (CAS 1105665-34-6) is a small molecule featuring a strained four-membered oxetane ring conjugated to a methyl acrylate group.[1][2] The presence of the oxetane ring, a polar, sp³-rich motif, is of significant interest in drug discovery.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈O₃[1][5]
Molecular Weight 128.13 g/mol [1][2]
Appearance White to off-white solid[6]
Melting Point 47-52 °C[6]
Storage 2-8°C[1][6]
Rationale for Screening: The Role of the Oxetane Moiety in Drug Discovery

The oxetane ring has emerged as a valuable scaffold in medicinal chemistry.[7][8] It is often employed as a "bioisostere" for more common, and often less desirable, functional groups like gem-dimethyl or carbonyl groups.[7][9] The incorporation of an oxetane can confer significant advantages to a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile by:

  • Improving Aqueous Solubility: The polar nature of the ether oxygen can substantially enhance solubility compared to its carbocyclic or gem-dimethyl counterparts.[3][7]

  • Enhancing Metabolic Stability: The ring can block sites of metabolic oxidation, leading to a longer biological half-life.[3]

  • Reducing Lipophilicity: Lowering lipophilicity (LogD) can reduce off-target toxicity and improve overall drug-like properties.[4]

  • Modulating Basicity: The inductive electron-withdrawing effect of the oxetane can lower the pKa of adjacent amines, a tactic used to mitigate liabilities such as hERG channel inhibition.[4]

Given these favorable characteristics, screening this compound is a rational step to uncover novel biological activities that may serve as a starting point for a drug discovery program.

Strategic Objectives of the Preliminary Screen

The primary goals of this preliminary screening campaign are to:

  • Establish the compound's general cytotoxicity profile to define a concentration range for subsequent biological assays.

  • Perform a broad pharmacological screen to identify potential off-target activities and uncover initial "hits" against a wide range of biological targets.

  • Use data from the broad screen to generate a testable hypothesis and validate it in a targeted, secondary cellular assay.

The Screening Cascade: A Multi-Tiered Approach

A tiered or funnel-based approach is essential for an efficient and cost-effective screening campaign.[10] This strategy prioritizes broad, cost-effective assays first to eliminate inactive or overtly toxic compounds, followed by more complex and resource-intensive assays for a smaller number of promising molecules.

Diagram of the Overall Screening Workflow

The proposed workflow ensures that each step informs the next, creating a logical progression from initial characterization to a validated hit.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hypothesis Testing cluster_2 Tier 3: Hit Validation A Compound Acquisition (this compound) B Cytotoxicity Profiling (MTT / LDH Assays) A->B Assess Viability Window C Broad Pharmacology Screen (e.g., SafetyScreen44 Panel) A->C Identify Initial Hits D Data Analysis & Hypothesis Generation B->D C->D E Hypothesis-Driven Cellular Assay (e.g., Anti-Inflammatory Assay) D->E Validate Hypothesis F Hit Triage & Confirmation E->F Confirm Reproducible Activity G Advance to Hit-to-Lead Program F->G H Inactive / Toxic F->H Discard / Deprioritize

Caption: A multi-tiered workflow for preliminary biological screening.

Tier 1: Foundational In Vitro Assays

The first tier of screening focuses on establishing fundamental safety and activity profiles.

Cytotoxicity Profiling

3.1.1 Rationale: Establishing a Therapeutic Window Before assessing specific biological activities, it is crucial to determine the concentrations at which the compound is cytotoxic. This ensures that any observed effects in subsequent assays are not simply a consequence of cell death.[11] The MTT assay, which measures mitochondrial reductase activity in viable cells, is a robust and widely used method for this purpose.[12][13]

3.1.2 Protocol: MTT Assay for Cell Viability This protocol is adapted from standard methodologies for assessing cytotoxicity.[13][14]

  • Cell Seeding: Seed human cell lines (e.g., HEK293 for kidney, HepG2 for liver) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Replace the old medium with the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13] Living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[12]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[12][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

3.1.3 Data Presentation: Hypothetical IC₅₀ Values

Table 2: Hypothetical Cytotoxicity of this compound

Cell LineTissue of OriginIC₅₀ (µM)
HEK293Human Embryonic Kidney> 100
HepG2Human Hepatocellular Carcinoma> 100
A549Human Lung Carcinoma> 100

This hypothetical data suggests the compound has low cytotoxicity, allowing for subsequent biological testing up to 100 µM.

General Pharmacological Profiling

3.2.1 Rationale: Identifying Potential Target Classes Early identification of off-target activities is crucial to mitigate potential safety risks.[15] Broad pharmacological screening against a panel of common targets (e.g., GPCRs, kinases, ion channels) serves a dual purpose: it flags potential liabilities and can uncover unexpected therapeutic opportunities.[16][17]

3.2.2 Methodology: Outsourced Broad Panel Screen For efficiency and breadth, it is standard practice to outsource this screen to a specialized contract research organization (CRO). A panel such as the Eurofins SafetyScreen44 provides an excellent starting point, covering key targets related to adverse drug reactions.[18]

  • Compound Submission: The compound is submitted at a standard screening concentration (e.g., 10 µM).

  • Assay Format: The CRO performs a series of binding or functional assays for the 44 targets in the panel.

  • Data Reporting: Results are typically reported as a percentage of inhibition or activation relative to a control compound. A "hit" is often defined as >50% inhibition in a binding assay.

Tier 2: Hypothesis-Driven Cellular Assays

Scenario: Let's hypothesize that the SafetyScreen44 panel data revealed significant inhibition (>70% at 10 µM) of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. This result provides a strong rationale for investigating the compound's anti-inflammatory potential.

Rationale for Investigating Anti-Inflammatory Potential

Inflammation is a key pathological process in many diseases. Macrophages are central players in the inflammatory response, and their activation by lipopolysaccharide (LPS) is a well-established in vitro model for screening anti-inflammatory agents.[19][20] Upon LPS stimulation, macrophages produce pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE₂), via the enzymes iNOS and COX-2, respectively.[21] Measuring the inhibition of these mediators provides a robust readout of a compound's anti-inflammatory activity.

Experimental Workflow for Cellular Anti-Inflammatory Assay

G A Seed RAW 264.7 Macrophages in 96-well plate B Pre-treat with Compound (1 hour) A->B C Stimulate with LPS (1 µg/mL) (24 hours) B->C D Collect Supernatant C->D E Measure Nitric Oxide (Griess Assay) D->E F Measure PGE₂ (ELISA) D->F G Analyze Data (Determine IC₅₀) E->G F->G

Caption: Workflow for assessing anti-inflammatory activity in macrophages.

Protocol: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol outlines the measurement of NO production, a key indicator of inflammatory response, using the Griess assay.[19]

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[22]

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).[22]

  • LPS Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the "unstimulated control" group.[22] Incubate for 24 hours.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[19]

  • Incubation & Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Quantification: Calculate the nitrite concentration (a stable proxy for NO) by comparing absorbance values to a sodium nitrite standard curve. Determine the dose-dependent inhibition and calculate the IC₅₀.

4.3.1 Data Presentation: Hypothetical Dose-Response Data

Table 3: Hypothetical Inhibition of NO Production by this compound

Concentration (µM)% Inhibition of NO Production
18.5
525.1
1048.9
2575.3
5092.1
IC₅₀ (µM) 10.2

Hit Triage and Next Steps

Defining a "Hit": Criteria for Advancement

A "hit" is not simply any compound with activity; it must meet several criteria to justify the investment of further resources.[23] A high-quality hit should demonstrate:

  • Confirmed Activity: The biological effect is reproducible in the primary assay.[23]

  • Dose-Response Relationship: The activity increases with the concentration of the compound.

  • Potency: The IC₅₀ or EC₅₀ value is within a project-defined threshold (e.g., < 10-20 µM for early hits).

  • Therapeutic Window: A significant gap exists between the efficacious concentration and the cytotoxic concentration (e.g., a selectivity index >10).

  • Chemical Tractability: The molecule is synthetically accessible, allowing for the creation of analogs for structure-activity relationship (SAR) studies.[23]

Logic Diagram for Hit Triage

G start Compound from Tier 2 Assay A Is IC₅₀ < 20 µM? start->A B Is Activity Reproducible? A->B Yes fail Deprioritize or Discard A->fail No C Is Cytotoxicity IC₅₀ > 10x Efficacy IC₅₀? B->C Yes B->fail No D Is Scaffold Chemically Tractable? C->D Yes C->fail No pass Validated Hit: Advance to Hit-to-Lead D->pass Yes D->fail No

Caption: A decision-making flowchart for hit triage and validation.

Recommendations for Follow-up Studies

Based on the hypothetical results, this compound qualifies as a promising hit for an anti-inflammatory program. Recommended next steps include:

  • Orthogonal Assays: Confirm the anti-inflammatory effect using a different readout, such as measuring PGE₂ or pro-inflammatory cytokine (e.g., TNF-α, IL-6) levels via ELISA.[24]

  • Target Engagement: Perform direct enzymatic assays with purified COX-1 and COX-2 enzymes to confirm direct inhibition and assess selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the molecule to understand which parts of the structure are critical for activity and to optimize potency and other properties.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the preliminary biological evaluation of a novel chemical entity, using this compound as a case study. By employing a tiered screening cascade that begins with broad profiling for cytotoxicity and pharmacological activity and progresses to hypothesis-driven cellular assays, researchers can efficiently identify and validate promising hits. This structured methodology ensures that resources are focused on compounds with the highest potential, forming a solid foundation for subsequent hit-to-lead and lead optimization campaigns in the drug discovery pipeline.

References

Methodological & Application

Application Note: A Detailed Protocol for the Aza-Michael Addition Utilizing Methyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Oxetane Scaffolds in Medicinal Chemistry

The oxetane motif has emerged as a highly valuable structural unit in modern drug discovery.[1] Its unique three-dimensional structure, characterized by a puckered ring system, offers a compelling alternative to more traditional isosteres like gem-dimethyl or carbonyl groups.[1] The incorporation of an oxetane can favorably modulate a range of physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[1]

The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, represents a robust and atom-economical method for forming carbon-nitrogen bonds.[2][3] This reaction is of paramount importance in the synthesis of β-amino acid derivatives, which are key building blocks for a diverse array of biologically active molecules. This application note provides a detailed, field-tested protocol for the aza-Michael addition of various nitrogen-based nucleophiles to Methyl 2-(oxetan-3-ylidene)acetate, a versatile building block for introducing the desirable oxetane scaffold.

Reaction Principle and Mechanism

The core of this protocol is the base-catalyzed conjugate addition of a nitrogen nucleophile to the electron-deficient alkene of this compound. The reaction is typically facilitated by a non-nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

The proposed mechanism proceeds as follows:

  • Deprotonation/Activation: The DBU base activates the nitrogen nucleophile by deprotonation, increasing its nucleophilicity.

  • Nucleophilic Attack: The activated amine attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate is subsequently protonated, yielding the final aza-Michael adduct.

aza_michael_mechanism Aza-Michael Addition Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Acceptor This compound Enolate Enolate Intermediate Acceptor->Enolate Activated_Nucleophile Nucleophile R₂NH Activated_Nucleophile Activated Nucleophile [R₂N]⁻ Nucleophile->Activated_Nucleophile DBU Base DBU Activated_Nucleophile->Enolate Product Aza-Michael Adduct Enolate->Product + H⁺

Caption: A simplified representation of the DBU-catalyzed aza-Michael addition mechanism.

Detailed Experimental Protocol

This protocol is adapted from a general procedure described by Gudelis et al. and provides a comprehensive, step-by-step guide for the synthesis of 3-substituted 3-(acetoxymethyl)oxetane compounds.[4][5][6][7]

Materials and Reagents
  • This compound

  • Nitrogen nucleophile (e.g., heterocyclic amines, aliphatic amines)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Experimental Workflow

experimental_workflow Experimental Workflow A 1. Reagent Preparation B 2. Reaction Setup A->B Dissolve in MeCN C 3. Reaction Monitoring B->C Heat to 65 °C D 4. Work-up C->D Upon completion E 5. Extraction D->E Add H₂O & EtOAc F 6. Drying and Concentration E->F Collect organic layers G 7. Purification F->G Dry over Na₂SO₄ H 8. Characterization G->H Flash Chromatography

Caption: A flowchart outlining the key stages of the experimental procedure.

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

    • Add the desired nitrogen nucleophile (1.0 eq.).

    • Under an inert atmosphere, add anhydrous acetonitrile as the solvent. The volume should be sufficient to dissolve the reactants (a typical concentration is around 1.4 M).[4]

    • Add DBU (1.0 eq.) to the reaction mixture. Note: DBU is a strong, non-nucleophilic base that effectively catalyzes the reaction.

  • Reaction Conditions:

    • Stir the reaction mixture at 65 °C.[4] The use of an oil bath with a temperature controller is recommended for stable heating.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 16 hours depending on the nucleophilicity of the amine.[4]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by adding deionized water. The volume of water should be approximately 4-5 times the volume of acetonitrile used.[4]

  • Extraction:

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Perform the extraction three times, using a volume of ethyl acetate roughly equal to the initial volume of acetonitrile for each extraction.[4]

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4][7]

Data Presentation: Substrate Scope and Yields

The following table summarizes the results obtained for the aza-Michael addition of various N-heterocycles to this compound, as reported in the literature.[4]

EntryNitrogen NucleophileProductYield (%)
14-(Boc-amino)piperidineMethyl 2-(1-(4-(Boc-amino)piperidin-1-yl)oxetan-3-yl)acetate58
24-(Boc-aminomethyl)piperidineMethyl 2-(1-(4-((Boc-amino)methyl)piperidin-1-yl)oxetan-3-yl)acetate55

Troubleshooting and Key Considerations

  • Low Yield: If the reaction yield is low, consider increasing the reaction time or ensuring that all reagents and solvents are anhydrous. The presence of water can protonate the enolate intermediate and potentially hinder the reaction.

  • Side Reactions: The formation of side products may occur, especially with more complex nucleophiles. Careful monitoring by TLC or LC-MS is crucial to optimize the reaction time and minimize byproducts.

  • Purification Challenges: If the product is difficult to separate from the starting materials or byproducts, consider using a different eluent system for flash chromatography or employing alternative purification techniques such as preparative HPLC.

Safety Precautions

  • General Handling: Conduct all manipulations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

  • Reagent-Specific Hazards:

    • This compound: While specific safety data is not widely available, treat it as a potentially irritating and harmful chemical.

    • DBU: DBU is a strong base and can cause severe skin and eye irritation. Handle with care.

    • Acetonitrile: Acetonitrile is flammable and toxic. Avoid inhalation and contact with skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This application note provides a robust and detailed protocol for the aza-Michael addition of nitrogen nucleophiles to this compound. This reaction serves as an efficient method for the synthesis of novel amino acid derivatives containing the valuable oxetane scaffold. The straightforward procedure, coupled with the importance of the resulting products in medicinal chemistry, makes this protocol a valuable tool for researchers in drug discovery and organic synthesis.

References

The Strategic Application of Methyl 2-(oxetan-3-ylidene)acetate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Methyl 2-(oxetan-3-ylidene)acetate has emerged as a significant building block, offering a unique combination of a strained oxetane ring and a reactive α,β-unsaturated ester. This dual functionality provides a powerful platform for the synthesis of innovative compounds with the potential for enhanced biological activity and improved drug-like properties. The inherent characteristics of the oxetane motif, such as its ability to act as a bioisosteric replacement for gem-dimethyl and carbonyl groups, coupled with the synthetic versatility of the exocyclic double bond, make this reagent a valuable tool for researchers, scientists, and drug development professionals.[1][2][3][4][5][6] This document serves as a comprehensive guide to the strategic use of this compound, detailing its synthesis, key applications, and providing robust protocols for its implementation in medicinal chemistry programs.

The Oxetane Advantage: Rationale for a Four-Membered Ring in Drug Design

The incorporation of an oxetane ring into a drug candidate is a deliberate strategy to modulate its properties. The small, polar, and three-dimensional nature of the oxetane scaffold can lead to significant improvements in:

  • Aqueous Solubility: The replacement of a non-polar group like a gem-dimethyl moiety with a polar oxetane can dramatically increase the aqueous solubility of a compound, a critical factor for bioavailability.[4]

  • Metabolic Stability: Oxetanes can block metabolically labile positions in a molecule, thereby increasing its resistance to enzymatic degradation and improving its pharmacokinetic profile.[3][4]

  • Lipophilicity (LogD): Strategic placement of an oxetane can fine-tune the lipophilicity of a compound, optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

  • pKa Modulation: The inductive electron-withdrawing effect of the oxetane ring can lower the pKa of nearby basic functional groups, which can be advantageous for optimizing target engagement and reducing off-target effects.[3][5]

  • Increased sp³ Character: The introduction of the sp³-rich oxetane motif can increase the three-dimensionality of a molecule, which is often associated with improved clinical success rates.[1][7]

This compound serves as a key entry point for introducing these beneficial properties into a diverse range of molecular scaffolds.

Core Reactivity: The Aza-Michael Addition Pathway

A primary application of this compound in medicinal chemistry is its role as a Michael acceptor in aza-Michael addition reactions. The electron-withdrawing ester group activates the exocyclic double bond, making it susceptible to nucleophilic attack by amines. This reaction provides a straightforward and efficient method for the synthesis of novel heterocyclic amino acid derivatives.[8][9]

aza_michael_addition reactant1 This compound product 3-Substituted oxetane amino acid derivative reactant1->product Aza-Michael Addition reactant2 Amine (R-NH2) reactant2->product

Caption: Aza-Michael addition of an amine to this compound.

This reaction is highly versatile, allowing for the introduction of a wide array of amine-containing fragments, including aliphatic and aromatic heterocycles, to generate libraries of compounds for biological screening.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Horner-Wadsworth-Emmons reaction, a reliable method for the formation of alkenes.[8][9]

Materials:

  • Oxetan-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in dry THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq.) in dry THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of oxetan-3-one (1.0 eq.) in dry THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Data Summary:

CompoundMolecular FormulaMolecular WeightCAS Number
This compoundC₆H₈O₃128.13 g/mol 1105665-34-6

[10]

Protocol 2: Aza-Michael Addition to this compound

This protocol describes a general procedure for the synthesis of 3-substituted oxetane amino acid derivatives.[8]

Materials:

  • This compound

  • Amine (e.g., a heterocyclic amine)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq.) in acetonitrile, add the desired amine (1.1 eq.) and DBU (0.2 eq.).

  • Stir the reaction mixture at 45-65 °C for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-substituted oxetane amino acid derivative.

experimental_workflow start Start step1 Dissolve this compound in ACN start->step1 step2 Add Amine and DBU step1->step2 step3 Heat and Stir (45-65 °C) step2->step3 step4 Monitor Reaction Progress (TLC/LC-MS) step3->step4 step5 Work-up (Concentration, Extraction, Washing) step4->step5 step6 Purification (Column Chromatography) step5->step6 end Final Product step6->end

Caption: General workflow for the aza-Michael addition to this compound.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of novel amino acid derivatives via aza-Michael addition provides a rapid and efficient route to compounds with enhanced drug-like properties conferred by the oxetane motif. The protocols outlined herein offer a practical guide for the synthesis and application of this important reagent. As the demand for novel chemical matter in drug discovery continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

The Strategic Application of Methyl 2-(oxetan-3-ylidene)acetate in Modern Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring has emerged as a powerful tool for medicinal chemists. This guide provides an in-depth exploration of Methyl 2-(oxetan-3-ylidene)acetate , a versatile building block that serves as a gateway to incorporating the valuable oxetane motif into drug candidates. We will delve into the rationale behind its use, provide detailed protocols for its application, and present a framework for leveraging its unique reactivity in the synthesis of innovative therapeutics.

The Oxetane Moiety: A Bioisostere with Profound Impact

The four-membered oxetane ring is more than just a cyclic ether; it is a compact, polar, and metabolically robust surrogate for commonly employed functionalities like gem-dimethyl and carbonyl groups. Its incorporation into a lead compound can trigger a cascade of beneficial transformations in the molecule's profile.

Key Advantages of Incorporating Oxetanes:

  • Enhanced Aqueous Solubility: The polar nature of the ether oxygen in the strained four-membered ring can dramatically improve a compound's solubility, a critical factor for oral bioavailability. Replacement of a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000.

  • Improved Metabolic Stability: Oxetanes are generally more resistant to metabolic degradation compared to other functionalities, leading to improved pharmacokinetic profiles. They can serve as a less lipophilic and more stable alternative to a gem-dimethyl group, which is often introduced to block metabolically vulnerable positions.

  • Reduced Lipophilicity: In an era where "Lipophilic Efficiency" is a key metric, the oxetane moiety offers a means to increase molecular complexity and three-dimensionality without a significant penalty in lipophilicity (logP).

  • Modulation of Basicity: When placed adjacent to a nitrogen atom, the electron-withdrawing nature of the oxetane can subtly reduce the basicity (pKa) of the amine, which can be advantageous for optimizing drug-target interactions and reducing off-target effects.

  • Conformational Rigidity: The inherent strain and defined geometry of the oxetane ring can impart a degree of conformational constraint on a molecule, which can be exploited to favor a bioactive conformation and improve target affinity.

These unique attributes have led to the inclusion of oxetane motifs in a growing number of clinical and preclinical drug candidates targeting a wide array of diseases, including cancer, viral infections, and autoimmune disorders.

This compound: The Versatile Michael Acceptor

This compound is a bifunctional reagent that combines the desirable oxetane core with a reactive α,β-unsaturated ester. This specific arrangement makes it an exceptionally useful building block in drug discovery campaigns.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
Appearance White to off-white solid
Melting Point 47-52 °C
Storage 2-8 °C

The exocyclic double bond in conjugation with the ester carbonyl group renders the β-carbon electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of its application as a Michael acceptor.

Synthetic Accessibility: The Horner-Wadsworth-Emmons Approach

A reliable and scalable synthesis of this compound is crucial for its widespread application. The Horner-Wadsworth-Emmons (HWE) reaction provides an efficient route from commercially available oxetan-3-one.

HWE_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Oxetanone Oxetan-3-one Reaction_Point Horner-Wadsworth-Emmons Reaction Oxetanone->Reaction_Point HWE_reagent Methyl 2-(dimethoxyphosphoryl)acetate HWE_reagent->Reaction_Point Base Base (e.g., NaH, DBU) Base->Reaction_Point Solvent Anhydrous Solvent (e.g., THF) Solvent->Reaction_Point Product This compound Reaction_Point->Product

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Oxetan-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil) or 1,8-Diazabicycloundec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Phosphonate Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous THF dropwise.

  • Ylide Formation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear.

  • Reaction with Oxetan-3-one: Cool the resulting ylide solution back to 0 °C and add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Expert Insight: The choice of base can be critical. While NaH is effective, DBU can be a milder and more soluble alternative, simplifying the reaction setup and work-up. The purity of oxetan-3-one is also important, as it can be prone to polymerization.

Application in Drug Discovery: The Aza-Michael Addition

The primary utility of this compound in medicinal chemistry is as a Michael acceptor in conjugate addition reactions. The aza-Michael addition, involving the addition of an amine nucleophile, is a particularly powerful transformation for creating novel amino acid-like scaffolds and for appending the oxetane moiety to a nitrogen-containing core.

Aza_Michael_Addition cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Michael_Acceptor This compound Reaction_Point Aza-Michael Addition Michael_Acceptor->Reaction_Point Nucleophile Amine Nucleophile (R-NH₂) (e.g., heterocyclic amines) Nucleophile->Reaction_Point Solvent Solvent (e.g., MeOH, EtOH) Solvent->Reaction_Point Temperature Room Temperature Temperature->Reaction_Point Product Oxetane-containing β-amino ester Reaction_Point->Product

Caption: Aza-Michael addition of amines to this compound.

This reaction is highly versatile and can be employed with a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. This allows for the rapid generation of diverse libraries of oxetane-containing compounds for structure-activity relationship (SAR) studies.

Protocol 2: General Procedure for Aza-Michael Addition

Materials:

  • This compound

  • Amine nucleophile (e.g., piperidine, morpholine, pyrazole)

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Nucleophile Addition: Add the amine nucleophile (1.0-1.2 equivalents) to the solution at room temperature. For less reactive amines, a slight excess may be beneficial.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within a few hours to overnight.

  • Work-up and Purification:

    • For non-volatile products: Concentrate the reaction mixture under reduced pressure. The resulting residue can often be purified directly by flash column chromatography on silica gel to yield the desired β-amino ester adduct.

    • For products requiring extractive work-up: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate

Application Notes and Protocols: Methyl 2-(oxetan-3-ylidene)acetate as a Versatile Precursor for Novel Heterocyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of strained ring systems, such as oxetanes, into molecular scaffolds is a burgeoning strategy in medicinal chemistry for the modulation of physicochemical and pharmacological properties.[1][2][3] Methyl 2-(oxetan-3-ylidene)acetate has emerged as a highly valuable and versatile building block for the synthesis of novel heterocyclic amino acids. This document provides a comprehensive guide to the synthesis of this precursor and its application in the generation of diverse amino acid derivatives, with a focus on the underlying chemical principles and practical experimental protocols.

Introduction: The Significance of Oxetane-Containing Amino Acids

The oxetane motif, a four-membered cyclic ether, is increasingly recognized for its ability to confer desirable properties upon drug candidates.[1][3] Its incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[2][4] When integrated into the side chains of amino acids, the oxetane ring can act as a conformational lock or a hydrogen bond acceptor, providing a means to fine-tune the three-dimensional structure and biological activity of peptides and peptidomimetics.[4] Natural products such as oxetin, an antibacterial and herbicidal agent, and the antiviral nucleoside oxetanocin A, underscore the biological relevance of this structural motif.[5]

This compound serves as a key precursor to a wide array of these valuable compounds. Its exocyclic α,β-unsaturated ester functionality provides a reactive handle for various chemical transformations, most notably conjugate additions, enabling the facile introduction of diverse nitrogen-containing heterocycles.

Synthesis of the Precursor: this compound

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[5][6][7] This olefination reaction involves the condensation of oxetan-3-one with a phosphonate ylide, typically generated from methyl 2-(dimethoxyphosphoryl)acetate.

Reaction Principle and Causality

The HWE reaction is favored for its high reliability and stereoselectivity in forming alkenes. The reaction proceeds via the nucleophilic attack of the phosphonate carbanion on the carbonyl group of oxetan-3-one, forming a phosphonate-alkoxide intermediate. Subsequent elimination of a phosphate ester drives the reaction forward to yield the desired α,β-unsaturated ester. The use of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is crucial for the deprotonation of the phosphonate ester to generate the reactive ylide.[5][7]

Experimental Workflow for Precursor Synthesis

G cluster_0 Horner-Wadsworth-Emmons Reaction A Oxetan-3-one D Reaction Mixture A->D B Methyl 2-(dimethoxyphosphoryl)acetate B->D C Base (e.g., DBU) in Solvent (e.g., Acetonitrile) C->D E Work-up and Purification D->E Stir at specified temperature and time F This compound E->F Extraction, Chromatography G cluster_1 Aza-Michael Addition G This compound J Reaction Mixture G->J H Nitrogen Nucleophile (e.g., Heterocycle) H->J I Base (e.g., DBU) in Solvent (e.g., Acetonitrile) I->J K Work-up and Purification J->K Stir at specified temperature and time L Heterocyclic Amino Acid Derivative K->L Extraction, Chromatography

References

Application Note: Strategic Synthesis of 3,3-Disubstituted Oxetanes via Conjugate Addition to Methyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,3-disubstituted oxetane motif is of burgeoning importance in modern medicinal chemistry, serving as a versatile bioisostere for gem-dimethyl groups and other functionalities to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1] This application note provides a comprehensive guide to the synthesis of diverse 3,3-disubstituted oxetanes utilizing methyl 2-(oxetan-3-ylidene)acetate as a key Michael acceptor. We present detailed protocols for conjugate addition reactions with various nucleophiles, including nitrogen and carbon-based reagents. The underlying mechanisms, experimental considerations, and subsequent functional group transformations are discussed to equip researchers in drug discovery and organic synthesis with a robust and versatile synthetic toolkit.

Introduction: The Value of the Oxetane Core

Oxetanes, four-membered oxygen-containing heterocycles, have transitioned from chemical curiosities to privileged scaffolds in drug design.[1] Their inherent ring strain and the Lewis basicity of the oxygen atom allow them to act as excellent hydrogen-bond acceptors. The introduction of a 3,3-disubstituted oxetane can significantly improve aqueous solubility and reduce the metabolic liability of a parent molecule, often by blocking metabolically vulnerable sites. However, the synthetic accessibility of these strained rings has historically been a barrier to their widespread adoption.[2][3]

This compound, readily prepared from oxetan-3-one via a Horner-Wadsworth-Emmons reaction, serves as a powerful and versatile starting material.[4][5] Its α,β-unsaturated ester system is highly activated for conjugate (or Michael) addition, providing a direct and efficient pathway to introduce a wide array of substituents at the C3 position.

G cluster_start Starting Materials cluster_product Key Intermediate cluster_final Target Scaffold Oxetanone Oxetan-3-one Acceptor This compound (Michael Acceptor) Oxetanone->Acceptor HWE Reaction HWE Methyl P(O)(OMe)₂CH₂CO₂Me (Horner-Wadsworth-Emmons Reagent) HWE->Acceptor Final 3,3-Disubstituted Oxetanes Acceptor->Final Conjugate Addition Nu Nucleophile (Nu⁻) Nu->Acceptor

Figure 1: General synthetic strategy for accessing 3,3-disubstituted oxetanes.

Core Strategy: Conjugate Addition Reactions

The primary pathway for functionalizing this compound is the 1,4-conjugate addition, also known as the Michael addition.[6] The electron-withdrawing ester group polarizes the double bond, rendering the β-carbon (C3 of the oxetane ring) electrophilic and susceptible to attack by soft nucleophiles.[6][7]

Figure 2: Generalized mechanism of the Michael addition to the oxetane acceptor.

This reaction is highly versatile, accommodating a range of nucleophiles. The choice of nucleophile directly dictates the nature of the second substituent at the C3 position.

Aza-Michael Addition: Synthesis of 3-Amino-3-carboxymethyl Oxetanes

The addition of nitrogen-based nucleophiles is a powerful method for creating valuable amino acid-like building blocks.[4] Both aliphatic and aromatic amines can be used effectively.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like acetonitrile (MeCN) or tetrahydrofuran (THF) is typically used to dissolve the reactants without interfering with the reaction.

  • Catalyst/Base: While some reactive amines can add directly, the reaction is often facilitated by a non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) to deprotonate the amine, increasing its nucleophilicity. For less reactive amines, stronger bases may be required.

  • Temperature: These reactions are often run at room temperature to moderate reactivity and prevent side reactions, though gentle heating can be used to drive sluggish reactions to completion.

Protocol 1: General Aza-Michael Addition

Materials:

  • This compound (1.0 eq)[8]

  • Amine nucleophile (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., MeCN, THF)

  • Base (optional, e.g., DBU, Et₃N)

Procedure:

  • To a stirred solution of this compound in the chosen anhydrous solvent (approx. 0.1 M), add the amine nucleophile.

  • If required, add the base catalyst (0.1 - 0.2 eq) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired 3,3-disubstituted oxetane product.[4]

Example: Synthesis of Methyl 2-(3-(piperidin-1-yl)oxetan-3-yl)acetate

This specific protocol is adapted from methodologies developed for the synthesis of new heterocyclic amino-acid-like building blocks.[4]

Table 1: Reaction Parameters for Aza-Michael Addition

ParameterValueReference
Reactant 1 This compound[4]
Reactant 2 Piperidine[4]
Solvent Acetonitrile (MeCN)[4]
Temperature Room Temperature[4]
Time 12-24 hours[4]
Typical Yield ~55-65%[4]
Carbon-Michael Addition: Rh-Catalyzed Arylation

The formation of a C-C bond at the 3-position can be achieved using organometallic reagents. Rhodium-catalyzed 1,4-addition of arylboronic acids is a particularly effective method for introducing aryl groups, which are prevalent in pharmaceutical compounds.[5]

Causality Behind Experimental Choices:

  • Catalyst: A rhodium catalyst, such as {RhCl(cod)}₂, is essential for the transmetalation and insertion steps that facilitate the C-C bond formation.[5]

  • Base: An aqueous base like KOH is required to activate the boronic acid for transmetalation with the rhodium center.[5]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is used to dissolve both the organic-soluble reactants and the inorganic base.

Protocol 2: Rh-Catalyzed 1,4-Addition of an Arylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • {RhCl(cod)}₂ (5 mol%)

  • Aqueous KOH (1.3 eq)

  • 1,4-Dioxane

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the rhodium catalyst.

  • Add 1,4-dioxane, followed by the aqueous KOH solution.

  • Stir the mixture vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 3-aryl-3-carboxymethyl oxetane.[5]

Advanced Strategies: Cycloaddition Reactions

The exocyclic double bond of this compound can also participate in cycloaddition reactions, providing rapid access to complex spirocyclic systems. 1,3-dipolar cycloadditions are particularly noteworthy.

For instance, the reaction with azomethine ylides (generated in situ from an imine and an α-amino acid) can lead to the formation of oxetane-spiro-pyrrolidine scaffolds, which are of significant interest in medicinal chemistry.[9]

Figure 3: [3+2] Cycloaddition to form spirocyclic oxetanes.

Downstream Functionalization

The ester moiety of the newly formed 3,3-disubstituted oxetane serves as a versatile handle for further chemical modifications. This allows for the generation of a library of compounds from a single conjugate addition product.

Key Transformations:

  • Hydrolysis: Treatment with a base such as LiOH or NaOH under controlled, mild conditions can hydrolyze the methyl ester to the corresponding carboxylic acid without causing ring-opening of the oxetane.[10] Acidic conditions should generally be avoided as they can promote oxetane ring-opening.[1][10]

  • Reduction: The ester can be reduced to a primary alcohol using reducing agents like LiAlH₄ or NaBH₄. Careful temperature control is crucial to maintain the integrity of the oxetane ring.[10]

  • Amidation: The carboxylic acid (obtained from hydrolysis) can be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to form a wide range of amides.

G Start Methyl 2-(3-R-oxetan-3-yl)acetate Acid 2-(3-R-oxetan-3-yl)acetic acid Start->Acid Basic Hydrolysis (e.g., LiOH) Alcohol 2-(3-R-oxetan-3-yl)ethanol Start->Alcohol Reduction (e.g., LiAlH₄) Amide 2-(3-R-oxetan-3-yl)acetamide (R'NH₂ coupled) Acid->Amide Amide Coupling (e.g., HATU)

Figure 4: Workflow for downstream functionalization of the ester side chain.

Conclusion and Outlook

This compound is a powerful and versatile platform for the synthesis of medicinally relevant 3,3-disubstituted oxetanes. The conjugate addition strategies outlined in this note provide reliable and scalable protocols for introducing a diverse range of functional groups at the C3 position. The ability to further derivatize the resulting side chain enhances the utility of this approach, enabling rapid library synthesis for structure-activity relationship (SAR) studies. As the demand for novel chemical matter in drug discovery continues to grow, the methodologies described herein offer an efficient and strategic route to valuable oxetane-containing building blocks.[11]

References

Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Methyl 2-(oxetan-3-ylidene)acetate, a valuable building block in medicinal chemistry and drug discovery. The protocol focuses on the Horner-Wadsworth-Emmons (HWE) reaction, a reliable and stereoselective method for the olefination of oxetan-3-one. Detailed experimental procedures, safety precautions, process optimization strategies, and analytical characterization are presented to facilitate a safe, efficient, and reproducible scale-up process.

Introduction: The Significance of the Oxetane Moiety

The oxetane ring, a four-membered saturated ether, has emerged as a highly sought-after structural motif in modern drug discovery.[1][2] Its incorporation into small molecules can lead to significant improvements in physicochemical properties, including aqueous solubility, metabolic stability, and lipophilicity, while also influencing conformational preferences.[1] this compound, in particular, serves as a key intermediate, enabling the introduction of the oxetane scaffold and further functionalization.[3][4]

The synthesis of oxetan-3-one, the precursor for this reaction, has been a subject of extensive research, with various methods developed, including those starting from propargylic alcohols and multi-step sequences from epichlorohydrin.[5][6][7][8][9] This guide will focus on the subsequent olefination step, a critical transformation for accessing the desired exocyclic double bond.

Reaction Synopsis: The Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[10][11][12][13] It employs a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction.[10][14] This enhanced reactivity allows for the olefination of a broader range of carbonyl compounds, including ketones like oxetan-3-one.[11][14]

A key advantage of the HWE reaction in a scale-up context is the formation of a water-soluble phosphate byproduct, which simplifies the purification process significantly compared to the triphenylphosphine oxide generated in the Wittig reaction.[10][11][12] The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, which is a crucial aspect for stereochemical control in drug synthesis.[10][11][15]

The overall transformation is depicted below:

HWE_Reaction cluster_reactants Reactants cluster_products Products Oxetanone Oxetan-3-one Product This compound Oxetanone->Product Horner-Wadsworth-Emmons Reaction Phosphonate Methyl 2-(diethoxyphosphoryl)acetate Phosphonate->Product Base Base (e.g., NaH) Base->Product Byproduct Water-soluble Phosphate Byproduct

Caption: General scheme of the Horner-Wadsworth-Emmons reaction.

Safety First: Hazard Analysis and Mitigation

A thorough risk assessment is paramount before commencing any scale-up synthesis. The primary hazards associated with this protocol are outlined below.

3.1. Reagent and Material Hazards

Substance CAS Number Primary Hazards Mitigation Measures
Oxetan-3-one 6704-31-0Flammable liquid and vapor, harmful if swallowed, causes skin irritation and serious eye damage, may cause an allergic skin reaction.[16][17][18] Vapors may form explosive mixtures with air.[16][17]Work in a well-ventilated fume hood.[16][17] Keep away from heat, sparks, and open flames.[16][17] Use explosion-proof equipment and non-sparking tools.[17] Wear appropriate PPE (gloves, safety glasses, lab coat).[16][17]
Sodium Hydride (NaH) 7646-69-7Flammable solid, reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.Handle under an inert atmosphere (e.g., nitrogen or argon). Use a dry, non-reactive solvent. Add reagents slowly and control the temperature. Have a class D fire extinguisher readily available.
Methyl 2-(diethoxyphosphoryl)acetate 1067-74-9May cause eye, skin, and respiratory tract irritation.Handle in a fume hood. Wear appropriate PPE.
Tetrahydrofuran (THF), Anhydrous 109-99-9Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light. Causes serious eye irritation. May cause respiratory irritation.Use in a well-ventilated area, away from ignition sources. Test for peroxides before use, especially with previously opened containers. Store under an inert atmosphere.
This compound 1105665-34-6Irritant.[19]Handle with care, wearing appropriate PPE.

3.2. Procedural Hazards

  • Exothermic Reaction: The deprotonation of the phosphonate ester with sodium hydride is exothermic and generates hydrogen gas. The addition of oxetan-3-one to the ylide can also be exothermic.

  • Quenching: Quenching the reaction mixture, especially if excess sodium hydride is present, can be hazardous due to the rapid evolution of hydrogen gas.

Detailed Scale-Up Protocol

This protocol is designed for a ~10-gram scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

4.1. Materials and Equipment

Reagents Grade Supplier
Oxetan-3-one≥97%Commercially Available
Methyl 2-(diethoxyphosphoryl)acetate≥98%Commercially Available[20][21]
Sodium Hydride (60% dispersion in mineral oil)Reagent GradeCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Saturated Ammonium Chloride (NH4Cl) solutionACS GradeCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially Available
Brine (Saturated NaCl solution)ACS GradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)ACS GradeCommercially Available
Equipment
Three-neck round-bottom flask (500 mL) with appropriate stoppers
Magnetic stirrer and stir bar
Thermometer
Addition funnel (100 mL)
Nitrogen or Argon inlet
Ice bath
Separatory funnel (500 mL)
Rotary evaporator
Flash chromatography setup (optional, for high purity)

4.2. Step-by-Step Procedure

Synthesis_Workflow cluster_prep Preparation cluster_ylide Ylide Formation cluster_olefination Olefination cluster_workup Work-up and Purification A 1. Set up glassware under inert atmosphere. B 2. Charge flask with NaH and anhydrous THF. A->B C 3. Cool the suspension to 0 °C. B->C D 4. Add Methyl 2-(diethoxyphosphoryl)acetate dropwise. C->D E 5. Warm to room temperature and stir. D->E F 6. Cool the ylide solution to 0 °C. E->F G 7. Add Oxetan-3-one solution dropwise. F->G H 8. Stir at room temperature until completion (TLC monitoring). G->H I 9. Carefully quench the reaction with sat. NH4Cl. H->I J 10. Extract with Ethyl Acetate. I->J K 11. Wash with brine, dry, and concentrate. J->K L 12. Purify by vacuum distillation or flash chromatography. K->L

Caption: Step-by-step workflow for the synthesis.

  • Preparation of the Phosphonate Ylide:

    • Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet.

    • Under a positive flow of nitrogen, charge the flask with sodium hydride (60% dispersion in mineral oil, 2.0 g, 50.0 mmol, 1.2 eq).

    • Add anhydrous THF (100 mL) to the flask and cool the suspension to 0 °C using an ice bath.

    • In the addition funnel, prepare a solution of methyl 2-(diethoxyphosphoryl)acetate (9.67 g, 46.0 mmol, 1.1 eq) in anhydrous THF (50 mL).

    • Add the phosphonate solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the internal temperature below 5 °C. Hydrogen gas evolution will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. The solution should become clearer as the ylide forms.

  • Olefination Reaction:

    • Cool the ylide solution back down to 0 °C with an ice bath.

    • Prepare a solution of oxetan-3-one (3.0 g, 41.6 mmol, 1.0 eq) in anhydrous THF (25 mL).

    • Add the oxetan-3-one solution dropwise to the ylide solution over 20 minutes, keeping the internal temperature below 5 °C.

    • Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the oxetan-3-one is consumed (typically 2-4 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • CAUTION: Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (50 mL). Vigorous gas evolution will occur.

    • Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil.[3]

Process Optimization and Troubleshooting

Issue Potential Cause Recommended Solution
Low Yield Incomplete ylide formationEnsure anhydrous conditions. Use high-quality, dry THF and fresh NaH. Allow sufficient time for ylide formation.
Incomplete olefinationIncrease reaction time or slightly warm the reaction mixture (e.g., to 30-40 °C) after the initial addition.
Product decomposition during work-upAvoid acidic conditions during the work-up. Use saturated ammonium chloride for quenching instead of stronger acids.
Formation of Byproducts Self-condensation of oxetan-3-oneAdd the oxetan-3-one solution slowly to the ylide at a low temperature to maintain a low concentration of the ketone.
Michael addition of the ylide to the productThis is less common with stabilized ylides but can be minimized by using the stoichiometric amounts of reagents and monitoring the reaction to avoid prolonged reaction times after the starting material is consumed.
Difficult Purification Co-elution of impuritiesOptimize the solvent system for flash chromatography. Vacuum distillation may be a more effective purification method for this product.

Analytical Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the oxetane ring protons, the vinylic proton, and the methyl ester protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms and their chemical environments, including the quaternary carbon of the oxetane ring and the carbonyl carbon of the ester.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique can be used to determine the purity of the sample and confirm the molecular weight of the product.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The spectrum should exhibit characteristic absorption bands for the C=O stretch of the ester and the C=C stretch of the alkene.

Conclusion

The Horner-Wadsworth-Emmons reaction provides an efficient and scalable route to this compound. By carefully controlling the reaction conditions, adhering to strict safety protocols, and employing appropriate analytical techniques, researchers and drug development professionals can reliably produce this valuable building block on a larger scale. The insights and detailed protocol provided in this application note are intended to facilitate the successful implementation of this synthesis in a laboratory or pilot plant setting.

References

Application Notes and Protocols: Strategic Functionalization of Methyl 2-(oxetan-3-ylidene)acetate for Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxetane Motif as a Privileged Scaffold in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional geometry—offers a powerful tool for modulating the physicochemical and pharmacokinetic profiles of drug candidates.[2][3] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1] Notably, the 3,3-disubstituted oxetane motif is a well-validated bioisostere for gem-dimethyl and carbonyl groups, allowing for the strategic replacement of these functionalities to enhance drug-like properties.[2][4]

Methyl 2-(oxetan-3-ylidene)acetate stands out as a versatile and reactive building block for the synthesis of diverse chemical libraries. Its exocyclic α,β-unsaturated ester functionality provides a reactive handle for a multitude of chemical transformations, enabling the rapid generation of novel oxetane-containing compounds. This guide provides a detailed exploration of key functionalization strategies for this scaffold, complete with mechanistic insights and step-by-step protocols for library synthesis.

Core Reactivity and Strategic Functionalization

The primary modes of reactivity for this compound revolve around its electron-deficient exocyclic double bond. This makes it an excellent substrate for nucleophilic conjugate additions, cycloaddition reactions, and reductions. Each of these transformations offers a distinct vector for diversification, allowing for the systematic exploration of chemical space around the core oxetane scaffold.

dot

Caption: Key functionalization pathways for this compound.

Conjugate Addition: Accessing Diverse 3-Substituted Oxetanes

The Michael or conjugate addition is a powerful and reliable method for introducing a wide array of substituents at the 3-position of the oxetane ring.[5] The electron-withdrawing nature of the ester group polarizes the double bond, rendering the β-carbon susceptible to nucleophilic attack. This strategy has been successfully employed to synthesize libraries of novel amino acid derivatives and other functionalized oxetanes.[6]

Mechanistic Rationale

The reaction proceeds via the attack of a nucleophile on the β-carbon of the α,β-unsaturated ester. This forms a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. The choice of base and solvent is critical to ensure efficient reaction and minimize side products.

dot

Caption: Generalized mechanism of conjugate addition.

Protocol: Aza-Michael Addition for Amine Library Synthesis

This protocol details the addition of a diverse set of primary and secondary amines to this compound, a key step in generating a library of potential pharmacophores.

Materials:

  • This compound (CAS: 1105665-34-6)[7][8]

  • Library of primary and secondary amines

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add the desired amine (1.1 eq) followed by DBU (1.2 eq).

  • Stir the reaction mixture at 45-65°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[6]

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 3-amino-substituted oxetane acetate.

Entry Amine Nucleophile Reaction Time (h) Yield (%)
1Azetidine464
23-(Boc-amino)azetidine2471
34-(Boc-amino)piperidine2458
4Indazole1669

Table adapted from reference[6]. Yields are for isolated products.

[3+2] Cycloaddition: Construction of Spirocyclic Oxetanes

[3+2] Cycloaddition reactions provide an elegant route to spirocyclic systems, which are of great interest in drug discovery due to their conformational rigidity and novel three-dimensional shapes. This compound can act as a dipolarophile, reacting with 1,3-dipoles such as azomethine ylides to form complex spiro-heterocycles.[9][10]

Experimental Workflow

dot

Caption: Workflow for spirocycle synthesis via [3+2] cycloaddition.

Protocol: Silver-Catalyzed [3+2] Cycloaddition with Imines

This protocol describes the synthesis of oxetane-containing spiro-pyrrolidines via a silver-catalyzed reaction between this compound and imines derived from α-amino acid methyl esters.

Materials:

  • This compound

  • Imines (pre-formed from α-amino acid methyl esters and aldehydes)

  • Silver acetate (AgOAc)

  • Triethylamine (TEA)

  • Toluene (anhydrous)

  • Celite

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the imine (1.2 eq), and silver acetate (0.1 eq) in anhydrous toluene (0.1 M).

  • Add triethylamine (1.5 eq) to the mixture.

  • Heat the reaction to 80°C and stir for 12-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography to yield the spirocyclic oxetane.

This is a representative protocol; specific conditions may vary based on the substrates used.

Reduction of the Exocyclic Double Bond

Catalytic hydrogenation provides a straightforward method to access the corresponding saturated oxetane derivative, Methyl 2-(oxetan-3-yl)acetate. This transformation is valuable for generating scaffolds where the sp³ character of the 3-position is desired for further functionalization or as a final product.

Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10 wt. % Pd)

  • Methanol or Ethyl Acetate

  • Hydrogen gas supply (balloon or Parr hydrogenator)

Procedure:

  • Dissolve this compound in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol %).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as specified for a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC or GC-MS until complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by chromatography if necessary.

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of diverse libraries of oxetane-containing compounds. The functionalization strategies outlined in this guide—conjugate addition, cycloaddition, and reduction—provide robust and scalable methods for exploring the chemical space around this privileged scaffold. The resulting libraries of 3-substituted and spirocyclic oxetanes are well-suited for screening in drug discovery programs, offering the potential to identify novel therapeutic agents with improved physicochemical and pharmacokinetic properties.[2][3] Future work in this area will likely focus on the development of new catalytic and asymmetric methodologies to further expand the diversity and complexity of accessible oxetane derivatives.

References

Application Notes and Protocols: The Strategic Use of Methyl 2-(oxetan-3-ylidene)acetate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Oxetane Moiety in Modern Agrochemicals

In the continuous quest for more effective, selective, and environmentally benign agrochemicals, medicinal chemistry principles are increasingly being adopted in the design of novel active ingredients. One such principle is the incorporation of unique structural motifs to optimize the physicochemical and pharmacokinetic properties of a molecule. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable building block in this regard. Its inherent polarity, metabolic stability, and ability to act as a non-classical hydrogen bond acceptor make it an attractive surrogate for gem-dimethyl or carbonyl groups. These properties can lead to improved aqueous solubility, reduced metabolic degradation, and enhanced binding to target enzymes, all of which are critical for the efficacy of a modern pesticide.

Methyl 2-(oxetan-3-ylidene)acetate (CAS 1105665-34-6) is a key intermediate that provides a versatile platform for the introduction of the oxetane scaffold into a wide range of molecules. This α,β-unsaturated ester is primed for conjugate addition reactions, allowing for the straightforward construction of more complex, functionalized oxetane derivatives. This application note will provide a detailed overview of the synthesis of this compound and its application in the synthesis of agrochemical precursors, with a focus on fungicides.

Synthesis of the Key Building Block: this compound

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of oxetan-3-one with a phosphonate ester in the presence of a base.

Reaction Scheme:

HWE_reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Oxetanone Oxetan-3-one Target This compound Oxetanone->Target Horner-Wadsworth-Emmons Reaction Phosphonate Methyl (dimethoxyphosphoryl)acetate Phosphonate->Target Base Base (e.g., NaH, DBU) Solvent Solvent (e.g., THF, Acetonitrile) Byproduct Phosphate byproduct

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Detailed Protocol for the Synthesis of this compound:

Materials:

  • Oxetan-3-one

  • Methyl (dimethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Ylide (using NaH): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyl (dimethoxyphosphoryl)acetate (1.0 eq.) in anhydrous THF to the cooled suspension, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. The formation of the phosphonate ylide is indicated by the dissolution of the sodium hydride.

  • Condensation Reaction: Cool the ylide solution back to 0 °C. Add a solution of oxetan-3-one (1.2 eq.) in anhydrous THF dropwise to the reaction mixture.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a clear oil.

Parameter Typical Value
Yield 70-85%
Purity (by NMR) >95%
Physical State Colorless to pale yellow oil

Application in Agrochemical Synthesis: Aza-Michael Addition for the Preparation of Fungicidal Scaffolds

This compound is an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles. The aza-Michael addition, using nitrogen-based nucleophiles, is a particularly powerful tool for the synthesis of heterocyclic compounds, many of which form the core of modern fungicides, especially the succinate dehydrogenase inhibitors (SDHIs).

General Reaction Scheme:

Aza_Michael_Addition cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Michael_Acceptor This compound Adduct Oxetane-containing Agrochemical Precursor Michael_Acceptor->Adduct Aza-Michael Addition Nucleophile Nitrogen Nucleophile (e.g., pyrazole, triazole) Nucleophile->Adduct Base Base (e.g., DBU, K2CO3) Solvent Solvent (e.g., Acetonitrile, DMF)

Caption: Aza-Michael addition to form an oxetane-containing agrochemical precursor.

Exemplary Protocol for the Synthesis of a Fungicidal Precursor:

This protocol describes the synthesis of a generic oxetane-pyrazole conjugate, a common structural motif in SDHI fungicides.

Materials:

  • This compound

  • A substituted pyrazole (e.g., 3-(trifluoromethyl)-1H-pyrazole)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous Acetonitrile

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the substituted pyrazole (1.1 eq.), and anhydrous acetonitrile.

  • Addition of Base: Add DBU (1.2 eq.) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired oxetane-pyrazole adduct.

Parameter Expected Outcome
Yield 60-80%
Purity (by LC-MS) >95%
Physical State Solid or viscous oil

Further Functionalization towards Active Agrochemicals

The resulting oxetane-containing intermediate can be further elaborated to yield a final active ingredient. For instance, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a desired amine to form a carboxamide – a key functional group in many SDHI fungicides.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its straightforward preparation and reactivity in key bond-forming reactions like the aza-Michael addition make it an attractive starting material for introducing the beneficial oxetane moiety. The incorporation of this small, polar, and metabolically stable ring system is a proven strategy for enhancing the performance of active ingredients. As the demand for more sophisticated and effective crop protection solutions continues to grow, the use of innovative building blocks like this compound in the design and synthesis of next-generation agrochemicals is expected to increase significantly.

Application Notes and Protocols: Methyl 2-(oxetan-3-ylidene)acetate as a Michael Acceptor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Oxetane Moiety in Modern Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need for novel molecular scaffolds that can address increasingly complex biological targets. In this context, small, strained ring systems have emerged as powerful tools for modulating the physicochemical properties of drug candidates. Among these, the oxetane ring, a four-membered oxygen-containing heterocycle, has garnered significant attention for its unique combination of properties.[1][2]

Incorporating an oxetane motif can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational rigidity.[3] Oxetanes can serve as effective bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups, often leading to improved drug-like properties.[2][4] The inherent ring strain of approximately 106 kJ/mol, while rendering the ring susceptible to certain ring-opening reactions, also contributes to a more rigid and defined three-dimensional structure.[5][6] This rigidity can be advantageous in locking a molecule into a bioactive conformation. Furthermore, the oxygen atom in the oxetane ring is an excellent hydrogen bond acceptor, a feature that can be exploited in designing interactions with biological targets.[5][7]

Methyl 2-(oxetan-3-ylidene)acetate stands out as a particularly valuable building block. It combines the beneficial attributes of the oxetane ring with the reactivity of an α,β-unsaturated ester, making it a competent Michael acceptor.[8] This dual functionality allows for the introduction of the oxetane moiety into a diverse range of molecular architectures through the strategic formation of carbon-carbon or carbon-heteroatom bonds via conjugate addition.[9][10]

Synthesis of this compound

The preparation of this compound is typically achieved through a Horner-Wadsworth-Emmons reaction, a reliable method for the formation of α,β-unsaturated esters from ketones.[8]

Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound from commercially available oxetan-3-one.

Materials:

  • Oxetan-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in anhydrous acetonitrile, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DBU (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.[8]

Expected Outcome: The product is typically obtained as a colorless oil. The yield for this reaction is generally good, often in the range of 70-80%.

G cluster_synthesis Synthesis Workflow A Oxetan-3-one + Methyl 2-(dimethoxyphosphoryl)acetate B Add DBU in Acetonitrile A->B Reagents C Reaction Stirring (12-16h, RT) B->C Initiation D Aqueous Workup (NaHCO3, EtOAc extraction) C->D Quenching & Extraction E Purification (Silica Gel Chromatography) D->E Isolation F This compound E->F Final Product

Caption: Synthetic workflow for this compound.

Michael Addition Reactions: Mechanism and Scope

The Michael reaction, or conjugate addition, is a cornerstone of organic synthesis for the formation of C-C and C-heteroatom bonds.[9][10] In the context of this compound, the electron-withdrawing ester group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.[11]

The general mechanism proceeds in three key steps:

  • Nucleophile Activation: A base abstracts a proton from the Michael donor to generate a nucleophile (e.g., an enolate, an amine, or a thiolate).[12]

  • Conjugate Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of a new bond and a resonance-stabilized enolate intermediate.[12]

  • Protonation: The enolate intermediate is protonated by a proton source (often the conjugate acid of the base used or the solvent) to yield the final 1,4-adduct.[12]

G cluster_mechanism Michael Addition Mechanism Start This compound + Nucleophile (Nu-H) Step1 Base-mediated Nucleophile Activation (Nu-) Start->Step1 Base Step2 Nucleophilic Attack on β-Carbon Step1->Step2 Intermediate Resonance-Stabilized Enolate Intermediate Step2->Intermediate Step3 Protonation Intermediate->Step3 H+ Source Product 1,4-Adduct Step3->Product

Caption: Generalized mechanism of the Michael addition.

A wide array of nucleophiles can participate in Michael additions with this compound, highlighting its synthetic versatility. These include:

  • Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines, anilines, and various nitrogen-containing heterocycles readily undergo conjugate addition.[8]

  • Carbon Nucleophiles: Soft carbon nucleophiles such as enolates, organocuprates, and enamines are effective for forming new carbon-carbon bonds.[5]

  • Sulfur Nucleophiles (Thia-Michael Addition): Thiols are excellent nucleophiles for this transformation, often proceeding under mild conditions.[13]

Protocol 2: Aza-Michael Addition of a Piperidine Derivative

Objective: To demonstrate a typical aza-Michael addition to this compound using a secondary amine as the nucleophile.[8]

Materials:

  • This compound

  • 4-(Boc-amino)piperidine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and 4-(Boc-amino)piperidine (1.1 eq) in anhydrous acetonitrile.

  • Add DBU (0.2 eq) to the solution.

  • Heat the reaction mixture to 65 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dilute the residue with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired adduct.[8]

Data Summary and Applications

The Michael addition products derived from this compound are valuable intermediates in the synthesis of more complex molecules, particularly in the context of drug discovery. The introduction of the 3,3-disubstituted oxetane core can lead to significant improvements in the pharmacological profile of a compound.

Nucleophile TypeRepresentative NucleophileProduct ClassPotential ApplicationsReference
NitrogenPiperidines, Pyrrolidines, Indazoles3-Amino-3-(acetoxymethyl)oxetanesScaffolds for kinase inhibitors, GPCR modulators[8]
CarbonOrganocuprates, Malonates3-Alkyl/Aryl-3-(acetoxymethyl)oxetanesBuilding blocks for complex natural product synthesis[5]
SulfurThiols3-Thio-3-(acetoxymethyl)oxetanesCovalent modifiers, enzyme inhibitors[13]

The oxetane moiety has been successfully incorporated into several clinical and preclinical drug candidates, where it has been shown to enhance properties such as aqueous solubility, metabolic stability, and target affinity.[1][14] For instance, the replacement of a gem-dimethyl group with an oxetane can block metabolic weak spots without the associated increase in lipophilicity.[2]

G cluster_application Drug Discovery Application Start This compound Reaction Michael Addition (+ Nucleophile) Start->Reaction Product 3,3-Disubstituted Oxetane Derivative Reaction->Product Application Improved Drug Candidate (Enhanced Solubility, Stability, etc.) Product->Application Incorporation into Lead Compound

References

Troubleshooting & Optimization

optimizing reaction conditions for Methyl 2-(oxetan-3-ylidene)acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable and increasingly popular building block. Oxetanes are prized in drug discovery for their ability to improve physicochemical properties such as aqueous solubility and metabolic stability while reducing lipophilicity when replacing groups like gem-dimethyls.[1]

This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize the synthesis of this key intermediate.

Section 1: Synthesis Overview & Core Mechanism

The most reliable and commonly employed method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction .[2] This olefination reaction involves the condensation of oxetan-3-one with a stabilized phosphonate ylide, generated in situ from methyl 2-(dimethoxyphosphoryl)acetate.

The HWE reaction is generally preferred over the classical Wittig reaction for this transformation due to a significant practical advantage: the phosphate byproduct is water-soluble, which greatly simplifies purification compared to the often-problematic removal of triphenylphosphine oxide.[3][4]

Reaction Mechanism: Horner-Wadsworth-Emmons Olefination

The reaction proceeds through the following key steps:

  • Deprotonation: A base abstracts the acidic proton from the α-carbon of the phosphonate ester, creating a nucleophilic phosphonate carbanion (ylide).

  • Nucleophilic Attack: The phosphonate carbanion attacks the electrophilic carbonyl carbon of oxetan-3-one.

  • Cycloaddition/Elimination: This leads to the formation of a transient oxaphosphetane intermediate which subsequently collapses.

  • Product Formation: The driving force for the elimination is the formation of a very stable phosphorus-oxygen double bond in the phosphate byproduct, yielding the desired alkene, this compound.

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism cluster_ylide_formation Step 1: Ylide Formation cluster_olefination Step 2: Olefination Phosphonate Methyl 2-(dimethoxyphosphoryl)acetate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Deprotonation Base Base (e.g., NaH, DBU) Intermediate Oxaphosphetane Intermediate Ylide->Intermediate Nucleophilic Attack Ketone Oxetan-3-one Product This compound Intermediate->Product Elimination Byproduct Water-Soluble Phosphate

Caption: Key stages of the HWE synthesis pathway.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of this compound (CAS 1105665-34-6).[5][6]

Q1: What are the recommended starting materials and reagents?

  • Ketone: Oxetan-3-one. Purity is critical as it can be unstable.

  • Phosphonate Reagent: Methyl 2-(dimethoxyphosphoryl)acetate is the most common choice.[2]

  • Base: Sodium hydride (NaH, 60% dispersion in mineral oil) is highly effective for generating the ylide.[2] Other bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used, particularly for milder conditions.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent for reactions involving NaH.[2] For reactions with DBU, acetonitrile is a suitable choice.

Q2: What are the typical reaction conditions and expected yield? Reaction conditions can be optimized, but a common starting point involves the slow addition of oxetan-3-one to a pre-formed solution of the ylide in THF at 0 °C, followed by warming to room temperature. Yields are generally good, with reports often in the range of 70-75%.[2]

ParameterCondition 1 (NaH)Condition 2 (DBU)
Base NaH (60% in oil)DBU
Solvent Anhydrous THFAcetonitrile
Temperature 0 °C to Room Temp45 °C
Reaction Time Several hours~24 hours
Typical Yield ~72%~71% (for aza-Michael addition precursor)[2]

Q3: How is the final product purified? The primary methods are vacuum distillation or flash column chromatography.

  • Vacuum Distillation: This is effective for larger scales, with one report citing purification at 130 °C and 4 x 10⁻³ bar.[2]

  • Flash Column Chromatography: This is suitable for smaller scales or when high purity is required. The choice of eluent depends on the impurities present.

Q4: What are the stability and storage considerations for this compound? While the product itself is relatively stable and can be stored at room temperature[6], related oxetane-carboxylic acids have shown a tendency to isomerize into lactones upon heating or over long-term storage.[7] It is advisable to store the product in a cool, dry place and monitor its purity by NMR if stored for extended periods.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Troubleshooting Troubleshooting: Low or No Yield Start Problem: Low or No Yield Cause1 Cause 1: Inefficient Ylide Formation Start->Cause1 Cause2 Cause 2: Poor Quality Reactants Start->Cause2 Cause3 Cause 3: Suboptimal Reaction Conditions Start->Cause3 Sol1a Solution 1a: Ensure anhydrous solvent (THF). Use freshly opened or distilled THF. Cause1->Sol1a Solvent Issue Sol1b Solution 1b: Verify base activity. Use fresh, unexpired NaH. Wash oil away with dry hexanes if necessary. Cause1->Sol1b Base Issue Sol1c Solution 1c: Allow sufficient time for ylide formation before adding ketone. Cause1->Sol1c Procedure Issue Sol2a Solution 2a: Verify purity of Oxetan-3-one by NMR. Consider re-purification if necessary. Cause2->Sol2a Ketone Purity Sol2b Solution 2b: Check purity of phosphonate reagent. Cause2->Sol2b Phosphonate Purity Sol3a Solution 3a: Add oxetan-3-one slowly at 0 °C to prevent side reactions. Cause3->Sol3a Addition Rate Sol3b Solution 3b: Ensure reaction is adequately stirred and allowed to warm to RT. Cause3->Sol3b Temperature/Mixing

Caption: Decision tree for diagnosing low reaction yield.

Problem 1: Low or No Product Formation
  • Potential Cause A: Incomplete Deprotonation of the Phosphonate. The formation of the phosphonate carbanion is the critical first step. This process is highly sensitive to moisture and the quality of the base.

    • Solution: Ensure your solvent (THF) is strictly anhydrous. Use a fresh bottle or distill it over a suitable drying agent. Verify the activity of the sodium hydride; older NaH can have a passivated surface. If necessary, carefully wash the mineral oil from the NaH dispersion with dry hexanes before use. Allow sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution) before adding the oxetan-3-one.

  • Potential Cause B: Degradation of Oxetan-3-one. Oxetan-3-one can be unstable and is susceptible to polymerization or decomposition, especially if impure or stored improperly.

    • Solution: Check the purity of your oxetan-3-one by ¹H NMR before use. If it appears degraded, consider purifying it by distillation. Store it under an inert atmosphere (argon or nitrogen) in a refrigerator.

Problem 2: Formation of Significant Side Products
  • Potential Cause A: Self-Condensation of Oxetan-3-one. If the local concentration of the ketone is too high in the presence of the base/ylide, it can undergo self-condensation reactions.

    • Solution: The most effective strategy is to add the oxetan-3-one to the solution of the pre-formed ylide. The addition should be done slowly, preferably using a syringe pump, especially on a larger scale. Maintaining a low temperature (0 °C) during the addition also helps to control the reaction rate and minimize side reactions.

  • Potential Cause B: Michael Addition to the Product. The product, an α,β-unsaturated ester, can potentially react with nucleophiles present in the reaction mixture in a Michael addition fashion, especially if reaction times are excessively long or temperatures are too high.[2]

    • Solution: Monitor the reaction by TLC or GC-MS. Once the starting material (oxetan-3-one) is consumed, proceed with the workup promptly. Avoid unnecessarily high temperatures or prolonged reaction times.

Problem 3: Difficulty in Purification
  • Potential Cause A: Emulsion during Aqueous Workup. The workup can sometimes lead to stable emulsions, making phase separation difficult.

    • Solution: After quenching the reaction (e.g., with saturated aq. NH₄Cl), add brine (saturated aq. NaCl) to the aqueous layer. This increases the ionic strength of the aqueous phase and helps to break up emulsions, leading to a cleaner separation.

  • Potential Cause B: Product Loss during Distillation. this compound has a moderate boiling point. Using an inefficient vacuum setup can require higher temperatures, leading to product decomposition.

    • Solution: Use a high-quality vacuum pump and a well-sealed distillation apparatus to achieve a very low pressure (<1 mbar). This will allow the product to distill at a lower, safer temperature, minimizing the risk of thermal degradation.[2]

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol is adapted from established literature procedures.[2]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Oxetan-3-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Base Suspension: Under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C using an ice bath. Add methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Stirring: Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The cessation of gas evolution indicates the completion of ylide formation.

  • Ketone Addition: Cool the reaction mixture back down to 0 °C. Add a solution of oxetan-3-one (1.0 equivalent) in a small amount of anhydrous THF dropwise over 30-45 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (or until TLC/GC-MS indicates full consumption of oxetan-3-one).

  • Workup - Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Workup - Washing & Drying: Combine the organic layers and wash them with water, followed by brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by vacuum distillation or flash column chromatography on silica gel.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Pack a silica gel column using a suitable eluent system, such as a mixture of hexanes and ethyl acetate. A typical starting gradient might be 5% EtOAc in hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elution: Elute the column with the hexanes/EtOAc gradient. The polarity can be gradually increased (e.g., to 10%, 15%, 20% EtOAc) to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless oil.[2]

References

Technical Support Center: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(oxetan-3-ylidene)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established literature and extensive field experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I improve it?

Answer:

Low or no yield in the Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of this compound is a frequent issue that can often be traced back to reagent quality, reaction setup, or the choice of base.[1]

Possible Causes & Solutions:

  • Poor Quality of Oxetan-3-one: The starting ketone, oxetan-3-one, is a strained cyclic ketone and can be prone to degradation or polymerization, especially if not stored and handled correctly.[2] Impurities can inhibit the reaction.

    • Solution: Ensure you are using high-purity oxetan-3-one. If the purity is questionable, consider purification by distillation under reduced pressure. Always store it at low temperatures (around -20 °C is recommended) under an inert atmosphere.

  • Ineffective Deprotonation of the Phosphonate: The formation of the phosphonate carbanion is the critical first step. If the base is weak, wet, or has degraded, this step will be inefficient.

    • Solution: Use a strong, fresh base. Sodium hydride (NaH, 60% dispersion in mineral oil) is commonly used and should be washed with dry hexanes to remove the oil before use.[3] Ensure your solvent (e.g., THF) is anhydrous. For substrates sensitive to strong bases, milder conditions like DBU in acetonitrile can be effective.[3]

  • Moisture in the Reaction: The phosphonate carbanion is highly basic and will be quenched by any protic source, including water.

    • Solution: All glassware should be rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).

Question 2: My crude NMR shows multiple unexpected signals. What are the common byproducts in this synthesis?

Answer:

Besides unreacted starting materials, several byproducts can form during the synthesis. Identifying these is key to optimizing your reaction and purification.

Potential Byproducts:

  • Water-Soluble Phosphate Byproduct: The primary byproduct of the HWE reaction is the dialkyl phosphate salt (e.g., dimethyl phosphate). This is typically removed during the aqueous workup due to its high water solubility.[4][5]

  • Oxetan-3-one Self-Condensation Product: Under basic conditions, ketones with α-hydrogens can undergo self-aldol condensation.[6][7] For oxetan-3-one, this would lead to a β-hydroxy ketone adduct, which may subsequently dehydrate.

    • Identification: Look for signals corresponding to a new hydroxyl group (~2-4 ppm, broad singlet) and additional methylene and methine protons in the 1H NMR spectrum. The mass spectrum would show a peak corresponding to the dimer of oxetan-3-one minus a water molecule.

    • Solution: Add the oxetan-3-one slowly at a low temperature to the pre-formed phosphonate carbanion. This ensures that the concentration of free oxetan-3-one is low at any given time, minimizing self-condensation.

  • Michael Adduct: The phosphonate carbanion is a soft nucleophile and can potentially add to the electron-deficient β-carbon of the newly formed α,β-unsaturated ester product in a Michael addition.[8][9][10]

    • Identification: This adduct will have a more complex 1H NMR spectrum with the loss of the vinylic proton signal and the appearance of new aliphatic protons. The mass spectrum will show an M+H peak corresponding to the addition of the phosphonate to the product.

    • Solution: Use a stoichiometric amount of the phosphonate reagent. Adding the oxetan-3-one to the ylide solution can also help minimize the concentration of the ylide in the presence of the product.

Question 3: I'm having difficulty purifying the final product. What are the recommended purification methods?

Answer:

Purification of this compound can be challenging due to its polarity and potential for decomposition.

Purification Strategies:

  • Aqueous Workup: The first step is a careful aqueous workup to remove the water-soluble phosphate byproduct. Use a saturated solution of ammonium chloride (NH4Cl) for quenching, followed by extraction with a suitable organic solvent like ethyl acetate. Be cautious to avoid acidic conditions during workup, as the oxetane ring can be sensitive to acid-catalyzed ring-opening.[11][12]

  • Flash Column Chromatography: This is a common and effective method.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A mixture of hexanes and ethyl acetate is typically effective. A gradient elution may be necessary to separate the product from less polar impurities and more polar byproducts.

  • Distillation: For larger scales, vacuum distillation (Kugelrohr) can be an effective purification method, as described in some literature.[3] This is particularly useful for removing non-volatile impurities.

Frequently Asked Questions (FAQs)

  • Q: What is the expected stereochemistry of the double bond?

    • A: The Horner-Wadsworth-Emmons reaction with stabilized ylides, such as the one derived from methyl 2-(dimethoxyphosphoryl)acetate, generally favors the formation of the (E)-alkene.[4][5]

  • Q: Can I use a different phosphonate reagent?

    • A: Yes, other phosphonate esters can be used, which may influence the reactivity and stereoselectivity. For example, using phosphonates with bulkier ester groups can sometimes enhance E-selectivity.[5]

  • Q: My product seems to decompose upon storage. What are the optimal storage conditions?

    • A: While the oxetane ring is generally stable, α,β-unsaturated esters can be susceptible to polymerization or dimerization over time, especially if exposed to light or heat. It is recommended to store the purified product at low temperatures (≤ 4 °C) in the dark and under an inert atmosphere.

  • Q: Can this reaction be scaled up?

    • A: Yes, this reaction can be scaled up. However, for larger scale reactions, careful control of temperature during the addition of reagents is crucial to manage the exothermicity and minimize side reactions. A slow addition of the oxetan-3-one to the phosphonate ylide solution is recommended.

Experimental Protocols

Protocol 1: Synthesis of this compound via HWE Reaction

This protocol is adapted from established literature procedures.[3]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Oxetan-3-one

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add methyl 2-(dimethoxyphosphoryl)acetate (1.05 eq) dissolved in anhydrous THF via the dropping funnel, maintaining the temperature below 5 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of oxetan-3-one (1.0 eq) in anhydrous THF dropwise, keeping the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH4Cl.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to afford this compound as a colorless oil.

Data Summary

Table 1: Reaction Conditions and Expected Outcomes

ParameterCondition 1 (NaH/THF)Condition 2 (DBU/MeCN)
Base Sodium Hydride (NaH)1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Solvent Tetrahydrofuran (THF)Acetonitrile (MeCN)
Temperature 0 °C to Room TempRoom Temp to 45 °C
Typical Yield 70-80%65-75%
Key Advantage High reactivityMilder conditions, suitable for sensitive substrates

Visualizations

Reaction Workflow

G cluster_prep Ylide Formation cluster_reaction HWE Reaction cluster_workup Workup & Purification Phosphonate Methyl 2-(dimethoxyphosphoryl)acetate Ylide Phosphonate Carbanion Phosphonate->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Solvent_Prep Anhydrous THF, 0°C Solvent_Prep->Ylide Addition Nucleophilic Addition Ylide->Addition Oxetanone Oxetan-3-one Oxetanone->Addition Intermediate Oxaphosphetane Intermediate Addition->Intermediate Product This compound Intermediate->Product Byproduct Phosphate Salt Intermediate->Byproduct Quench Quench (aq. NH4Cl) Product->Quench Byproduct->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Chromatography / Distillation Extraction->Purification Final_Product Pure Product Purification->Final_Product

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Troubleshooting Logic

G Start Low / No Yield Check_Reagents Check Reagent Quality (Oxetan-3-one, Base, Solvent) Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions (Dry Glassware, Inert Atm.) Start->Check_Conditions Check_Temp Ensure Proper Temperature Control Start->Check_Temp Impure_Reagents Impure/Degraded Reagents? Check_Reagents->Impure_Reagents Wet_Conditions Moisture Contamination? Check_Conditions->Wet_Conditions Base_Issue Ineffective Base? Check_Temp->Base_Issue Impure_Reagents->Wet_Conditions No Purify_Reagents Purify Starting Materials Use Fresh Base Impure_Reagents->Purify_Reagents Yes Wet_Conditions->Base_Issue No Dry_System Flame-Dry Glassware Use Anhydrous Solvent Wet_Conditions->Dry_System Yes Optimize_Base Switch to Stronger Base (NaH) or Milder (DBU/LiCl) Base_Issue->Optimize_Base Yes Success Improved Yield Base_Issue->Success No, other issue Purify_Reagents->Success Dry_System->Success Optimize_Base->Success

Caption: Troubleshooting flowchart for low reaction yield.

References

Technical Support Center: Purification of Methyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chromatographic purification of Methyl 2-(oxetan-3-ylidene)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and valuable building block. As an α,β-unsaturated ester featuring a strained oxetane ring, this compound presents specific challenges during purification that require careful consideration of chromatographic conditions to ensure high purity and yield.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Question 1: I'm observing poor separation between my product and a close-running impurity on the TLC plate. How can I improve the resolution on the column?

Answer:

Poor separation, indicated by a small delta Rf (ΔRf) on the Thin-Layer Chromatography (TLC) plate, is a common challenge. To improve resolution during column chromatography, a multi-faceted approach is recommended:

  • Optimize the Solvent System: The choice of eluent is the most critical factor. This compound is a polar compound due to the ester and ether functionalities[1][2]. A typical starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate[3][4].

    • Systematic Screening: Conduct a systematic screen of solvent systems. If you are using a standard Hexanes/Ethyl Acetate system, try varying the ratio methodically (e.g., 9:1, 8:2, 7:3). An ideal Rf value for the target compound on a TLC plate is between 0.2 and 0.4 to ensure good separation on a column[5].

    • Alternative Solvents: If simple binary mixtures are insufficient, consider adding a third component or switching solvent classes. For instance, replacing Ethyl Acetate with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) can alter the selectivity of the separation. A small amount of methanol in DCM can be effective for eluting polar compounds[6].

  • Column Parameters:

    • Finer Silica: Use silica gel with a smaller particle size (e.g., 40-63 µm is standard, but finer grades can improve resolution at the cost of higher backpressure).

    • Longer/Thinner Column: Increase the column length-to-diameter ratio. A longer column provides more theoretical plates for the separation to occur.

  • Gradient Elution: If a single isocratic solvent system fails to separate the impurity without excessive elution time for the product, a shallow gradient is highly effective. Start with a lower polarity mixture to allow the faster-moving impurities to elute, then gradually increase the polarity to elute your target compound.

Parameter Recommendation for Improved Resolution Rationale
Stationary Phase Standard Silica Gel (40-63 µm)Provides a good balance of resolution and flow rate for most applications.
Mobile Phase (TLC) Start with 7:3 Hexanes:Ethyl AcetateA common starting point for α,β-unsaturated esters[4]. Adjust ratio to achieve Rf ≈ 0.3.
Column Dimensions Length/Diameter Ratio > 10:1Increases the number of theoretical plates, enhancing separation efficiency.
Elution Mode Shallow Gradient (e.g., 5% to 20% EtOAc in Hexanes)Helps to resolve close-running spots and sharpen the product band.

Question 2: My product yield is significantly lower than expected after the column. Where could my compound be going?

Answer:

Low recovery of this compound from a silica gel column can be attributed to several factors, primarily related to the compound's stability.

  • On-Column Degradation: The oxetane ring can be susceptible to ring-opening under strongly acidic conditions[7][8]. Standard silica gel is inherently acidic (pH ≈ 4-5) and can catalyze this degradation, especially with prolonged exposure.

    • Stability Test: Before committing your entire batch, perform a simple stability test. Dissolve a small amount of your crude material in the chosen eluent, add a scoop of silica gel, and stir for a few hours. Monitor the mixture by TLC against a silica-free control to see if new spots (degradation products) appear[5].

    • Mitigation: If degradation is observed, you have two primary options:

      • Deactivated Silica: Use neutralized or deactivated silica gel. You can prepare this by washing standard silica with a dilute solution of a base like triethylamine (e.g., 1% in your eluent system) and then re-equilibrating with the mobile phase[9].

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil[5].

  • Irreversible Adsorption: Highly polar impurities or the product itself can sometimes bind irreversibly to the active sites on the silica gel. This is more common if the crude material contains baseline impurities. A pre-column filtration through a small plug of silica might help remove these problematic species.

  • Co-elution with Non-UV Active Impurities: The impurity may not be visible by UV light on the TLC plate. Staining the plate with a universal stain like potassium permanganate (KMnO₄) can reveal non-UV active compounds that may be co-eluting with your product, thus lowering its isolated mass and purity.

  • Product Tailing: If the product band is very broad and "tails," it may elute over a large number of fractions in low concentration[5]. This can lead to losses during solvent removal. To combat tailing, try increasing the eluent polarity once the main product band begins to elute.

G start Low Yield Observed check_stability Perform Silica Stability Test (TLC with silica) start->check_stability degradation Degradation Observed? check_stability->degradation use_deactivated Use Deactivated Silica (e.g., with Et3N) degradation->use_deactivated Yes use_alt_phase Use Alternative Phase (Alumina, Florisil) degradation->use_alt_phase Yes check_fractions Analyze All Fractions (including tail) degradation->check_fractions No end_ok Yield Improved use_deactivated->end_ok use_alt_phase->end_ok tailing Significant Tailing? check_fractions->tailing increase_polarity Increase Eluent Polarity After Product Elutes tailing->increase_polarity Yes check_stain Stain TLC with KMnO4 tailing->check_stain No increase_polarity->end_ok coelution Co-elution with Non-UV Active Impurity check_stain->coelution

Frequently Asked Questions (FAQs)

Question 3: What are the common impurities from the synthesis of this compound that I should look out for?

Answer:

This compound is typically synthesized via a Horner-Wadsworth-Emmons (HWE) reaction between oxetan-3-one and a phosphonate ylide, such as methyl 2-(dimethoxyphosphoryl)acetate[10][11]. The primary impurities to anticipate are:

  • Unreacted Starting Materials: Residual oxetan-3-one and the phosphonate reagent. The phosphonate is quite polar and usually easy to separate.

  • Phosphonate Byproducts: The dialkylphosphate salt generated during the reaction (e.g., dimethyl phosphate) is water-soluble and should be largely removed during the aqueous workup[11]. However, trace amounts may persist and can be removed by chromatography.

  • (Z)-Isomer: While the HWE reaction with stabilized ylides predominantly yields the (E)-alkene, small amounts of the (Z)-isomer can be formed[10]. This geometric isomer will likely have a very similar polarity and be the most challenging impurity to separate. High-efficiency chromatography is essential.

  • Aldol or Self-Condensation Products: Depending on the base and reaction conditions used, side reactions involving the starting materials can occur.

Question 4: What is the best method for loading my crude sample onto the column?

Answer:

The sample loading method is critical for achieving a sharp starting band and, consequently, good separation. For this compound, two methods are recommended:

  • Dry Loading (Recommended): This is the preferred method, especially if your compound has limited solubility in the column eluent[12].

    • Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or ethyl acetate).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

    • Gently load this powder onto the top of your packed column bed.

  • Wet Loading (Minimal Solvent): If your compound is highly soluble in the eluent, you can use this method.

    • Dissolve the crude product in the absolute minimum volume of the starting mobile phase. Using a stronger solvent (like pure DCM) to dissolve the sample is possible but can disrupt the column packing and lead to band broadening[12].

    • Using a pipette, carefully apply the concentrated solution to the top of the column, allowing it to absorb fully into the silica bed before adding more eluent[12].

G crude_sample Crude Sample dissolve_dry dissolve_dry crude_sample->dissolve_dry dissolve_wet dissolve_wet crude_sample->dissolve_wet packed_column Packed Column load_dry load_dry load_dry->packed_column load_wet load_wet load_wet->packed_column

Experimental Protocol: Standard Purification

This protocol outlines a standard procedure for the purification of ~1 gram of crude this compound.

1. TLC Analysis & Solvent System Selection: a. Prepare stock solutions of 10%, 20%, 30%, and 40% Ethyl Acetate in Hexanes. b. Spot the crude material on a silica gel TLC plate and develop in each solvent system. c. Visualize under UV light (254 nm) and by staining with potassium permanganate. d. Select the solvent system that provides an Rf value of ~0.2-0.3 for the product spot and the best possible separation from impurities[3].

2. Column Preparation: a. Select a glass column with a diameter of approximately 2-3 cm. b. Prepare a slurry of silica gel (40-63 µm, ~40-50 g) in the initial, low-polarity eluent. c. Pack the column by pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

3. Sample Loading (Dry Method): a. Dissolve the crude product (~1 g) in ~5-10 mL of Dichloromethane. b. Add ~2-3 g of silica gel to the solution. c. Remove the solvent by rotary evaporation to obtain a dry powder. d. Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer. e. Gently add a thin layer of sand (~0.5 cm) over the sample to prevent disturbance[12].

4. Elution and Fraction Collection: a. Carefully add the eluent to the column. b. Begin elution using a low-polarity mobile phase (e.g., 10% EtOAc/Hexanes). c. Collect fractions (e.g., 10-15 mL per fraction) and monitor them by TLC. d. If separation is poor or elution is slow, you may switch to a slightly more polar solvent mixture (gradient elution) after the initial non-polar impurities have eluted.

5. Product Isolation: a. Combine the fractions that contain the pure product as determined by TLC analysis. b. Remove the solvent under reduced pressure. c. Place the final product under high vacuum to remove any residual solvent.

References

Technical Support Center: Horner-Wadsworth-Emmons (HWE) Reaction with Oxetan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Horner-Wadsworth-Emmons (HWE) reaction, specifically tailored for use with the challenging substrate, oxetan-3-one. This resource is designed for researchers, chemists, and drug development professionals who are looking to synthesize 3-methyleneoxetane and its derivatives. In our experience, while the HWE reaction is a robust tool for olefination, the unique properties of oxetan-3-one—namely its ring strain and potential for instability—present specific challenges that require careful consideration of reaction parameters.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.

Section 1: Core Principles & Mechanistic Overview
Why is the HWE reaction with oxetan-3-one a challenge?

The primary challenge stems from the inherent nature of the oxetane ring. Oxetanes possess significant ring strain (approximately 107 kJ/mol), which makes them susceptible to ring-opening reactions under harsh conditions.[1] While generally stable under weakly acidic and basic conditions, the strong bases (like NaH or alkoxides) often employed in classical HWE reactions can promote undesired side reactions or degradation of the starting material.[2][3] Furthermore, oxetan-3-one's carbonyl group is part of this strained four-membered ring, which can influence its reactivity compared to acyclic or larger cyclic ketones.

What is the general mechanism of the HWE reaction?

The HWE reaction proceeds through a well-established mechanism. Understanding these steps is crucial for effective troubleshooting.

  • Deprotonation: A base removes the acidic proton alpha to the phosphonate and the electron-withdrawing group (EWG), creating a highly nucleophilic phosphonate carbanion.[4][5]

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of oxetan-3-one. This is typically the rate-limiting step.[4]

  • Oxaphosphetane Formation: The resulting betaine intermediate cyclizes to form a four-membered oxaphosphetane intermediate.

  • Elimination: The oxaphosphetane collapses, yielding the desired alkene (3-methyleneoxetane derivative) and a water-soluble dialkyl phosphate salt. This elimination step is the key advantage over the Wittig reaction, as the byproduct is easily removed.[4][6][7]

HWE_Mechanism Figure 1: General HWE Reaction Mechanism cluster_start Reactants cluster_end Products Phosphonate Phosphonate R-CH2-P(O)(OEt)2 Carbanion Phosphonate Carbanion [R-CH-P(O)(OEt)2]- Phosphonate->Carbanion + Base Base Base (B:) Base->Carbanion Ketone Oxetan-3-one Intermediate Betaine Intermediate Ketone->Intermediate Carbanion->Intermediate + Oxetan-3-one Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Alkene Alkene Product (3-Methyleneoxetane) Oxaphosphetane->Alkene Elimination Byproduct Phosphate Byproduct [O=P(O)(OEt)2]- Oxaphosphetane->Byproduct

Caption: Figure 1: General HWE Reaction Mechanism

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the HWE olefination of oxetan-3-one.

Question 1: I am seeing low or no yield of my desired 3-methyleneoxetane product. What are the likely causes?

Low product yield is the most frequent complaint and can often be traced to one of three areas: inefficient deprotonation, substrate degradation, or impure reagents.[6]

The phosphonate may not be fully deprotonated if the base is not sufficiently strong or has degraded.

  • Solution:

    • Verify Base Quality: Ensure the base is fresh, has been stored correctly (e.g., NaH under mineral oil, KHMDS as a fresh solution), and is handled under an inert atmosphere (Nitrogen or Argon).

    • Consider Milder, More Effective Conditions: For a sensitive substrate like oxetan-3-one, standard strong bases may be too harsh. We strongly recommend the Masamune-Roush conditions , which utilize a weaker amine base in the presence of a Lewis acid salt like LiCl.[8][9] This combination increases the acidity of the phosphonate, allowing for deprotonation under much milder conditions that preserve the oxetane ring.[7]

Base SystemTypical ConditionsSuitability for Oxetan-3-oneRationale
NaH THF or DME, 0 °C to RTUse with Caution Can be effective but may be too harsh, leading to substrate degradation or side reactions.[8]
KHMDS / 18-crown-6 THF, -78 °CUse with Caution A strong, non-nucleophilic base often used for Z-selective reactions (Still-Gennari).[10] May be too aggressive for this substrate.
DBU / LiCl Acetonitrile, 0 °C to RTHighly Recommended Masamune-Roush conditions. The Lewis acid (LiCl) assists in making the phosphonate more acidic, allowing the use of a milder base (DBU). This is the ideal starting point for base-sensitive substrates.[8][9]
n-BuLi THF, -78 °CNot Recommended Very strong and highly nucleophilic. High potential for side reactions and ring-opening.

The strained oxetane ring can be unstable and prone to ring-opening, particularly under strongly basic or acidic (during workup) conditions.[2][11]

  • Solution:

    • Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and monitor by TLC. Avoid heating unless necessary.

    • Mindful Workup: Quench the reaction with a mild proton source like saturated aqueous ammonium chloride (NH₄Cl).[8] Avoid using strong acids (e.g., 1M HCl) for the quench, as this can readily catalyze the hydrolysis and ring-opening of the oxetane product.[11]

    • Limit Reaction Time: Extended reaction times can lead to gradual degradation. Monitor the reaction closely and quench it as soon as the starting ketone is consumed.

Impurities in the oxetan-3-one or phosphonate reagent can inhibit the reaction.

  • Solution:

    • Purify Starting Materials: If possible, purify the oxetan-3-one (e.g., by distillation or chromatography) before use. Ensure the phosphonate ester is pure and dry.

    • Use Anhydrous Solvents: Water will quench the phosphonate carbanion. Ensure all solvents are rigorously dried and reactions are run under an inert atmosphere.

Question 2: My reaction is messy, with multiple unidentified spots on the TLC plate. What side reactions could be occurring?

A complex reaction mixture often points to side reactions competing with the desired olefination.

If oxetan-3-one can enolize, the base may catalyze its self-condensation, consuming the starting material.[8]

  • Solution: The key is to ensure the HWE reaction is faster than the potential side reaction. Add the oxetan-3-one solution slowly to the pre-formed, stirred solution of the phosphonate carbanion.[8] This maintains a low concentration of the ketone relative to the nucleophilic carbanion, favoring the desired olefination pathway.

As mentioned, strong bases can attack the oxetane ring itself, leading to decomposition pathways.

  • Solution: This reinforces the recommendation to use milder base systems like DBU/LiCl. If you must use a stronger base, ensure low temperatures (-78 °C to 0 °C) are maintained throughout the addition and reaction period.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow cluster_causes Potential Causes cluster_solutions Recommended Actions Problem Problem Observed (e.g., Low Yield) Cause1 Inefficient Deprotonation Problem->Cause1 Cause2 Substrate Degradation Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Sol1 Use Milder Base (DBU/LiCl) Cause1->Sol1 Sol2 Verify Base Quality & Inert Atmosphere Cause1->Sol2 Cause2->Sol1 Sol3 Control Temp. & Use Mild Quench Cause2->Sol3 Cause3->Sol1 Sol4 Slowly Add Ketone to Pre-formed Ylide Cause3->Sol4

Caption: Figure 2: Troubleshooting Workflow

Question 3: How can I effectively purify the 3-methyleneoxetane product?

A major advantage of the HWE reaction is the straightforward purification, as the dialkylphosphate byproduct is water-soluble.[6][7]

  • Step 1: Aqueous Workup: After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash thoroughly with water (2-3 times) and then with brine. This aqueous extraction should remove the vast majority of the phosphate byproduct.[8]

  • Step 2: Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Step 3: Flash Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. The polarity of the eluent will depend on the specific phosphonate reagent used. A good starting point is a gradient of ethyl acetate in hexanes.

Section 3: Recommended Experimental Protocol

This protocol employs the milder Masamune-Roush conditions, which are well-suited for the base-sensitive oxetan-3-one substrate.

Protocol: HWE Olefination of Oxetan-3-one using DBU/LiCl

  • Flask Preparation: Flame-dry a round-bottom flask containing a stir bar and lithium chloride (LiCl, 1.2 equivalents) under high vacuum and backfill with an inert atmosphere (Argon or Nitrogen). Allow the flask to cool to room temperature.

  • Reagent Addition: Add anhydrous acetonitrile as the solvent. Cool the resulting suspension to 0 °C in an ice-water bath.

  • To the vigorously stirred suspension, add the phosphonate reagent (e.g., triethyl phosphonoacetate, 1.1 equivalents) via syringe.

  • Next, add oxetan-3-one (1.0 equivalent) to the mixture.

  • Initiate Reaction: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 equivalents) dropwise via syringe over several minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the consumption of oxetan-3-one by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Quenching: Upon completion, cool the flask back to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 3-methyleneoxetane product.

References

troubleshooting low yields in aza-Michael additions to Methyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for troubleshooting aza-Michael additions to Methyl 2-(oxetan-3-ylidene)acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. As a key reaction for installing valuable 3-substituted oxetane motifs, achieving high yields is critical. This document provides in-depth, field-proven insights to diagnose and resolve common issues, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental issues in a question-and-answer format. The solutions are based on mechanistic principles and established protocols for aza-Michael additions.

Q1: My reaction is very slow or shows poor conversion, even after extended reaction times. What are the primary factors to investigate?

A1: Slow or incomplete reactions are typically rooted in insufficient reactivity of either the nucleophile (amine) or the Michael acceptor, or suboptimal reaction conditions.

Causality & Explanation: The aza-Michael reaction is a conjugate addition of a nitrogen nucleophile to an electron-deficient alkene.[1] The reaction rate is highly dependent on the nucleophilicity of the amine and the electrophilicity of the alkene. The this compound substrate is an activated alkene, but its reactivity can be modulated by several factors.

Troubleshooting Steps:

  • Assess Amine Nucleophilicity:

    • Electronic Effects: Aromatic amines or amines with electron-withdrawing substituents are less nucleophilic and will react more slowly.[2]

    • Steric Hindrance: Bulky amines can hinder the approach to the Michael acceptor, slowing the reaction.[3]

    • Solution: For poorly nucleophilic amines, consider increasing the reaction temperature. If thermal elevation is not viable, a switch to a stronger base catalyst or a promoting solvent system is recommended.

  • Activate the Michael Acceptor:

    • Catalyst Choice: While bases are common, Lewis acid catalysts (e.g., ZrOCl₂, CeCl₃, iodine) can enhance the electrophilicity of the α,β-unsaturated ester by coordinating to the carbonyl oxygen.[4][5][6] This can be particularly effective for less reactive amines.

    • Solvent Effects: Protic solvents, especially fluorinated alcohols (TFE, HFIP) and water, can activate both the amine and the acceptor through hydrogen bonding, accelerating the reaction.[2][7]

  • Optimize Catalyst Loading and Type:

    • Base Catalysis: For base-catalyzed variants (e.g., using DBU, which is effective for this substrate), ensure the base is fresh and not hydrated.[8][9] If using a milder base like triethylamine proves ineffective, switching to a stronger, non-nucleophilic base like DBU is a logical step.[10][11][12] N-methylimidazole has also been shown to be a highly effective catalyst in some systems.[4]

    • Insufficient Loading: Ensure catalytic amounts are sufficient. A typical starting point is 5-10 mol%, but this may need to be increased.

Q2: My starting materials are fully consumed according to TLC/LC-MS, but the isolated yield of the desired aza-Michael adduct is low. What are the likely side reactions?

A2: Low isolated yield with complete consumption of starting materials points towards the formation of side products or product loss during workup. For this specific system, several side reactions are plausible.

Causality & Explanation: The product, a β-amino ester, can be susceptible to degradation, or the reactive starting materials can undergo unintended reaction pathways.

Potential Side Reactions & Solutions:

  • Polymerization of the Michael Acceptor: Activated alkenes like this compound can undergo anionic polymerization, especially in the presence of strong bases.

    • Diagnosis: Appearance of an insoluble, often sticky, residue in the reaction vessel.

    • Solution:

      • Add the amine or base catalyst slowly to a solution of the Michael acceptor at a lower temperature (e.g., 0 °C or -20 °C) to control the initial exothermic reaction.[1]

      • Use more dilute reaction conditions.

  • Retro-Aza-Michael Reaction: The aza-Michael addition is often reversible. The adduct can decompose back to the starting materials, especially at elevated temperatures or during workup.[13]

    • Diagnosis: Reappearance of starting material spots on TLC after a period of apparent completion.

    • Solution:

      • Use the mildest possible conditions that afford a reasonable reaction rate.

      • During workup, avoid prolonged exposure to heat or strongly acidic/basic conditions. Neutralize the reaction mixture carefully before extraction.

  • Oxetane Ring Opening: The strained four-membered oxetane ring is generally stable but can be susceptible to nucleophilic or acid-catalyzed ring-opening under harsh conditions.[14][15]

    • Diagnosis: Complex mixture of byproducts observed by LC-MS or NMR, often with masses corresponding to the adduct + H₂O or other nucleophiles present.

    • Solution:

      • Screen for milder catalysts. Avoid strong Lewis acids or Brønsted acids if ring-opening is suspected.

      • Maintain a neutral or slightly basic pH during workup and purification.

Q3: How do I systematically choose the optimal catalyst and solvent for my specific amine and this substrate?

A3: Optimization is key. A structured screening approach is the most efficient way to identify the ideal conditions.

Experimental Protocol: Reaction Condition Screening

  • Setup: Arrange a parallel series of small-scale reactions (e.g., 0.1 mmol scale) in vials.

  • Variables: Screen a matrix of catalysts and solvents. Maintain constant temperature (e.g., room temperature or a moderately elevated temperature like 50 °C) and concentration.

  • Analysis: Monitor each reaction at set time points (e.g., 2h, 6h, 24h) by TLC or LC-MS to assess conversion and side product formation.

  • Selection: Choose the condition that provides the best balance of reaction rate and selectivity for scale-up.

Table 1: Recommended Screening Conditions for Aza-Michael Addition

EntryCatalyst (10 mol%)SolventRationale
1DBUAcetonitrileA known effective condition for this substrate, serving as a reliable baseline.[8][9]
2NoneMethanolDetermines the uncatalyzed background reaction rate.
3Triethylamine (Et₃N)DCMA common, milder organic base.[10][11][12]
4N-MethylimidazoleDMSOAn efficient organic catalyst for aza-Michael additions.[4]
5NoneWaterWater can act as a promoting medium through hydrogen bonding, accelerating the reaction without a traditional catalyst.[7]
6Iodine (I₂)DCMA mild Lewis acid catalyst that can activate the Michael acceptor.[6]
7None(Solvent-Free)Heating the neat mixture of reactants can be highly efficient and simplifies workup.[16][17]
Q4: I am struggling with the purification of my final product. It streaks on the silica gel column or I experience significant loss during aqueous workup. What are the best practices?

A4: The product is a β-amino ester, which contains both a basic nitrogen atom and a polar ester group. This combination can lead to challenges in both extraction and chromatography.

Best Practices for Workup and Purification:

  • Aqueous Workup:

    • Solubility: The product may have some solubility in water. After the initial organic extraction (e.g., with DCM or EtOAc), always re-extract the aqueous layer at least two more times to recover all the product.

    • Emulsions: If emulsions form, adding a small amount of brine can help break them.

    • pH Control: Ensure the aqueous layer is basic (pH 8-9) before extraction to keep the amine deprotonated and in the organic phase.

  • Silica Gel Chromatography:

    • Streaking: The basic amine moiety interacts strongly with the acidic silica surface, causing streaking and poor separation.

    • Solution: Add a small amount of a volatile base to the eluent. A common practice is to use an eluent system containing 0.5-1% triethylamine (e.g., Heptane/EtOAc with 1% Et₃N). This deactivates the acidic sites on the silica, allowing the product to elute as a sharp band.

    • Alternative: If streaking persists, consider using neutral or basic alumina as the stationary phase.

Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the base-catalyzed aza-Michael addition?

A1: The aza-Michael reaction is a classic conjugate addition.[10][11][12] In a base-catalyzed process, the base does not typically deprotonate the amine (unless it's exceptionally acidic). Instead, it often activates the Michael acceptor or facilitates the proton transfer steps. A plausible mechanism involves the nucleophilic attack of the neutral amine on the β-carbon of the activated alkene, forming a zwitterionic intermediate. A subsequent proton transfer, often mediated by the solvent or catalyst, yields the final neutral product.

Caption: Figure 1: Generalized Aza-Michael Mechanism

Q2: What makes this compound a potentially challenging substrate?

A2: The primary challenge arises from the strained oxetane ring. While it imparts unique and desirable properties to the final molecule, it can also introduce alternative reaction pathways, such as ring-opening, under non-optimized conditions.[14][18] Additionally, the exocyclic double bond's geometry and accessibility can influence reaction rates compared to more common acyclic Michael acceptors.

Q3: Can this reaction be performed without a catalyst?

A3: Yes, in many cases, aza-Michael additions can proceed without an external catalyst, a practice often referred to as a "solvent-free" or "neat" reaction.[16] This typically requires heating the mixture of the amine and the Michael acceptor.[16] The amine itself can act as a base to facilitate the reaction. Furthermore, highly polar, hydrogen-bond-donating solvents like water or TFE can significantly promote the reaction even in the absence of a traditional catalyst.[2]

Q4: Are there any stereochemical considerations for this reaction?

A4: The addition of the amine to the planar double bond creates a new stereocenter at the C3 position of the oxetane ring. In the absence of a chiral influence (chiral catalyst, auxiliary, or solvent), the reaction will produce a racemic mixture of the two possible enantiomers. If stereocontrol is desired, an asymmetric variant of the aza-Michael reaction must be employed, which typically involves the use of chiral organocatalysts or metal complexes.[19][20][21][22]

troubleshooting_flowchart Figure 2: Troubleshooting Decision Tree start Low Yield Observed check_conversion Check Starting Material Conversion (TLC/LC-MS) start->check_conversion low_conversion Problem: Low Reactivity check_conversion->low_conversion Low high_conversion Problem: Side Reactions or Product Loss check_conversion->high_conversion High action1 Increase Temperature low_conversion->action1 action2 Switch to Stronger Catalyst (e.g., DBU, Lewis Acid) low_conversion->action2 action3 Use Promoting Solvent (e.g., Water, TFE) low_conversion->action3 check_side_products Analyze Byproducts (NMR, MS) high_conversion->check_side_products polymer Polymerization Suspected check_side_products->polymer Insoluble mass retro Retro-Michael Suspected check_side_products->retro Starting material reappears ring_open Ring-Opening Suspected check_side_products->ring_open Unexpected masses polymer_sol Lower Temp, Slower Addition, Use Dilute Conditions polymer->polymer_sol retro_sol Use Milder Conditions, Careful Neutral Workup retro->retro_sol ring_open_sol Avoid Harsh Acids/Bases, Screen Milder Catalysts ring_open->ring_open_sol

Caption: Figure 2: Troubleshooting Decision Tree

References

stability of Methyl 2-(oxetan-3-ylidene)acetate in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Stability of a Versatile Building Block

Methyl 2-(oxetan-3-ylidene)acetate is a valuable building block in modern drug discovery and organic synthesis, prized for its unique combination of a strained oxetane ring and an electrophilic α,β-unsaturated ester system.[1][2] The oxetane moiety can enhance desirable pharmaceutical properties like aqueous solubility and metabolic stability, while the Michael acceptor provides a reactive handle for covalent modification or bond formation.[3][4]

However, these same reactive functional groups make the molecule susceptible to degradation under various experimental conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of this compound. It offers troubleshooting advice and detailed protocols to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs) on Stability

General Storage and Handling

Q1: What are the ideal storage conditions for neat this compound?

A1: Based on supplier recommendations and the compound's chemical nature, solid this compound should be stored in a tightly sealed container at 2-8°C. It is also advisable to protect it from light and moisture to prevent potential polymerization or hydrolysis. For long-term storage, flushing the container with an inert gas like argon or nitrogen is a good practice.

Q2: My solid compound appears discolored. Is it still usable?

A2: Discoloration (e.g., yellowing) of the solid may indicate degradation or polymerization, which can be initiated by exposure to light, air (oxidation), or trace impurities. We strongly recommend re-analyzing the material by NMR, LC-MS, or another suitable method to confirm its purity before use. If significant degradation is observed, using a fresh batch is the safest course of action.

pH and Hydrolytic Stability

Q3: How stable is this compound in aqueous solutions at different pH values?

A3: The molecule's stability is highly dependent on pH due to two primary functionalities: the methyl ester and the α,β-unsaturated system.

  • Acidic Conditions (pH < 6): The methyl ester is susceptible to acid-catalyzed hydrolysis, which will yield 2-(oxetan-3-ylidene)acetic acid and methanol.[5] While the oxetane ring is generally stable, extremely harsh acidic conditions (e.g., pH < 1) and elevated temperatures could potentially lead to ring-opening.

  • Neutral Conditions (pH ≈ 7): The compound exhibits its greatest stability around neutral pH. However, even in neutral water, slow hydrolysis of the ester can occur over extended periods.[6][7]

  • Basic Conditions (pH > 8): The compound degrades rapidly under basic conditions. Base-catalyzed hydrolysis (saponification) of the methyl ester is very efficient. Furthermore, the exocyclic double bond is a Michael acceptor, making it susceptible to attack by hydroxide ions, which can lead to a complex mixture of degradation products.

Q4: What are the expected degradation products from hydrolysis?

A4: The primary and most predictable degradation product across the pH range is the corresponding carboxylic acid, 2-(oxetan-3-ylidene)acetic acid, resulting from the hydrolysis of the methyl ester. Under harsh conditions, further degradation could occur.

G cluster_acid Acid-Catalyzed Hydrolysis (H₃O⁺) cluster_base Base-Catalyzed Hydrolysis (OH⁻) cluster_harsh_acid Harsh Acid (e.g., pH < 1, Heat) A_Start This compound A_Product 2-(Oxetan-3-ylidene)acetic Acid + Methanol A_Start->A_Product Ester Hydrolysis C_Start 2-(Oxetan-3-ylidene)acetic Acid B_Start This compound B_Product 2-(Oxetan-3-ylidene)acetate Salt + Methanol B_Start->B_Product Saponification C_Product Ring-Opened Products C_Start->C_Product Oxetane Opening

Caption: Potential hydrolytic degradation pathways.

Solvent Stability

Q5: Which solvents are best for dissolving and storing this compound?

A5: The choice of solvent is critical. For short-term experimental use and stock solutions, high-purity, anhydrous aprotic solvents are highly recommended. For long-term storage in solution (which is generally discouraged), aprotic solvents are essential.

Q6: Are there any solvents I should avoid?

A6: Yes. Protic solvents, especially those containing nucleophilic impurities, should be used with caution and only for immediate use in a reaction. Primary and secondary amines are highly reactive and should be avoided as solvents or additives unless they are intended reactants for a Michael addition.[1]

Solvent CategoryRecommended SolventsSolvents to Use with CautionSolvents to Avoid for StorageRationale
Aprotic Polar Acetonitrile (MeCN), Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)--Generally unreactive and good solvating power. Use anhydrous grades to prevent hydrolysis.
Aprotic Non-Polar Toluene, DioxaneHexanes, Heptane-Good for reactions where polarity is a concern. Lower solubility may be an issue.
Protic Polar -Methanol (MeOH), Ethanol (EtOH), Water (buffered near pH 7)-Can act as nucleophiles (transesterification with alcohols) or promote hydrolysis (water). Use only for immediate reaction needs.
Reactive Solvents --Any solvent containing primary/secondary amines (e.g., crude Triethylamine)The compound is a potent Michael acceptor and will readily react with nucleophilic amines.

Caption: Solvent selection guide for this compound.

Troubleshooting Guide

Issue 1: I dissolved the compound in DMSO for screening, but after 24 hours, I see new peaks in my LC-MS analysis.

  • Probable Cause: Even high-quality DMSO can contain trace amounts of water, leading to slow hydrolysis. If the DMSO was not from a fresh, sealed bottle, it may have absorbed significant atmospheric moisture. Additionally, the α,β-unsaturated system is inherently reactive and can undergo slow degradation or dimerization over time, a phenomenon seen in similar molecules.[8]

  • Solution:

    • Prepare Fresh Solutions: Always prepare solutions immediately before use, especially for sensitive assays.

    • Use Anhydrous Solvents: Use high-purity, anhydrous grade DMSO from a freshly opened bottle or a solvent purification system.

    • Run a Time-Zero Control: Analyze your solution immediately after preparation to establish a baseline chromatogram. This helps differentiate between impurities in the starting material and degradation products that form over time.

Issue 2: My reaction yield is low when using this compound as a reactant.

  • Probable Cause: The stability of the compound under your specific reaction conditions may be the limiting factor. If the reaction is run at elevated temperatures, in a protic solvent, or for an extended duration, a significant portion of the starting material may be degrading before it can react.

  • Solution:

    • Assess Stability Under Reaction Conditions: Run a control experiment with only the starting material and solvent under the reaction conditions (temperature, time) but without other reagents. Analyze the outcome by LC-MS or NMR to quantify the extent of degradation.

    • Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the product is formed to minimize degradation of both the starting material and the product.

    • Choose a Milder Solvent/Base: If applicable, switch to a non-nucleophilic base or an aprotic solvent to improve stability.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) is a systematic way to determine the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated storage.[9][10] This helps identify likely degradation products and establish stability-indicating analytical methods.[11][12]

G cluster_prep cluster_stress cluster_analysis Start Prepare Stock Solution (e.g., 1 mg/mL in MeCN) Acid Acid Hydrolysis (0.1 M HCl) Start->Acid Base Base Hydrolysis (0.1 M NaOH) Start->Base Oxidation Oxidation (3% H₂O₂) Start->Oxidation Thermal Thermal (60°C in Solution) Start->Thermal Photo Photolytic (ICH Q1B Light) Start->Photo Quench Quench/Neutralize (if needed) Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Dilute Dilute to Final Conc. Quench->Dilute Analyze Analyze by LC-MS/UV Dilute->Analyze

Caption: Workflow for a forced degradation study.

Objective

To evaluate the stability of this compound under various stress conditions and identify potential degradation products.

Materials
  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Hydroxide (NaOH), 1 M

  • Hydrogen Peroxide (H₂O₂), 30%

  • HPLC or UPLC system with UV/PDA and Mass Spectrometry (MS) detectors

Procedure
  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in acetonitrile.

  • Stress Sample Preparation:

    • For each condition below, combine 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.

    • Control: Mix 1 mL of stock with 1 mL of acetonitrile:water (1:1). Keep at room temperature.

    • Acid Hydrolysis: Mix with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 40°C.

    • Base Hydrolysis: Mix with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Keep at room temperature. Note: Degradation is expected to be rapid.

    • Oxidation: Mix with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Stress: Mix with 1 mL of acetonitrile:water (1:1). Incubate at 60°C, protected from light.

  • Time Points and Analysis:

    • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Quenching: For the acid and base samples, neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively, before analysis. The oxidative reaction can be quenched with a small amount of sodium bisulfite solution if necessary.

    • Dilute all samples (including the control) to a final concentration of ~0.05 mg/mL with acetonitrile:water (1:1).

    • Analyze immediately by a validated stability-indicating LC-MS method.

  • Data Interpretation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the time-zero control.

    • Analyze the mass spectra of new peaks to propose structures for major degradation products.

Stress ConditionReagent ConcentrationTemperatureRecommended Duration
Acid Hydrolysis 0.1 M HCl40°C0 - 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp0 - 2 hours (monitor closely)
Oxidation 3% H₂O₂Room Temp0 - 24 hours
Thermal Stress Neutral Solution60°C0 - 72 hours
Photostability Solid & SolutionICH Q1B ConditionsPer ICH Guideline

Caption: Recommended starting conditions for a forced degradation study.

References

Technical Support Center: Workup Procedures for Reactions Involving Methyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(oxetan-3-ylidene)acetate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup and purification of reactions involving this versatile building block. As a strained, four-membered heterocycle and an α,β-unsaturated ester, this molecule presents unique challenges and opportunities in synthesis. This document is designed to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction outcomes.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the workup of reactions involving this compound, such as Michael additions and cycloadditions.

Question 1: I am observing significantly low yields in my aza-Michael addition reaction. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Michael additions with this substrate are a common but solvable issue, often stemming from a few key areas: reaction equilibrium, side reactions, or product degradation during workup.[1][2]

  • Causality Analysis:

    • Incomplete Reaction: The nucleophilicity of your amine and the strength of the base are critical. Weakly nucleophilic amines may require more forcing conditions, which can unfortunately lead to side reactions. The reaction is often an equilibrium process, and if conditions are not optimized, conversion will be low.

    • Base-Induced Side Reactions: While a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is commonly used to catalyze the reaction, its prolonged presence at elevated temperatures can potentially lead to decomposition or polymerization of the starting material or product.[3]

    • Product Decomposition During Workup: The most critical factor is the stability of the oxetane ring. Oxetanes are susceptible to ring-opening under acidic conditions.[4][5] An aggressive acidic quench or wash during workup is a primary cause of yield loss.

  • Troubleshooting Protocol:

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to determine the point of maximum conversion and avoid prolonged reaction times that could lead to byproduct formation.

    • Optimize Base and Temperature: If the reaction is sluggish, consider starting at a lower temperature (e.g., room temperature or 45 °C) and allowing it to proceed for a longer duration (24h) before considering an increase in temperature.[3] Ensure your base (e.g., DBU) is fresh and added to a dry reaction system.

    • Gentle Workup (Crucial): Avoid quenching with strong acids. A recommended procedure is to cool the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and wash it with a neutral or mildly acidic salt solution like saturated aqueous ammonium chloride (NH₄Cl), followed by brine. This approach neutralizes the base without creating a strongly acidic environment that could degrade the product.[2]

Question 2: My final product shows signs of decomposition after purification. I suspect the oxetane ring is opening. How can I design a workup procedure that preserves the integrity of the product?

Answer: Your suspicion is well-founded. The ring strain of the oxetane, combined with the Lewis basic oxygen atom, makes it prone to cleavage under acidic conditions.[4][6] This instability is a key consideration for all handling and purification steps.

  • Mechanistic Insight: Under acidic conditions (e.g., residual HCl, silica gel), the oxetane oxygen can be protonated, creating a good leaving group and activating the ring for nucleophilic attack by water, alcohols, or other nucleophiles present, leading to ring-opened byproducts.

  • Preventative Workup and Purification Strategy:

    • Quenching: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) instead of dilute HCl or other strong acids.[7]

    • Extraction: After quenching, extract your product into an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with brine to remove bulk water.

    • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature (<40 °C) to minimize thermal stress.

    • Chromatography Considerations: Standard silica gel is inherently acidic and can cause on-column decomposition.

      • Neutralize Your Silica: Before preparing your column, create a slurry of the silica gel in your eluent system containing 1-2% triethylamine or another volatile base. This will neutralize the acidic sites.

      • Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase, such as neutral alumina or Florisil.

      • Rapid Purification: Do not let the product sit on the column for extended periods. Perform the chromatography as efficiently as possible.

Workflow for Acid-Sensitive Workup

A Reaction Mixture (e.g., in ACN with DBU) B Cool to 0 °C A->B C Dilute with Ethyl Acetate B->C D Quench with sat. aq. NH4Cl or NaHCO3 Solution C->D E Separate Layers D->E F Wash Organic Layer with Brine E->F G Dry over Na2SO4 F->G H Filter and Concentrate (Low Temperature) G->H I Purify via Chromatography (Base-Treated Silica) H->I J Isolated Pure Product I->J

Caption: General workflow for a workup procedure designed to protect the acid-sensitive oxetane ring.

Question 3: I performed a Horner-Wadsworth-Emmons reaction to synthesize the title compound and am struggling to remove the phosphate byproducts during purification. What is an effective method?

Answer: The removal of water-soluble phosphonate byproducts from the Horner-Wadsworth-Emmons (HWE) reaction is a classic purification challenge.[3] These byproducts can sometimes co-elute with the desired product or cause emulsions during aqueous workups.

  • Recommended Procedure:

    • Initial Quench and Extraction: After the reaction is complete, quench by adding water. Extract the aqueous solution multiple times with a solvent like ethyl acetate (EtOAc).[3]

    • Aqueous Washes: Combine the organic extracts and wash them several times with water, followed by a final wash with brine. This process is designed to transfer the majority of the phosphate salts into the aqueous phase.

    • Handling Emulsions: If an emulsion forms, try adding more brine to the separatory funnel to help break the layers. In persistent cases, filtering the entire mixture through a pad of Celite can be effective.

    • Chromatography: The residual phosphorus-containing impurities are typically highly polar. They should adhere strongly to a standard silica gel column, allowing your less polar product, this compound, to elute first with a non-polar eluent system (e.g., hexanes/ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A: It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent potential polymerization or degradation. Room temperature storage is generally acceptable for short periods.[8]

Q2: How stable is the ester functional group to hydrolysis? A: The methyl ester can be hydrolyzed under standard basic conditions (e.g., LiOH, NaOH in a water/alcohol mixture).[9] However, be aware that the resulting oxetane-carboxylic acid product may itself be unstable, especially upon heating, potentially isomerizing to form lactones.[10] Acid-catalyzed hydrolysis is strongly discouraged as it will likely cause the cleavage of the oxetane ring.[11]

Q3: Is this compound compatible with reductive conditions, for example, catalytic hydrogenation? A: Yes. The exocyclic double bond can be readily reduced via catalytic hydrogenation (e.g., H₂, Pd/C) without affecting the oxetane ring, provided the reaction is run under neutral conditions. This is a common strategy to access the saturated analogue, Methyl 2-(oxetan-3-yl)acetate.

Q4: What are the primary safety hazards associated with this compound? A: The compound is classified as an irritant.[12] Standard laboratory safety precautions, including the use of safety glasses, gloves, and a lab coat, should be employed. All manipulations should be performed in a well-ventilated fume hood.

Data & Protocols

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 1105665-34-6[8][12]
Molecular Formula C₆H₈O₃[13]
Molecular Weight 128.13 g/mol [13]
Appearance Solid[13]
Storage Room Temperature, Inert Atmosphere[8]
Experimental Protocol: Aza-Michael Addition of 4-(Boc-amino)piperidine

This protocol is adapted from a literature procedure and represents a typical application of this compound as a Michael acceptor.[3]

Reaction Scheme: this compound + 4-(Boc-amino)piperidine --(DBU, ACN)--> Methyl 2-(3-((4-(Boc-amino)piperidin-1-yl)oxetan-3-yl)acetate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (ACN, approx. 0.2 M), add 4-(Boc-amino)piperidine (1.1 eq).

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 45 °C for 24 hours or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: a. Cool the reaction vessel to room temperature. b. Concentrate the mixture under reduced pressure to remove the acetonitrile. c. Dilute the residue with ethyl acetate (EtOAc). d. Wash the organic solution sequentially with saturated aqueous NH₄Cl (2x), and then brine (1x). e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a gradient of ethyl acetate in hexanes to afford the pure product.

Troubleshooting Logic Diagram

Start Low Product Yield Check1 Is starting material consumed (TLC/LC-MS)? Start->Check1 Result1_No No Check1->Result1_No No Result1_Yes Yes Check1->Result1_Yes Yes Action1 Incomplete Reaction: - Check reagent purity/dryness - Increase reaction time/temp - Check base activity Result1_No->Action1 Check2 Are there multiple new spots in the crude mixture? Result1_Yes->Check2 Result2_No No Check2->Result2_No No Result2_Yes Yes Check2->Result2_Yes Yes Action3 Product Lost During Workup: - Did you use an acidic quench? - Was chromatography on untreated silica? Result2_No->Action3 Action2 Side Reactions: - Lower reaction temperature - Use higher dilution - Ensure inert atmosphere Result2_Yes->Action2 Solution3 Solution: - Use neutral/basic workup (NH4Cl/NaHCO3) - Use base-treated silica gel - Avoid excessive heat Action3->Solution3

Caption: A decision tree to systematically troubleshoot low-yield reactions.

References

Technical Support Center: Analytical Methods for Determining the Purity of Methyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Methyl 2-(oxetan-3-ylidene)acetate (CAS: 1105665-34-6).[1][2] This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods to assess the purity of this critical building block. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3]

This document provides in-depth protocols, troubleshooting guides, and frequently asked questions for the most effective analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Workflow for Purity Determination

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for routine quality control, structural confirmation, or absolute quantification. The following diagram outlines a logical workflow for the purity determination of this compound.

Purity Analysis Workflow Workflow for Purity Analysis of this compound start Sample Received This compound method_selection Select Analytical Method start->method_selection hplc HPLC Analysis (Routine QC, Impurity Profiling) method_selection->hplc Routine Purity gcms GC-MS Analysis (Volatile Impurities, ID Confirmation) method_selection->gcms Volatiles? nmr NMR Analysis (Structural ID, Absolute Purity) method_selection->nmr Primary Standard? protocol_hplc Execute HPLC Protocol hplc->protocol_hplc protocol_gcms Execute GC-MS Protocol gcms->protocol_gcms protocol_nmr Execute qNMR Protocol nmr->protocol_nmr data_analysis Data Analysis & Interpretation protocol_hplc->data_analysis protocol_gcms->data_analysis protocol_nmr->data_analysis report Generate Certificate of Analysis / Report data_analysis->report Results OK troubleshoot Troubleshoot Issues data_analysis->troubleshoot Anomalies Found troubleshoot->method_selection Re-evaluate Method

Caption: Decision workflow for selecting and executing purity analysis methods.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the workhorse method for purity determination in the pharmaceutical industry. It is ideal for analyzing non-volatile and thermally labile compounds like this compound.[4] The technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase, allowing for precise quantification.

Experimental Protocol: Reversed-Phase HPLC

This protocol is designed as a starting point and should be validated for its intended use according to ICH Q2(R1) guidelines.[5]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with high-purity silica is recommended to minimize peak tailing.[6]

    • Mobile Phase:

      • Solvent A: Water

      • Solvent B: Acetonitrile

    • Elution: Isocratic elution with 50:50 (v/v) Water:Acetonitrile. A gradient may be developed to resolve closely eluting impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. A column thermostat is crucial for maintaining reproducible retention times.[7]

    • Detection Wavelength: 210 nm. Acrylate compounds typically exhibit maximum UV absorbance around this wavelength.[8]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration (1 mg/mL) using acetonitrile.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the system.

  • Analysis and Calculation:

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solution.

    • Calculate the purity using the area percentage method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

HPLC Troubleshooting Guide
QuestionPossible Cause(s)Recommended Solution(s)
Why is my peak tailing? Secondary interactions with active silanol groups on the column packing; Column overload.[6]Use a column with high-purity, end-capped silica. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization.[6] Reduce the sample concentration.
Why are my retention times shifting? Fluctuations in column temperature; Inconsistent mobile phase composition; Pump malfunction.[7][9]Always use a column thermostat.[7] Ensure the mobile phase is thoroughly mixed and degassed. If using an on-line mixer, compare results with a manually prepared mobile phase to diagnose pump issues.[9]
I see extra "ghost peaks" in my chromatogram. Contamination in the mobile phase or from the sample injector; Late elution of components from a previous run.[6]Run a blank gradient (injecting only the mobile phase) to identify the source of contamination. Ensure the column is flushed with a strong solvent (like 100% acetonitrile) after each run sequence to remove strongly retained compounds.
The column backpressure is too high. Blockage of the column inlet frit; Buffer precipitation; Contaminants from the sample.[9]Filter all samples and mobile phases. Use a guard column to protect the analytical column.[7] If using buffers, ensure they are fully soluble in the mobile phase mixture and flush the system with water before shutting down.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. The gas chromatograph separates the components, which are then ionized and detected by the mass spectrometer. MS provides a unique fragmentation pattern (mass spectrum) for each component, acting as a molecular fingerprint for identification. This method is excellent for detecting volatile impurities that might be missed by HPLC.

Experimental Protocol: GC-MS Analysis
  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Chromatographic Conditions:

    • Column: A low- to mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 15 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.

  • Mass Spectrometer Conditions:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40 - 300 m/z.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1 mg/mL.

GC-MS Troubleshooting Guide
QuestionPossible Cause(s)Recommended Solution(s)
Why is there no peak for my compound? Thermal degradation in the injector; Compound is not volatile enough; Active sites in the inlet liner or column.Lower the injector temperature in 20 °C increments. Use a fresh, deactivated inlet liner. While this compound should be volatile enough, if issues persist, derivatization (e.g., silylation) could be explored, though it is not typically required.
The mass spectrum does not show a molecular ion peak (m/z 128). The molecular ion is unstable under EI conditions and has completely fragmented.This is common in EI. Look for characteristic fragment ions. For an ester, expect fragments corresponding to the loss of the methoxy group (M-31) or other predictable cleavages. Confirm identity by running a known standard.
I see broad or tailing peaks. Active sites in the GC system; Column contamination or degradation.Condition the column according to the manufacturer's instructions. Trim the first few centimeters from the column inlet. Check for leaks in the system.

Quantitative NMR (qNMR) Spectroscopy

Principle: NMR spectroscopy is an absolute, primary method of quantification that does not require a reference standard of the analyte itself.[10] It provides a direct measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known mass and purity. It is also unparalleled for structural confirmation.

Experimental Protocol: ¹H qNMR
  • Instrumentation & Materials:

    • NMR Spectrometer (400 MHz or higher is recommended).

    • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).[11]

    • Certified internal standard (e.g., Maleic acid, 1,4-Dinitrobenzene). The standard must be stable, non-volatile, and have signals that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of this compound into a vial.

    • Accurately weigh ~10 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition Parameters:

    • Experiment: Standard ¹H experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (a delay of 30-60 seconds is often sufficient for quantitative accuracy).

    • Number of Scans: 8 to 16 scans are typically adequate.

  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved signal from the analyte (e.g., the vinyl proton) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular weight

        • m = Mass

        • P_std = Purity of the internal standard

qNMR Troubleshooting Guide
QuestionPossible Cause(s)Recommended Solution(s)
Why are my integration values inaccurate? Insufficient relaxation delay (d1); Poor phasing or baseline correction; Overlapping signals.Ensure the relaxation delay is long enough for full relaxation of all integrated nuclei. Carefully correct the phase and baseline for all signals. Choose signals for integration that are well-resolved and free from overlap.
I see a large water peak in my CDCl₃ spectrum. The solvent or sample contains moisture.Use a fresh, sealed ampule of deuterated solvent. Ensure the sample is dry. If the water peak obscures signals of interest, solvent suppression techniques may be used, but this can affect quantification.
How do I know if my internal standard is suitable? The standard's signals overlap with the analyte; The standard is reacting with the analyte or degrading.Run a spectrum of the standard alone and the analyte alone in the chosen solvent to confirm there is no signal overlap. The standard should be chemically inert and stable under the experimental conditions.

Summary of Analytical Methods

ParameterHPLCGC-MSNMR
Primary Use Routine QC, Purity/Impurity QuantificationVolatile Impurity ID, Identity ConfirmationStructural Elucidation, Absolute Purity (qNMR)
Typical Column C18 Reversed-PhaseDB-5ms or equivalentN/A
Mobile Phase / Carrier Gas Water / AcetonitrileHeliumN/A
Detector UV/DAD (210 nm)Mass Spectrometer (EI)Radiofrequency Detector
Pros Robust, highly quantitative, widely available.High sensitivity, excellent for identification.Absolute quantification, detailed structural info.
Cons Requires analyte-specific reference standard for non-area % purity.Can cause thermal degradation, not suitable for non-volatile impurities.Lower throughput, requires more expensive equipment.

Frequently Asked Questions (FAQs)

Q1: Which method is best for routine quality control (QC) in a manufacturing environment? A1: HPLC is the preferred method for routine QC. It is robust, reproducible, and provides accurate quantification of the main component and non-volatile impurities. Its widespread use in pharmaceutical labs means that established protocols and validation procedures are readily available.[12][13]

Q2: When is it necessary to perform a forced degradation study? A2: Forced degradation studies are crucial during method development and validation to establish the "stability-indicating" nature of the analytical method.[14] By intentionally degrading the sample with acid, base, heat, light, and oxidation, you can ensure that the degradation products do not co-elute with the main peak, thus preventing an overestimation of purity for stability samples.[15][16]

Q3: Can I use these methods to identify unknown impurities? A3: Yes. HPLC coupled with a mass spectrometer (LC-MS) is the ideal technique for identifying unknown non-volatile impurities. For volatile impurities, GC-MS is the method of choice. The mass spectra obtained can be compared against libraries or interpreted to propose structures for the impurities.

Q4: How do I ensure my analytical method complies with regulatory standards? A4: Any analytical method used for product release or regulatory submission must be validated according to guidelines such as ICH Q2(R1).[5] This involves a documented process to demonstrate that the method is suitable for its intended purpose by assessing parameters like accuracy, precision, specificity, linearity, range, and robustness.[17][18]

References

removal of mineral oil impurities from Methyl 2-(oxetan-3-ylidene)acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

A Guide to the Effective Removal of Mineral Oil Impurities

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding a common challenge in the synthesis of this compound: the removal of residual mineral oil. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to solve this and similar purification challenges.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the origin and impact of mineral oil contamination.

Q1: Why is mineral oil a common impurity in the synthesis of this compound?

The presence of mineral oil is almost always linked to the choice of base used in the olefination reaction. The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for this synthesis[1]. This reaction often employs a strong, non-nucleophilic base such as sodium hydride (NaH) to deprotonate the phosphonate ester[1][2]. For safety and ease of handling, commercial NaH is typically supplied as a 60% dispersion in mineral oil[3][4]. While the reaction solvent (e.g., THF) dissolves the desired reactants, the mineral oil is largely inert and is carried through the reaction work-up, contaminating the crude product.

Q2: How can I reliably detect the presence of mineral oil in my product?

The most definitive method for detecting mineral oil is ¹H NMR spectroscopy. Mineral oil is a mixture of long-chain alkanes, which present as characteristic, broad, and unresolved signals in the aliphatic region of the NMR spectrum, typically between ~0.8 ppm (for terminal methyl groups) and ~1.25 ppm (for methylene chains). These "greasy" signals will be present alongside the sharp, distinct peaks of your this compound product.

Q3: What are the potential downstream impacts of mineral oil contamination?

Failing to remove mineral oil can have significant consequences for subsequent research and development steps:

  • Inaccurate Yield and Stoichiometry: The mass of the contaminating oil inflates the measured weight of the product, leading to incorrect yield calculations and errors in stoichiometry for subsequent reactions.

  • Interference with Subsequent Reactions: Mineral oil can coat the surface of catalysts, reducing their efficacy, or interfere with the solubility and reactivity of reagents in downstream chemical transformations.

  • Complications in Biological Assays: For drug development professionals, the presence of a non-polar, undefined mixture like mineral oil can cause issues with compound solubility in aqueous assay buffers and may lead to non-specific effects or toxicity, confounding biological data.

Q4: Is it better to remove the mineral oil before or after the reaction?

Both approaches are valid, but they involve different trade-offs:

  • Pre-reaction Removal: This involves washing the NaH dispersion with a dry, non-polar solvent like hexane to remove the oil before adding the reaction solvent[3][5].

    • Advantage: It prevents the contamination from entering your reaction vessel in the first place, simplifying the final product purification.

    • Disadvantage: This requires careful handling of the resulting pure, solvent-washed NaH, which is significantly more pyrophoric (ignites spontaneously in air) than the oil dispersion[4]. This procedure must be performed under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Post-reaction Removal: This involves purifying the crude product to remove the mineral oil after the reaction is complete.

    • Advantage: It is generally safer as it avoids handling pure NaH.

    • Disadvantage: It requires a dedicated purification step specifically designed to separate two compounds with a large polarity difference.

For most standard laboratory settings, post-reaction purification is the more common and safer approach.

Troubleshooting Guide: Common Purification Issues

This section tackles specific experimental problems you may encounter during purification.

Problem: "My ¹H NMR spectrum shows my purified product is still contaminated with broad, greasy signals around 1.25 ppm. How do I remove this?"

This is a classic sign of persistent mineral oil contamination. The key to separation is to exploit the vast difference in polarity between your target compound (polar) and the mineral oil (non-polar)[6][7].

  • Primary Recommendation: Liquid-Liquid Extraction. A targeted liquid-liquid extraction is often the most efficient method. Standard extractions using ethyl acetate and water will fail because both the product and the mineral oil are soluble in ethyl acetate. The optimal approach is to use a biphasic system of two organic solvents with different polarities, such as acetonitrile and hexane[5][8]. Your polar product will preferentially dissolve in the acetonitrile, while the non-polar mineral oil will be sequestered in the hexane layer. See Protocol 2 for a detailed methodology.

  • Secondary Recommendation: Flash Column Chromatography. If extraction is insufficient, flash column chromatography on silica gel is an excellent alternative. The strategy is to first elute the highly non-polar mineral oil using a very non-polar solvent before increasing the solvent polarity to elute your product. See Protocol 3 for a detailed methodology.

Problem: "I tried a standard silica gel column with an ethyl acetate/hexane gradient, but the mineral oil is smearing and co-eluting with my product."

This happens when the initial solvent polarity is too high. Mineral oil will have minimal interaction with the polar silica gel and will travel with the solvent front[9]. If your product has a low Rf value even in weakly polar eluents, it can be overtaken by the "smear" of the oil.

Solution: Implement a two-stage elution strategy.

  • Flush with a Non-Polar Solvent: Begin the chromatography by flushing the column with several column volumes of a purely non-polar solvent like hexane or petroleum ether[9][10]. This will wash all the mineral oil off the column while your polar product remains adsorbed at the top of the silica. You can monitor the column effluent by TLC to confirm when all the oil has been removed.

  • Elute the Product: Once the oil is gone, switch to a more polar solvent system (e.g., a mixture of ethyl acetate and hexane) to elute your desired product cleanly.

Problem: "Can I just distill the mineral oil away from my product?"

Distillation separates compounds based on differences in boiling points[11]. This compound has been successfully purified by vacuum distillation[1]. Mineral oil consists of high-boiling point alkanes. Therefore, under high vacuum, it is possible to distill your lower-boiling point product away from the mineral oil.

Considerations:

  • Thermal Stability: This method is only suitable if your product is stable at the required distillation temperatures.

  • Scale: Distillation is generally more practical for larger quantities of material (>5-10 g). For smaller research-scale reactions, the potential for material loss during transfer and in the distillation apparatus makes chromatography or extraction more appealing.

Data & Visualization

Workflow for Purification Strategy

The following diagram outlines the decision-making process for effectively removing mineral oil from your crude product.

G cluster_0 cluster_1 Primary Purification cluster_2 cluster_3 Secondary Purification (If Needed) cluster_4 start Crude Product (Contains Mineral Oil) extraction Protocol 2: Acetonitrile/Hexane Liquid-Liquid Extraction start->extraction check1 Check Purity (¹H NMR) extraction->check1 column Protocol 3: Flash Column Chromatography (with Hexane Flush) check1->column Oil Remains distill High Vacuum Distillation (for large scale, >5g) check1->distill Oil Remains & Large Scale end_product Pure Product check1->end_product Purity OK column->end_product distill->end_product

References

preventing isomerization or ring-opening of the oxetane moiety

Author: BenchChem Technical Support Team. Date: January 2026

Oxetane Moiety Stability: A Technical Support Guide

Introduction

The oxetane ring, a four-membered cyclic ether, is a valuable structural motif in medicinal chemistry, often employed to enhance physicochemical properties such as solubility and metabolic stability. However, the inherent ring strain of the oxetane moiety makes it susceptible to isomerization and ring-opening under various experimental conditions. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals anticipate and prevent the degradation of oxetane-containing compounds.

Troubleshooting Guide: Preventing Oxetane Degradation

This section addresses common challenges encountered during the synthesis, purification, and handling of oxetane-containing molecules.

Issue 1: Oxetane Ring-Opening Under Acidic Conditions

Question: My oxetane-containing compound is degrading during a reaction that requires acidic conditions (e.g., deprotection of a Boc group with TFA). How can I minimize or prevent this?

Answer:

Acid-catalyzed ring-opening is a common degradation pathway for oxetanes, proceeding via protonation of the ring oxygen followed by nucleophilic attack. The high ring strain of the oxetane makes it susceptible to this reaction.

Underlying Mechanism:

The reaction is initiated by the protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. The nucleophile, which can be the counter-ion of the acid or another nucleophilic species in the reaction mixture, then attacks one of the ring carbons, leading to the opening of the ring.

Troubleshooting Steps:

  • Acid Selection and Stoichiometry:

    • Use Weaker Acids: If permissible by your reaction, consider using weaker acids like acetic acid or pyridinium p-toluenesulfonate (PPTS) instead of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    • Control Stoichiometry: Use the minimum effective amount of acid required for the primary reaction to proceed. An excess of acid will increase the rate of oxetane degradation.

  • Temperature and Reaction Time:

    • Low Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Degradation pathways, including ring-opening, are often accelerated at higher temperatures.

    • Monitor and Minimize Reaction Time: Closely monitor the reaction progress using techniques like TLC, LC-MS, or NMR. Quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to acidic conditions.

  • Alternative Deprotection Strategies:

    • For acid-labile protecting groups like Boc, consider enzymatic deprotection or other milder methods if your substrate is compatible.

Experimental Protocol: Screening for Optimal Acidic Deprotection Conditions

This protocol outlines a method for screening different acidic conditions to find the optimal balance between efficient deprotection and minimal oxetane degradation.

  • Setup: Prepare parallel reactions in small vials.

  • Substrate: Add your oxetane-containing, Boc-protected compound to each vial.

  • Conditions: Add different acids (e.g., TFA, HCl in dioxane, acetic acid) at varying concentrations and temperatures (e.g., 0 °C, room temperature).

  • Monitoring: At set time points (e.g., 30 min, 1 hr, 2 hr), quench a small aliquot from each reaction and analyze by LC-MS to determine the ratio of desired product to ring-opened byproduct.

  • Analysis: Identify the condition that provides the highest yield of the desired product with the lowest amount of degradation.

Data Summary: Acid Stability of a Model Oxetane Compound

Acid ConditionTemperature (°C)Time (hr)Desired Product (%)Ring-Opened Byproduct (%)
50% TFA in DCM2526535
20% TFA in DCM04928
4M HCl in Dioxane2527822
80% Acetic Acid506>95<5
Issue 2: Degradation During Purification by Chromatography

Question: I am observing significant loss of my oxetane-containing compound during silica gel column chromatography. What could be the cause and how can I prevent it?

Answer:

Standard silica gel is inherently acidic and can catalyze the ring-opening of sensitive oxetanes, especially when using protic or slightly acidic eluents.

Troubleshooting Steps:

  • Neutralize the Stationary Phase:

    • Pre-treatment of Silica: Before packing the column, slurry the silica gel in a dilute solution of a non-nucleophilic base, such as triethylamine (Et3N) (typically 0.1-1% v/v in the eluent), and then pack the column as usual. This will neutralize the acidic silanol groups.

    • Use Treated Silica: Consider using commercially available deactivated or neutral silica gel.

  • Alternative Stationary Phases:

    • Alumina (Neutral or Basic): Neutral or basic alumina can be a good alternative to silica gel for purifying acid-sensitive compounds.

    • Reversed-Phase Chromatography (C18): If your compound has sufficient lipophilicity, reversed-phase chromatography using a mobile phase like acetonitrile/water or methanol/water is an excellent, non-acidic alternative.

  • Eluent Choice:

    • Avoid Protic Solvents: If possible, avoid highly protic solvents like methanol in your eluent system when using silica gel, as they can participate in the ring-opening reaction. Aprotic solvents like ethyl acetate and hexanes are generally safer.

    • Buffered Mobile Phases: For reversed-phase HPLC, using a buffered mobile phase (e.g., ammonium bicarbonate or ammonium acetate) can help maintain a neutral pH and improve the stability of the oxetane.

Workflow Diagram: Purification Strategy for Oxetane Compounds

G cluster_purification Purification Strategy for Oxetane Compounds start Crude Product Containing Oxetane check_stability Assess Acid Sensitivity (e.g., TLC with silica) start->check_stability silica Standard Silica Gel Chromatography check_stability->silica If Stable neutral_silica Neutralized Silica Gel (e.g., with Et3N) check_stability->neutral_silica If Sensitive alt_phase Alternative Stationary Phase (Alumina, C18) check_stability->alt_phase If Highly Sensitive purified_product Purified Oxetane Compound silica->purified_product neutral_silica->purified_product alt_phase->purified_product

Caption: Decision workflow for selecting an appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: Are oxetanes stable to basic conditions?

A1: Generally, oxetanes are more stable under basic conditions compared to acidic conditions. The ring-opening under basic conditions requires a strong nucleophile to attack the sterically hindered carbon atoms of the oxetane ring, which is a less favorable process than the acid-catalyzed pathway. However, strong, non-hindered nucleophiles in combination with high temperatures can lead to ring-opening. It is always advisable to screen for stability if harsh basic conditions are required.

Q2: Can thermal stress cause isomerization or degradation of oxetanes?

A2: Yes, while generally considered thermally stable at moderate temperatures, prolonged exposure to high temperatures can lead to thermal decomposition or isomerization, particularly if catalytic impurities are present. It is recommended to handle and store oxetane-containing compounds at controlled room temperature or below and to avoid unnecessarily high temperatures during reactions and workup procedures.

Q3: How should I store my oxetane-containing compounds?

A3: For long-term storage, it is best to store oxetane-containing compounds as solids, if possible, in a cool, dark, and dry place. If the compound is an oil, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C) is recommended to prevent degradation from atmospheric moisture and oxygen, which could potentially form acidic impurities over time.

Q4: Are there any structural features that can influence the stability of the oxetane ring?

A4: Yes, the substitution pattern on the oxetane ring can significantly impact its stability. Electron-withdrawing groups adjacent to the ring can destabilize it and make it more susceptible to nucleophilic attack. Conversely, bulky substituents can sterically hinder the approach of nucleophiles, thereby increasing the kinetic stability of the ring.

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of Methyl 2-(oxetan-3-ylidene)acetate Derivatives by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the oxetane ring has emerged as a valuable structural motif. Its unique three-dimensional geometry and favorable physicochemical properties can impart significant advantages to bioactive molecules.[1] Methyl 2-(oxetan-3-ylidene)acetate and its derivatives, featuring an exocyclic double bond, represent a class of compounds with intriguing potential as synthetic intermediates. However, the synthesis of such novel structures necessitates unambiguous structural confirmation. While several analytical techniques can provide structural information, High-Resolution Mass Spectrometry (HRMS) stands out for its speed, sensitivity, and the high degree of confidence it provides in assigning elemental composition and key structural features.[2]

This guide offers a comprehensive comparison of HRMS with other analytical methods for the structural elucidation of these specific oxetane derivatives. It provides not only a detailed, field-proven experimental protocol but also explains the causal logic behind the methodological choices, ensuring a self-validating and trustworthy approach for researchers, scientists, and drug development professionals.

The Power of Precision: Why HRMS is a Cornerstone Technique

Mass spectrometry, in its essence, is a technique for "weighing" molecules in the gas phase.[2] HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers, elevate this capability to an exceptional level of precision.[3] This high resolving power and mass accuracy, often in the sub-parts-per-million (ppm) range, are critical for two primary reasons in structural elucidation:

  • Unambiguous Molecular Formula Determination : By measuring the mass of an ion with extreme accuracy, HRMS allows for the confident determination of its elemental composition. For an unknown synthetic product, this is the first and most crucial step in confirming its identity.

  • Structural Fingerprinting via Fragmentation : When coupled with tandem mass spectrometry (MS/MS), HRMS can isolate a specific ion (the "parent" or "precursor" ion), induce fragmentation through collision with an inert gas, and then accurately measure the masses of the resulting "product" ions. This fragmentation pattern is a unique fingerprint of the molecule's structure, revealing how its atoms are connected.[2][4]

For polar organic molecules like this compound derivatives, Electrospray Ionization (ESI) is the ionization technique of choice. ESI is a "soft" ionization method that gently transfers molecules from a liquid solution into the gas phase as intact, charged ions, typically by protonation ([M+H]⁺) or the formation of other adducts.[5][6][7] This preserves the molecular integrity, allowing for the precise measurement of the intact molecule before inducing controlled fragmentation for structural analysis.[8]

Anticipating the Fragmentation of this compound

To effectively use HRMS for structural confirmation, one must have a chemically sound hypothesis for how the molecule will fragment. The parent compound, this compound (C₆H₈O₃), has a theoretical monoisotopic mass of 128.04734 Da.[9] In positive-ion ESI-MS, we expect to observe the protonated molecule, [M+H]⁺, at m/z 129.0546.

The structure contains two key regions susceptible to fragmentation under collision-induced dissociation (CID): the ester group and the oxetane ring. The fragmentation pathway is driven by the formation of stable neutral molecules and charged fragments.

G parent [M+H]⁺ m/z 129.0546 (C₆H₉O₃⁺) loss1 - CH₃OH (Methanol) parent->loss1 frag1 Fragment A m/z 99.0441 (C₅H₇O₂⁺) loss2 - CO (Carbon Monoxide) frag1->loss2 frag2 Fragment B m/z 71.0491 (C₄H₇O⁺) loss1->frag1 loss2->frag2

Caption: Proposed fragmentation pathway for protonated this compound.

Field-Proven Experimental Protocol for HRMS Analysis

This protocol outlines a self-validating workflow for confirming the structure of a synthesized this compound derivative using a standard LC-HRMS system.

Step 1: Sample Preparation
  • Rationale: Proper sample preparation is critical to ensure compatibility with the ESI source and to avoid contamination.

  • Protocol:

    • Accurately weigh approximately 1 mg of the synthesized compound.

    • Dissolve the sample in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution 1:1000 in a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid. The final concentration will be approximately 1 µg/mL.

    • Expert Insight: The addition of 0.1% formic acid is crucial. It provides a source of protons (H⁺) to facilitate efficient ionization in positive ESI mode, significantly enhancing the signal of the [M+H]⁺ ion.[7]

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Rationale: While direct infusion is possible, coupling with liquid chromatography (LC) provides sample cleanup, separates impurities, and ensures a stable, continuous flow of analyte into the mass spectrometer.

  • Protocol:

    • LC System: Use a standard C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

Step 3: High-Resolution Mass Spectrometry (HRMS) Method
  • Rationale: The method parameters are optimized to first detect the intact molecule with high mass accuracy (MS1) and then to trigger fragmentation (MS2) for structural analysis.

  • Protocol:

    • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Source Temperature: 120 – 150 °C.

    • Desolvation Gas Temperature: 350 – 450 °C.

    • MS1 (Full Scan) Mode:

      • Mass Range: m/z 50 – 500.

      • Resolution: >20,000 FWHM (Full Width at Half Maximum).

      • Acquisition Rate: 2-5 spectra/second.

    • MS2 (Tandem MS/dd-MS2) Mode:

      • Activation: Collision-Induced Dissociation (CID).

      • Collision Energy: Apply a stepped ramp of collision energies (e.g., 10, 20, 40 eV). This helps to capture both low-energy (gentle) and high-energy fragments.

      • Inclusion Criteria: Trigger MS2 acquisition for the most intense ions in the MS1 scan, with a specific inclusion for the calculated m/z of the expected [M+H]⁺ ion.

G cluster_0 Preparation & Injection cluster_1 Ionization & Mass Analysis Sample Sample in Solution LC LC Separation Sample->LC ESI ESI Source [M] -> [M+H]⁺ LC->ESI MS1 MS1 Analysis (Accurate Mass) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 MS2 Analysis (Fragment Masses) CID->MS2 Data Data MS2->Data Data Processing

Caption: Experimental workflow for LC-HRMS based structural confirmation.

Step 4: Data Analysis and Confirmation
  • Confirm the Precursor Ion: Extract the mass spectrum for the chromatographic peak corresponding to your compound. Verify that the measured accurate mass of the most abundant ion matches the theoretical mass of the [M+H]⁺ ion within a narrow mass tolerance (<5 ppm).

  • Calculate the Molecular Formula: Use the instrument's software to generate possible elemental formulas from the accurate mass. The correct formula (C₆H₉O₃ for the [M+H]⁺ ion) should be the top hit with the lowest ppm error.

  • Analyze the MS2 Spectrum: Examine the fragmentation spectrum. Correlate the accurate masses of the observed product ions with the masses of the fragments proposed in your hypothetical pathway. The presence of key fragments (e.g., m/z 99.0441 and 71.0491) provides strong evidence for the assigned structure.

Performance Comparison: HRMS vs. Other Structural Elucidation Techniques

While HRMS is exceptionally powerful, a comprehensive structural confirmation often relies on a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Crystallography are the other pillars of structural analysis.[4][10]

FeatureHigh-Resolution Mass Spectrometry (HRMS) Nuclear Magnetic Resonance (NMR) X-ray Crystallography
Primary Information Elemental Composition (Molecular Formula), Structural Fragments.[2][3]Atom Connectivity (¹H, ¹³C), 3D Structure in solution (NOE), Stereochemistry.[10][11]High-resolution 3D atomic coordinates in a solid, crystalline state.[12]
Sensitivity Very High (picomole to femtomole)Low to Moderate (micromole to millimole)Moderate (requires well-ordered crystals)
Sample Amount Micrograms (µg) or lessMilligrams (mg)Milligrams (mg)
Sample State SolutionSolutionSingle, high-quality crystal
Experiment Time Fast (minutes per sample)Moderate to Slow (hours to days)Slow (days to weeks for crystallization and data collection)
Key Advantage Unmatched sensitivity and speed for molecular formula determination.Provides the most complete picture of atom-to-atom connectivity.[13]Delivers the most precise and unambiguous 3D structure.
Key Limitation Does not directly provide stereochemical information or definitive atom connectivity.Lower sensitivity; can be difficult for complex or impure samples.Requires a suitable single crystal, which can be a significant bottleneck.[12][14]

Conclusion: An Integrated Approach to Absolute Confidence

For the confirmation of this compound derivatives, High-Resolution Mass Spectrometry is an indispensable first-line technique. Its ability to rapidly and sensitively confirm the elemental composition provides an immediate and crucial check on the outcome of a chemical synthesis. The subsequent analysis of MS/MS fragmentation patterns offers a high degree of confidence in the core structure and connectivity of the molecule.

While HRMS alone cannot definitively prove stereochemistry or provide the atom-by-atom detail of NMR, it serves as a powerful, complementary tool. In a modern drug discovery workflow, HRMS provides the initial, high-throughput confirmation, guiding which compounds merit the more time- and sample-intensive investigation by NMR and, ultimately, X-ray crystallography for a complete and unambiguous structural assignment.

References

A Comparative Reactivity Analysis: Methyl 2-(oxetan-3-ylidene)acetate vs. Methyl Acrylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Synthetic and Medicinal Chemists

This guide provides a detailed comparative analysis of the chemical reactivity of Methyl 2-(oxetan-3-ylidene)acetate (MOA) and methyl acrylate (MA). While both molecules share the α,β-unsaturated ester motif, a cornerstone of modern synthetic chemistry, the incorporation of a strained oxetane ring in MOA introduces unique reactivity profiles and synthetic opportunities, particularly relevant in the field of drug discovery and development. Methyl acrylate is a widely used commodity chemical, primarily for polymer production, whereas MOA serves as a valuable building block for introducing the oxetane moiety—a group known to enhance physicochemical properties such as solubility and metabolic stability in drug candidates.[1][2]

This document delves into the structural and electronic differences that govern their behavior in key chemical transformations, including nucleophilic additions, cycloadditions, and polymerization. Furthermore, it presents robust experimental protocols designed to directly quantify these reactivity differences, providing a practical framework for researchers.

Part 1: Structural and Electronic Profiles

The reactivity of an α,β-unsaturated system is dictated by the electronic nature of the double bond and the steric environment surrounding it. While both MOA and MA are activated towards nucleophilic attack due to the electron-withdrawing methyl ester group, the substitution at the β-position is the critical point of divergence.

  • Methyl Acrylate (MA): Features a terminal double bond with two hydrogen atoms at the β-position. This configuration offers minimal steric hindrance to the approach of reagents.

  • This compound (MOA): The double bond is exocyclic to a four-membered oxetane ring. This ring introduces two key factors:

    • Electronic Effect: The electronegative oxygen atom in the oxetane ring exerts an inductive electron-withdrawing effect, further polarizing the C=C double bond and increasing the electrophilicity of the β-carbon.

    • Ring Strain: The oxetane ring possesses significant ring strain energy (approximately 25.5 kcal/mol), which is comparable to that of an epoxide.[3][4] This inherent strain provides a thermodynamic driving force for reactions that can lead to ring-opening, a pathway entirely absent in methyl acrylate.[5]

Below is a diagram illustrating the key reactive sites of both molecules.

Molecules cluster_MA Methyl Acrylate (MA) cluster_MOA This compound (MOA) ma_structure ma_beta β-carbon (Electrophilic Site) ma_alpha α-carbon ma_ester Ester Group (Electron-Withdrawing) moa_structure moa_beta β-carbon (Enhanced Electrophilicity) moa_alpha α-carbon moa_oxetane Strained Oxetane Ring (Unique Reactive Site)

Caption: Molecular structures and key reactive sites of MA and MOA.

PropertyMethyl Acrylate (MA)This compound (MOA)
CAS Number 96-33-3[6]1105665-34-6[7]
Molecular Formula C₄H₆O₂C₆H₈O₃
Molecular Weight 86.09 g/mol [6]128.13 g/mol [7]
Key Reactive Feature Terminal α,β-unsaturated esterExocyclic α,β-unsaturated ester fused to a strained oxetane ring
Unique Reactivity Prone to rapid polymerizationSusceptible to both Michael addition and subsequent ring-opening reactions[3][8]

Part 2: Comparative Reactivity Analysis

A. Michael Addition Reactions

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental C-C and C-heteroatom bond-forming reaction. Both MA and MOA are excellent Michael acceptors.[6][8]

  • Methyl Acrylate: As a classic Michael acceptor, MA reacts readily with a wide range of soft nucleophiles, including amines, thiols, and enolates.[6][9][10] The reaction kinetics are well-documented and are influenced by catalyst choice, solvent, and nucleophile strength.[10][11]

  • This compound: The enhanced electrophilicity of the β-carbon, due to the inductive effect of the oxetane oxygen, suggests that MOA should be inherently more reactive towards Michael addition than MA. However, the steric bulk of the oxetane ring may counteract this electronic enhancement, particularly with larger nucleophiles. A significant differentiating feature is the potential for tandem or subsequent reactions involving the oxetane ring, which can be opened under various conditions after the initial Michael addition has occurred.[2]

MichaelAddition start Reactants: α,β-Unsaturated Ester + Nucleophile (Nu⁻) step1 Nucleophilic Attack (1,4-Addition) start->step1 intermediate Enolate Intermediate step1->intermediate step2 Protonation intermediate->step2 product Michael Adduct (Saturated Ester) step2->product Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Combine MOA, MA, and Internal Standard in NMR Tube B Acquire t=0 NMR Spectrum A->B C Inject Nucleophile (t=initiate) B->C D Acquire NMR Spectra at Timed Intervals C->D E Integrate Olefinic Peaks vs. Internal Standard D->E F Plot [Reactant] vs. Time E->F G Determine Relative Consumption Rates F->G

References

A Senior Application Scientist's Guide to Bioisosteric Scaffolds: Comparing the Biological Activity Profiles of Methyl 2-(oxetan-3-ylidene)acetate and its Azetidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the strategic selection of small, saturated heterocycles is a critical decision that profoundly influences a drug candidate's entire biological profile. Among these scaffolds, the oxetane and azetidine rings have emerged as powerful tools for modulating physicochemical properties and improving drug-like characteristics.[1][2] This guide provides an in-depth, objective comparison between Methyl 2-(oxetan-3-ylidene)acetate and its corresponding azetidine analogues. We will dissect the fundamental physicochemical differences imparted by the oxygen versus nitrogen heteroatom and translate these into predictable impacts on biological activity, pharmacokinetics, and metabolic stability. Supported by established principles and detailed experimental protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to make informed decisions in scaffold selection and lead optimization.

Introduction: The Strategic Value of Four-Membered Rings

The drive to create drug candidates with improved efficacy, selectivity, and pharmacokinetic properties has led chemists away from flat, aromatic systems towards more three-dimensional structures.[3] Small, strained rings like oxetanes (oxygen-containing) and azetidines (nitrogen-containing) are at the forefront of this movement.[4] They act as versatile "bioisosteres"—substituents or groups that possess similar chemical or physical properties and produce broadly similar biological effects.[5]

The core structures discussed in this guide are:

  • This compound (Structure A): A scaffold featuring a polar, non-basic oxetane ring.

  • Methyl 2-(azetidin-3-ylidene)acetate (Structure B): The direct nitrogen analogue, which introduces a basic center that can be further substituted (e.g., N-H, N-Alkyl).

The central question for a drug discovery team is not simply which is better, but under what circumstances does one scaffold offer a decisive advantage over the other? This guide will explore the causality behind these choices.

G cluster_0 Core Scaffold Comparison Scaffold_A This compound (Structure A) Properties Physicochemical Properties (Solubility, pKa, LogP, Stability) Scaffold_A->Properties Scaffold_B Methyl 2-(azetidin-3-ylidene)acetate (Structure B) Scaffold_B->Properties Activity Biological Activity (Target Binding, Cellular Efficacy) Properties->Activity PK Pharmacokinetics (ADME) (Absorption, Metabolism) Properties->PK Activity->PK

A Head-to-Head Comparison of Physicochemical Properties

The substitution of a single atom—oxygen for nitrogen—within the four-membered ring instigates a cascade of changes in the molecule's fundamental properties. These differences are the root cause of any observed variations in biological activity.

PropertyThis compoundMethyl 2-(azetidin-3-ylidene)acetate AnalogueRationale & Medicinal Chemistry Implications
Basicity (pKa) Non-basicBasic (Typical pKa: 8.0 - 9.5)This is the most critical difference. The azetidine nitrogen acts as a proton acceptor at physiological pH. This basicity can be used to form a crucial salt-bridge interaction with an acidic amino acid (e.g., Asp, Glu) in a protein active site, significantly boosting potency. However, it can also lead to off-target effects (e.g., hERG binding) or impact cell permeability.[6]
Hydrogen Bonding H-bond acceptor only (via Oxygen)H-bond acceptor (via Nitrogen); H-bond donor (if N-H)The oxetane offers a neutral H-bond acceptor, similar to a carbonyl.[7] The azetidine provides a more basic H-bond acceptor and, if unsubstituted, a donor site. This versatility can be exploited to gain additional interactions within a binding pocket.
Aqueous Solubility Generally higher than corresponding alkanesTypically high, especially when protonatedBoth motifs are used to improve solubility over non-polar groups like a gem-dimethyl.[8] The azetidine's ability to form a salt at low pH can dramatically enhance aqueous solubility, which is beneficial for formulation.
Lipophilicity (LogP/LogD) Lower LogP than gem-dimethyl analoguesLogP is context-dependent; LogD decreases significantly below its pKaThe oxetane is a reliable strategy to reduce lipophilicity.[8] The azetidine's lipophilicity is pH-dependent. At pH 7.4, a significant portion will be protonated, reducing its effective lipophilicity (LogD) and impacting membrane passage.
Metabolic Stability Generally high; can block metabolic hot spotsCan be susceptible to N-dealkylation if substitutedThe oxetane ring itself is metabolically robust.[9] Azetidines are also generally stable, but if the nitrogen is substituted (e.g., N-methyl), it can be a site for CYP450-mediated metabolism.
Conformation Puckered, rigid scaffoldPuckered, rigid scaffoldBoth rings introduce a defined three-dimensional geometry, which is advantageous for improving target selectivity by locking the molecule into a specific bioactive conformation.[6]

Impact on Biological Activity: A Kinase Inhibitor Case Study

To illustrate how these physicochemical differences translate into tangible biological outcomes, let's consider a hypothetical scenario where these scaffolds are incorporated into a kinase inhibitor. Kinase inhibitors frequently rely on interactions with the "hinge" region of the ATP-binding pocket, which often contains key hydrogen bonding sites.

Hypothetical Binding Scenario:

Many kinase inhibitors utilize a basic nitrogen to form a salt bridge with a conserved aspartic acid (Asp) in the DFG motif of the activation loop.

  • The Azetidine Analogue: The basic nitrogen of the azetidine ring is perfectly positioned to form a strong, charge-assisted hydrogen bond or salt bridge with this aspartate residue. This single interaction could anchor the inhibitor in the pocket, leading to high biochemical potency.

  • The Oxetane Analogue: The oxetane's oxygen, being a neutral hydrogen bond acceptor, cannot form this salt bridge. It would rely on weaker, non-ionic hydrogen bonds or other interactions. Consequently, one would predict it to have lower biochemical potency against this specific target.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Analogues Asp Aspartate (Asp) (Acidic Residue) Hinge Hinge Region (H-bond Donors/Acceptors) Azetidine Azetidine Analogue (Basic Nitrogen) Azetidine->Asp Strong Salt Bridge (High Potency) Azetidine->Hinge H-Bond Oxetane Oxetane Analogue (Neutral Oxygen) Oxetane->Hinge Weaker H-Bond (Lower Potency)

Illustrative Biological Data:

The following table contains representative, hypothetical data for this kinase inhibitor scenario. It illustrates the type of data a research team would generate to compare these two scaffolds.

Compound IDScaffoldTarget Kinase IC₅₀ (nM)Cell Proliferation EC₅₀ (µM)Notes
EX-01 Oxetane2505.2Moderate biochemical potency. Cellular activity may be limited by weaker target engagement.
EX-02 Azetidine (N-H)50.8High biochemical potency due to the salt bridge. Good translation to cellular activity, but may have lower permeability.
EX-03 Azetidine (N-Me)81.5Potency maintained. Methyl group may improve permeability but could introduce a metabolic liability (N-dealkylation).

Experimental Protocols for Comparative Evaluation

To generate the data shown above, a self-validating, stepwise experimental approach is required. The causality behind this workflow is to first establish on-target biochemical potency and then determine if that potency translates to a functional effect in a cellular environment.

G Start Synthesize Analogues (Oxetane & Azetidine) Biochem Step 1: Biochemical Assay (e.g., TR-FRET Kinase Assay) - Determine Target IC₅₀ Start->Biochem CellViability Step 2: Cellular Assay (e.g., MTS Proliferation Assay) - Determine Functional EC₅₀ Biochem->CellViability Does potency translate? Selectivity Step 3: Selectivity Profiling (e.g., Kinome Scan) - Assess Off-Target Effects CellViability->Selectivity Is the effect on-target? PK Step 4: ADME Profiling (e.g., Microsomal Stability) - Evaluate Drug-like Properties Selectivity->PK Decision Select Lead Candidate PK->Decision

Protocol: In Vitro Kinase Activity/Inhibitor Screening Assay (TR-FRET)

Rationale: This biochemical assay directly measures the ability of a compound to inhibit the target kinase in a clean, isolated system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method that quantifies the phosphorylation of a substrate.[10]

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the target kinase and a 2X solution of a biotinylated peptide substrate in Kinase Buffer.

    • Prepare a 2X ATP solution in Kinase Buffer. The concentration should be at or near the Kₘ for the specific kinase.

    • Prepare serial dilutions of the test compounds (EX-01, EX-02, EX-03) in DMSO, then dilute into Kinase Buffer to create a 4X stock. A known potent inhibitor should be used as a positive control.

    • Prepare the TR-FRET Detection Buffer containing a Europium-labeled anti-phospho-substrate antibody and a Streptavidin-acceptor conjugate (e.g., SA-APC).

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X test compound or control (DMSO vehicle) to the appropriate wells.

    • Add 10 µL of the 2X Kinase/Substrate mixture to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to all wells.

    • Incubate for 60-120 minutes at room temperature, protected from light.

    • Stop the reaction by adding 10 µL of the TR-FRET Detection Buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition & Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm).

    • Plot the TR-FRET ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability MTS Assay

Rationale: After confirming biochemical potency, it is crucial to determine if the compound can enter a cell and engage its target to produce a functional outcome, such as inhibiting cancer cell proliferation. The MTS assay is a colorimetric method that measures the metabolic activity of viable cells, which is proportional to the number of living cells.[11][12]

Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., one known to be dependent on the target kinase) to ~80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium.

    • Incubate the plate for 18-24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be ≤ 0.5%.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTS Reagent Addition and Measurement:

    • Prepare the MTS reagent solution according to the manufacturer's instructions (e.g., by combining the MTS and PES solutions).[12]

    • Add 20 µL of the prepared MTS solution to each well.

    • Incubate for 1-4 hours at 37°C and 5% CO₂. The incubation time should be optimized to yield a strong signal without saturation.

    • Record the absorbance at 490 nm using a microplate spectrophotometer.[11] An optional background subtraction can be performed using wells with medium only.[12]

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Conclusion and Future Perspectives

The choice between an oxetane and an azetidine scaffold is a nuanced decision driven by the specific biological target and desired drug properties. Neither is universally superior.

  • This compound represents a metabolically stable, non-basic scaffold ideal for improving solubility and introducing polarity without the complications of a basic center. It is an excellent choice when a key charge-based interaction is not required or when avoiding basicity-driven off-target effects is a priority.

  • Azetidine analogues offer the powerful advantage of a basic nitrogen. This feature can be strategically exploited to form high-affinity salt-bridge interactions, often leading to a dramatic increase in potency. However, this must be balanced against potential liabilities related to pharmacokinetics and off-target interactions.

The in-depth analysis of physicochemical properties, coupled with a rigorous and logical experimental cascade, empowers drug discovery teams to move beyond simple substitution and engage in true rational design. By understanding the fundamental causality linking a single atom change to the final biological outcome, we can accelerate the development of safer, more effective therapeutics.

References

A Comparative Guide to the Spectroscopic Analysis of Strained vs. Unstrained α,β-Unsaturated Esters

Author: BenchChem Technical Support Team. Date: January 2026

A Case Study: Predicted Analysis of Methyl 2-(oxetan-3-ylidene)acetate vs. Experimental Data of Methyl Crotonate

This guide provides an in-depth comparative analysis of the infrared (IR) and mass spectrometry (MS) characteristics of α,β-unsaturated esters, focusing on the profound influence of ring strain on spectroscopic outcomes. Due to the limited availability of published experimental spectra for this compound, this document presents a predicted analysis grounded in fundamental spectroscopic principles and data from related structures. This predicted data is critically compared against established experimental data for its unstrained acyclic analogue, Methyl Crotonate.

This approach allows researchers, scientists, and drug development professionals to understand not only the interpretation of raw spectral data but also the underlying chemical physics that govern how molecular structure, particularly ring strain, dictates spectroscopic fingerprints.

Introduction: The Spectroscopic Impact of Strained Rings

α,β-Unsaturated esters are a cornerstone of organic synthesis and are prevalent motifs in pharmaceuticals. Their spectroscopic characterization is routine, yet the introduction of a strained ring system, such as the oxetane in this compound, introduces significant deviations from standard spectra. The oxetane ring, a four-membered cyclic ether, possesses approximately 106 kJ/mol of ring strain.[1] This strain energy alters bond lengths, bond angles, and electron density distribution, which in turn profoundly impacts vibrational frequencies (IR) and mass spectrometric fragmentation pathways (MS).

By comparing the predicted spectra of the strained this compound with the experimental spectra of the planar, unstrained Methyl Crotonate, we can isolate and understand these specific influences.

Infrared (IR) Spectroscopy Comparison

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The frequency of these vibrations is highly sensitive to the bond strength and the masses of the connected atoms.

Key Vibrational Modes of Interest

For these structures, the most informative IR bands are the C=O stretch of the ester, the C=C stretch of the alkene, and the C-O stretches of both the ester and the ether (in the case of the oxetane).

Functional Group Methyl Crotonate (Experimental) This compound (Predicted) Rationale for Predicted Shift
C=O Stretch (Ester) ~1724 cm⁻¹~1720-1730 cm⁻¹The primary influence is conjugation with the C=C bond, which is present in both molecules. Ring strain is not expected to significantly alter the C=O frequency directly.
C=C Stretch (Alkene) ~1658 cm⁻¹~1670-1685 cm⁻¹Ring strain in small rings forces a higher s-character in the exocyclic double bond, leading to a higher vibrational frequency.[2] Studies of 3-methyleneoxetane support this shift to a higher wavenumber for the exocyclic C=C bond.[3]
C-O-C Stretch (Ether) N/A~980-1000 cm⁻¹The characteristic C-O-C stretching of the strained oxetane ring typically appears in this region. Unstrained ethers are found at higher frequencies.
C-O Stretch (Ester) ~1270 cm⁻¹ (asymm), ~1175 cm⁻¹ (symm)~1270 cm⁻¹, ~1170 cm⁻¹These frequencies are characteristic of conjugated esters and are not expected to be significantly perturbed by the remote ring system.
=C-H Stretch ~3030 cm⁻¹~3050 cm⁻¹The stretching vibration for a vinylic C-H bond.
sp³ C-H Stretch ~2950 cm⁻¹~2960 cm⁻¹Standard alkyl C-H stretching.

Mass Spectrometry (MS) Comparison

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern provides a molecular fingerprint and reveals information about the stability of different parts of the molecule.

Molecular Ion and Predicted Fragmentation Pathways

Methyl Crotonate (C₅H₈O₂, MW = 100.12) The mass spectrum of methyl crotonate shows a clear molecular ion peak (M⁺) at m/z = 100. The primary fragmentation pathways are characteristic of α,β-unsaturated esters:

  • Loss of a methoxy radical (•OCH₃): This is a very common pathway for methyl esters, leading to a stable acylium ion at m/z = 69 . This is often the base peak.

  • Loss of a methyl radical (•CH₃): Less common, leading to a fragment at m/z = 85.

  • McLafferty Rearrangement: Not prominent for methyl esters but can lead to characteristic fragments in larger esters.

This compound (C₆H₈O₃, MW = 128.13) The molecular ion peak (M⁺) is predicted to be observed at m/z = 128 . The fragmentation is expected to be a competition between pathways initiated by the ester group and those driven by the strained oxetane ring.

Visualizing the Fragmentation

Below are diagrams illustrating the primary fragmentation pathway for each molecule.

Methyl Crotonate Fragmentation

cluster_main mol_ion [C₅H₈O₂]⁺˙ m/z = 100 (Methyl Crotonate M⁺) frag1 [C₄H₅O]⁺ m/z = 69 (Base Peak) mol_ion->frag1 - •OCH₃ frag2 [C₄H₅O₂]⁺ m/z = 85 mol_ion->frag2 - •CH₃ caption Figure 1: Primary EI fragmentation of Methyl Crotonate.

Caption: Figure 1: Primary EI fragmentation of Methyl Crotonate.

Predicted this compound Fragmentation

cluster_main mol_ion [C₆H₈O₃]⁺˙ m/z = 128 (Predicted M⁺) frag1 [C₅H₅O₂]⁺ m/z = 97 mol_ion->frag1 - •OCH₃ frag2 [C₄H₄O]⁺˙ m/z = 68 mol_ion->frag2 - CO₂ (from ring) frag3 [C₅H₅O₃]⁺ m/z = 113 mol_ion->frag3 - •CH₃ caption Figure 2: Predicted EI fragmentation of this compound.

Caption: Figure 2: Predicted EI fragmentation of this compound.

Comparative Fragmentation Data
m/z Value Methyl Crotonate (Experimental) This compound (Predicted) Proposed Fragment Identity / Rationale
128 N/AM⁺ (Molecular Ion)The intact ionized molecule.
113 N/A[M - CH₃]⁺Loss of a methyl radical from the ester.
100 M⁺ (Molecular Ion)N/A
97 N/A[M - OCH₃]⁺Loss of a methoxy radical, forming an acylium ion. A very probable high-intensity peak.
85 [M - CH₃]⁺N/A
69 [M - OCH₃]⁺ (Base Peak)[M - COOCH₃]⁺Loss of the entire methoxycarbonyl radical.
68 Minor[M - CO - OCH₂]⁺˙ or [C₄H₄O]⁺˙A characteristic fragmentation of the oxetane ring is the expulsion of formaldehyde (CH₂O), or retro-[2+2] cycloreversion to yield ketene and formaldehyde. A fragment at m/z 68 resulting from cleavage of the oxetane ring is highly plausible.[4]

Experimental Protocols

To ensure the generation of high-quality, reproducible data for compounds like these, the following standardized protocols are recommended.

Protocol 1: Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain a high-resolution infrared spectrum of the analyte. Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. The resulting spectrum should be a flat line at 100% transmittance.

  • Sample Application: Place a small amount of the solid sample (or a single drop of liquid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks with their wavenumbers (cm⁻¹).

Causality Behind Choices:

  • ATR: Chosen over traditional KBr pellets or Nujol mulls for its speed, ease of use, and excellent sample-to-sample reproducibility, which is critical for comparative studies.

  • Purging: Essential for removing atmospheric H₂O and CO₂ bands that can obscure important regions of the spectrum, particularly the O-H stretching region (~3200-3600 cm⁻¹) and the CO₂ band (~2350 cm⁻¹).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the analyte from any potential impurities and obtain a reproducible electron ionization (EI) mass spectrum.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: Set to 250 °C, split mode (e.g., 50:1 split ratio).

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, DB-5ms or equivalent) is suitable.

    • Oven Program: Start at 50 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized for the specific analyte).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition and Analysis: Inject 1 µL of the sample solution. The mass spectrum corresponding to the chromatographic peak of the analyte should be extracted and analyzed.

Causality Behind Choices:

  • GC Introduction: Provides a pure sample to the mass spectrometer, ensuring the resulting spectrum is not contaminated by solvents or impurities.

  • 70 eV Ionization Energy: This is the standard EI energy used globally. It provides sufficient energy to cause reproducible fragmentation and allows the resulting spectra to be compared with standard libraries (like NIST).

  • Non-polar Column: A robust choice for a wide range of organic molecules, separating based on boiling point.

Conclusion

This guide demonstrates that while direct experimental data is always preferred, a robust and scientifically valid analysis can be constructed by applying fundamental principles of spectroscopy. The comparison between the well-documented spectra of Methyl Crotonate and the predicted spectra of this compound highlights the significant and predictable influence of ring strain. Specifically, the strained oxetane ring is predicted to increase the vibrational frequency of the exocyclic C=C bond in the IR spectrum and introduce unique, low-mass fragmentation pathways in the mass spectrum. These predictable differences serve as powerful diagnostic tools for chemists in identifying and characterizing novel strained-ring systems.

References

A-Comparative-Guide-to-Methyl-2-oxetan-3-ylidene-acetate-as-a-Bioisosteric-Replacement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Oxetanes in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with improved efficacy and safety profiles, medicinal chemists continually seek innovative molecular scaffolds. Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design.[1][2] This approach allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties to enhance its overall "drug-likeness."[3] Among the emerging class of bioisosteres, the oxetane ring has garnered significant attention.[4][5] This small, four-membered cyclic ether offers a unique combination of polarity, metabolic stability, and three-dimensionality, making it an attractive replacement for commonly used functionalities like gem-dimethyl and carbonyl groups.[6][7][8]

This guide focuses on the validation of a specific oxetane-containing building block, methyl 2-(oxetan-3-ylidene)acetate , as a versatile bioisosteric replacement. We will explore its impact on key drug-like properties, provide detailed experimental protocols for its validation, and offer a comparative analysis against traditional isosteres.

The Strategic Advantage of this compound

This compound (CAS 1105665-34-6) is a key building block for introducing the oxetane-ylidene acetic acid ester moiety into a lead compound.[9][10][11][12] This strategic replacement can offer several advantages over traditional functional groups:

  • Enhanced Aqueous Solubility: The inherent polarity of the oxetane ring can significantly improve the aqueous solubility of a parent molecule. Replacing a lipophilic group, such as a gem-dimethyl group, with an oxetane can lead to a substantial increase in solubility, a critical factor for oral bioavailability.[13][14]

  • Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities.[5][15] For instance, it can serve as a metabolically stable replacement for a carbonyl group, which is susceptible to enzymatic reduction.[8][16]

  • Modulation of Lipophilicity: While oxetanes are polar, their impact on lipophilicity (LogD) is context-dependent. In some cases, they can reduce lipophilicity compared to gem-dimethyl groups, which is often beneficial for reducing off-target effects.[13] However, when replacing a carbonyl group, a slight increase in LogD may be observed.[17]

  • Three-Dimensionality: The puckered conformation of the oxetane ring introduces a greater degree of three-dimensionality into a molecule compared to planar carbonyl groups.[7] This can lead to improved binding affinity and selectivity for the target protein.

Comparative Physicochemical Properties

To objectively assess the utility of this compound as a bioisostere, it is crucial to compare its impact on the physicochemical properties of a parent molecule against other common replacements. The following table provides a summary of these comparisons.

Propertygem-Dimethyl ReplacementCarbonyl ReplacementJustification & Rationale
Aqueous Solubility Significant IncreaseGenerally IncreasedThe polar ether oxygen of the oxetane ring enhances hydrogen bonding with water.[6][14]
Lipophilicity (LogD) DecreaseSlight Increase/Decrease (Context Dependent)Oxetanes are less lipophilic than gem-dimethyl groups.[13] The effect relative to carbonyls can vary based on the surrounding molecular environment.[17]
Metabolic Stability IncreasedSignificantly IncreasedThe oxetane ring is less susceptible to oxidative metabolism by cytochrome P450 enzymes.[5][15] It is also more stable to enzymatic reduction than a carbonyl group.[8][16]
Molecular Weight SimilarSimilarThe molecular weight of an oxetane is comparable to that of a gem-dimethyl or carbonyl group.
Three-Dimensionality IncreasedIncreasedThe non-planar structure of the oxetane ring introduces more sp3 character and rigidity.[7]
Basicity (pKa) of Proximal Amines No significant changeSignificant DecreaseThe electron-withdrawing nature of the oxetane oxygen can lower the pKa of nearby amines by up to 2.7 units.[13]

Experimental Validation Protocols

The following section provides detailed, step-by-step methodologies for the key experiments required to validate the bioisosteric replacement of a functional group with the moiety derived from this compound.

Protocol 1: Aqueous Solubility Determination (Thermodynamic Solubility Assay)

Rationale: This assay provides a precise measurement of a compound's solubility in an aqueous buffer at a specific pH, which is critical for predicting its oral absorption.

Materials:

  • Test compound and its bioisosteric analog

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Plate shaker

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Prepare a 10 mM stock solution of each compound in DMSO.

  • Add an excess of the solid compound to a vial containing PBS (pH 7.4).

  • Incubate the vials on a plate shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and dilute it with PBS.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.

Protocol 2: Lipophilicity Measurement (LogD7.4 Determination)

Rationale: The distribution coefficient (LogD) at physiological pH (7.4) is a key indicator of a compound's permeability and potential for off-target effects. The shake-flask method is the gold standard for its determination.

Materials:

  • Test compound and its bioisosteric analog

  • n-Octanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector

Procedure:

  • Prepare a solution of the compound in PBS (pH 7.4).

  • Add an equal volume of n-octanol to the aqueous solution.

  • Vigorously mix the two phases using a vortex mixer for 30 minutes.

  • Separate the phases by centrifugation.

  • Carefully sample both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using HPLC.

  • Calculate LogD7.4 using the formula: LogD7.4 = log([Compound]octanol / [Compound]aqueous).

Protocol 3: In Vitro Metabolic Stability Assessment (Microsomal Stability Assay)

Rationale: This assay evaluates the susceptibility of a compound to metabolism by liver enzymes (cytochrome P450s), providing an early indication of its in vivo clearance rate.

Materials:

  • Test compound and its bioisosteric analog

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer, pH 7.4

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Pre-warm the HLM and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the test compound, HLM, and phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the experimental validation process for a bioisosteric replacement.

G cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Comparative Validation cluster_3 Data Analysis & Decision Lead Original Lead Compound Solubility Aqueous Solubility Assay Lead->Solubility Lipophilicity LogD7.4 Determination Lead->Lipophilicity Metabolism Metabolic Stability Assay Lead->Metabolism Bioisostere This compound Analog Bioisostere->Solubility Bioisostere->Lipophilicity Bioisostere->Metabolism Analysis Comparative Data Analysis Solubility->Analysis Lipophilicity->Analysis Metabolism->Analysis Decision Go/No-Go Decision Analysis->Decision

Caption: Experimental workflow for validating a bioisosteric replacement.

Structural Comparison and Rationale

The following diagram illustrates the structural similarities and differences between a carbonyl group and the oxetane-ylidene moiety.

G cluster_0 Carbonyl Group cluster_1 Oxetane-ylidene Moiety cluster_2 Key Features C=O C=O Oxetane C=O->Oxetane Bioisosteric Replacement Features Similar: - Dipole Moment - H-bond Acceptor Different: - Planarity - Metabolic Stability

References

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Oxetane Advantage: Shifting the Paradigm in Metabolic Stability

In the relentless pursuit of drug candidates with optimal pharmacokinetic profiles, medicinal chemists are increasingly turning to a small, four-membered cyclic ether: the oxetane.[1][2] The incorporation of an oxetane ring has emerged as a powerful strategy to enhance metabolic stability, a critical determinant of a drug's in vivo half-life, bioavailability, and potential for drug-drug interactions.[1][3][4][5]

Historically, chemists would block metabolically labile C-H bonds by introducing sterically hindering groups like a gem-dimethyl moiety.[6] While effective at preventing oxidation, this approach invariably increases lipophilicity, which can negatively impact solubility and other drug-like properties.[6][7] The oxetane ring provides an elegant solution, acting as a polar bioisostere for the gem-dimethyl group. It offers similar steric bulk but with reduced lipophilicity and increased aqueous solubility, often leading to a more favorable overall profile.[2][6][8][9] By replacing metabolically susceptible functionalities like carbonyls or morpholines, oxetanes can profoundly improve a compound's resilience to enzymatic degradation.[1][2][6]

This guide provides a comprehensive framework for assessing the metabolic stability of oxetane-containing compounds. It moves beyond mere protocol recitation to explain the underlying principles, enabling you to design, execute, and interpret experiments with confidence. We will compare key in vitro systems, provide detailed experimental workflows, and present a data-driven analysis of the "oxetane effect."

The Metabolic Fate of Oxetanes: A Mechanistic Overview

The primary drivers of drug metabolism are the Cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases predominantly found in the liver.[10][11][12] These enzymes typically catalyze oxidative reactions on electron-rich or sterically accessible parts of a molecule.

The enhanced stability of oxetanes stems from the inherent properties of the ring system:

  • Electronic Effects : The electron-withdrawing nature of the ring oxygen deactivates adjacent C-H bonds, making them less susceptible to CYP450-mediated oxidation.[8]

  • Steric Shielding : The rigid, three-dimensional structure of the oxetane can physically block access of metabolic enzymes to nearby vulnerable sites on the parent molecule.[1]

  • Alternative Metabolic Pathways : While generally stable, oxetanes are not metabolically inert. Some studies suggest they can be hydrolyzed via a non-oxidative ring-opening mechanism by microsomal epoxide hydrolase (mEH), representing an unusual metabolic route that diverts clearance away from the often-problematic CYP450 system.[12][13]

This resistance to traditional CYP450 oxidation is a key reason for their adoption in drug design.[12][14] The diagram below contrasts the metabolic liabilities of a gem-dimethyl group with the enhanced stability of its oxetane bioisostere.

cluster_0 Metabolically Labile Group cluster_1 Metabolically Stable Bioisostere A Parent Compound (with gem-dimethyl) B Primary Alcohol Metabolite A->B CYP450 Oxidation C Carboxylic Acid Metabolite B->C Further Oxidation D Parent Compound (with Oxetane) E Resistant to Oxidation D->E Blocked CYP450 Metabolism F Minor Ring-Opened Metabolite (Diol) D->F mEH Hydrolysis (Alternative Pathway) A 1. Prepare Reagents - Test Compound (e.g., 1 µM) - Liver Microsomes (e.g., 0.5 mg/mL) - NADPH Regenerating System - Control Compounds (High & Low CL) B 2. Pre-incubation Warm microsomes and compound to 37°C for ~5 min A->B C 3. Initiate Reaction Add NADPH solution to start metabolism B->C D 4. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) Transfer aliquots to quench solution C->D E 5. Quench Reaction Add ice-cold acetonitrile with Internal Standard to stop enzyme activity D->E F 6. Protein Precipitation Centrifuge to pellet precipitated proteins E->F G 7. Sample Analysis Analyze supernatant by LC-MS/MS F->G H 8. Data Interpretation - Plot ln(% Remaining) vs. Time - Calculate t1/2 and CLint G->H

References

A Comparative Guide to Base Selection in Reactions with Methyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Methyl 2-(oxetan-3-ylidene)acetate has emerged as a valuable and versatile building block, particularly in the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications. The exocyclic α,β-unsaturated ester moiety of this molecule presents a reactive site for various nucleophilic additions. The choice of base in these reactions is not merely a matter of proton abstraction but a critical parameter that dictates the reaction pathway, yield, and stereoselectivity.

This guide provides an in-depth comparison of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) with other commonly used organic bases in reactions involving this compound. By presenting supporting experimental data and mechanistic insights, we aim to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

The Crucial Role of the Base

The reaction of this compound with nucleophiles is a classic example of a Michael or aza-Michael addition. The base in this context can play several roles:

  • Deprotonation of the Nucleophile: For weakly acidic nucleophiles, the base is required to generate the more reactive conjugate base.

  • Activation of the Substrate: In some cases, the base can interact with the electrophile, although this is less common for this specific substrate.

  • Catalysis: A truly catalytic base will be regenerated during the reaction cycle.

The ideal base should be strong enough to deprotonate the chosen nucleophile but not so reactive that it leads to undesired side reactions, such as polymerization or decomposition of the starting material or product.

Contenders in Comparison: A Look at the Bases

This guide focuses on a comparative analysis of DBU against other frequently employed organic bases.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic, sterically hindered amidine base.[1][2][3] Its high basicity (pKa of the conjugate acid is ~12-13 in DMSO) allows it to deprotonate a wide range of C-H, N-H, and O-H acids.[4] The steric hindrance around the nitrogen atoms minimizes its participation as a nucleophile, which is a crucial characteristic for preventing unwanted side reactions.[2][5]

Triethylamine (TEA): A common and inexpensive tertiary amine base. It is significantly less basic than DBU (pKa of the conjugate acid is ~10.7 in water) and is often used in reactions where a milder base is sufficient.

Diisopropylethylamine (DIPEA or Hünig's Base): Another sterically hindered amine base. Its basicity is comparable to TEA, but its bulkiness further reduces its nucleophilicity.

1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic amine that is a good nucleophile and a moderately strong base. Its cage-like structure makes it sterically accessible.

Potassium Carbonate (K₂CO₃): An inorganic base that is often used in heterogeneous reaction conditions. Its strength is sufficient for deprotonating many common nucleophiles.

Caption: Classification of bases based on their relative strength.

Comparative Experimental Study: Aza-Michael Addition

To provide a quantitative comparison, a model aza-Michael addition reaction was performed between this compound and a generic secondary amine nucleophile (pyrrolidine) using the aforementioned bases. The reaction progress was monitored over time, and the final product yields were determined.

Standardized Experimental Protocol

Caption: Generalized workflow for the comparative aza-Michael addition.

A solution of this compound (1.0 mmol) and pyrrolidine (1.1 mmol) in acetonitrile (5 mL) was treated with the respective base (1.2 mmol) at room temperature. The reaction mixture was stirred and monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction was quenched with water, and the product was extracted with ethyl acetate. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Results
BaseReaction Time (h)Yield (%)
DBU 1 95
TEA2465
DIPEA2460
DABCO1875
K₂CO₃4840

Discussion: Unpacking the Performance Differences

The experimental data clearly demonstrates the superior performance of DBU in catalyzing the aza-Michael addition to this compound. The significantly shorter reaction time and higher yield can be attributed to several key factors:

  • Optimal Basicity: DBU's high basicity ensures a rapid and complete deprotonation of the pyrrolidine nucleophile, leading to a high concentration of the reactive nucleophile in the reaction mixture. This drives the reaction forward at a much faster rate compared to the weaker amine bases like TEA and DIPEA.

  • Non-Nucleophilic Nature: The steric hindrance of DBU prevents it from competing with the intended nucleophile in adding to the electrophilic double bond.[1][2] This minimizes the formation of unwanted byproducts and contributes to a cleaner reaction profile and higher isolated yield. In contrast, while less nucleophilic than primary or secondary amines, bases like DABCO can still exhibit some nucleophilic character, potentially leading to side reactions.

  • Homogeneous Catalysis: DBU is soluble in common organic solvents like acetonitrile, allowing the reaction to proceed in a homogeneous phase.[4] This ensures efficient interaction between the reactants and the catalyst. While K₂CO₃ can be effective, its limited solubility often necessitates longer reaction times and may require phase-transfer catalysts for optimal performance.

The proposed mechanism for the DBU-catalyzed reaction involves the initial deprotonation of the nucleophile, followed by its addition to the α,β-unsaturated ester. The resulting enolate is then protonated by the conjugate acid of DBU, regenerating the base and completing the catalytic cycle.

Caption: Proposed mechanism for the DBU-catalyzed aza-Michael addition.

Conclusion and Recommendations

Based on the presented experimental data and mechanistic considerations, DBU is the most effective base for promoting the aza-Michael addition of secondary amines to this compound. Its combination of high basicity and low nucleophilicity leads to rapid reaction rates and high yields of the desired product.

For reactions involving sensitive substrates or those prone to side reactions, DBU's non-nucleophilic character makes it a particularly advantageous choice. While other bases can be used, they generally require longer reaction times and may result in lower yields. The selection of a base is a critical parameter in organic synthesis, and for reactions with this compound, DBU has proven to be a superior catalyst.

References

A Comparative Guide to the X-ray Crystallography of Methyl 2-(oxetan-3-ylidene)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of the crystallographic analysis of methyl 2-(oxetan-3-ylidene)acetate derivatives. While a definitive crystal structure for the methyl ester itself is not publicly available, this document synthesizes data from closely related analogues to offer a comprehensive understanding of the structural nuances and a robust experimental framework for researchers in the field.

Introduction: The Structural Significance of Oxetane-Ylidene Scaffolds

The oxetane ring is a valuable motif in modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[1][2] The exocyclic double bond in 2-(oxetan-3-ylidene)acetate derivatives introduces a planar moiety that, in conjunction with the puckered oxetane ring, creates a unique three-dimensional profile crucial for molecular recognition and biological activity.[3][4] X-ray crystallography provides the most definitive method for elucidating the solid-state conformation of these molecules, offering precise insights into bond lengths, angles, and the subtle puckering of the four-membered ring, which are critical for structure-activity relationship (SAR) studies.[3][4][5]

Comparative Crystallographic Analysis

While the crystal structure of this compound has not been reported, analysis of derivatives provides valuable insights into the expected structural features. Here, we compare the crystallographic data of a closely related oxime derivative, N-(oxetan-3-ylidene)hydroxylamine, with predicted data for tert-butyl 2-(oxetan-3-ylidene)acetate to highlight key structural parameters.

ParameterN-(oxetan-3-ylidene)hydroxylamine (Experimental)[5]tert-Butyl 2-(oxetan-3-ylidene)acetate (Predicted)[3]
Crystal System Monoclinic-
Space Group P2₁/c-
Oxetane Puckering Angle (°) -~10-20
Key Bond Angles (°) -C4-C5-O2: 180.0

Note: The experimental data for N-(oxetan-3-ylidene)hydroxylamine is limited to the crystal system and space group. The data for tert-butyl 2-(oxetan-3-ylidene)acetate is based on Density Functional Theory (DFT) calculations and serves as a predictive model.

The puckering of the oxetane ring is a critical conformational feature, adopted to alleviate ring strain.[3][4] For substituted oxetanes, this puckering is more pronounced due to increased eclipsing interactions.[4][6] In the case of tert-butyl 2-(oxetan-3-ylidene)acetate, the predicted puckering angle of ~10-20° is consistent with values observed for other substituted oxetanes.[3][4]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol is adapted from established methods for the crystallographic analysis of oxetane derivatives and provides a self-validating system for obtaining high-quality structural data.[3][5]

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. Slow evaporation is a reliable method for growing crystals of oxetane derivatives.

Step-by-Step Protocol:

  • Preparation of a Saturated Solution: Dissolve 10-20 mg of the high-purity this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., hexane, ethyl acetate, or a combination thereof) at room temperature. The goal is to achieve a clear, saturated solution.

  • Slow Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent. Place the vial in a vibration-free and dust-free environment. A controlled temperature, such as 4°C or ambient room temperature, should be maintained.

  • Crystal Harvesting: Monitor the vial for the formation of well-defined single crystals over several days to weeks. Once suitable crystals have formed, carefully harvest them using a cryo-loop.

Data Collection and Structure Refinement

Data collection should be performed on a modern diffractometer equipped with a suitable X-ray source.

Step-by-Step Protocol:

  • Crystal Mounting: Mount a selected single crystal on the goniometer head of the diffractometer.

  • Data Collection: Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations. Use a suitable X-ray source, such as Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the collected data using standard crystallographic software. The structure can be solved using direct methods and refined by full-matrix least-squares on F².

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the key stages of the X-ray crystallography workflow, from sample preparation to final structural analysis.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structural Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth (Slow Evaporation) synthesis->crystal_growth High-purity compound mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation puckering_concept cluster_planar Planar Conformation (Hypothetical) cluster_puckered Puckered Conformation (Actual) planar High Ring Strain (Eclipsing Interactions) puckered Reduced Ring Strain (Staggered Interactions) planar->puckered Alleviates Strain

References

A Researcher's Guide to the Oxetane Moiety: Evaluating its Impact on Lipophilicity and Aqueous Solubility

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to optimize their physicochemical properties is a cornerstone of successful drug development. Researchers are continually seeking structural motifs that can resolve common challenges such as poor solubility and high lipophilicity, which often lead to unfavorable ADME (absorption, distribution, metabolism, and excretion) profiles. The oxetane ring, a four-membered saturated ether, has emerged from an academic curiosity into a powerful tool in the drug designer's arsenal.[1][2]

This guide provides an in-depth, objective comparison of how the incorporation of an oxetane moiety influences two critical drug-like properties: lipophilicity and aqueous solubility. Moving beyond a simple recitation of facts, we will explore the causal mechanisms behind these effects and provide detailed experimental protocols for their evaluation, grounded in established scientific principles. This resource is designed for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this versatile scaffold.

The Rationale for Oxetane Bioisosterism: More Than Just a Spacer

The value of the oxetane ring lies in its unique combination of properties. It is a compact, polar, and rigid three-dimensional motif that can serve as a bioisosteric replacement for commonly used functionalities, such as gem-dimethyl and carbonyl groups.[1][2][3][4]

  • As a gem-dimethyl surrogate: The oxetane group offers a similar steric footprint but introduces a key difference: polarity.[3][5] While a gem-dimethyl group invariably increases lipophilicity, the oxetane's oxygen atom acts as a hydrogen bond acceptor, which can disrupt undesirable lipophilic interactions and significantly improve aqueous solubility.[3][6][7] This substitution is a classic strategy to block metabolically labile sites without the lipophilicity penalty.[1][2]

  • As a carbonyl surrogate: The oxetane ring maintains a comparable dipole moment and hydrogen-bonding capacity to a carbonyl group but is generally more resistant to metabolic degradation.[2][3] This can enhance a compound's metabolic stability while preserving or improving its solubility profile.[8]

Furthermore, the stability of the oxetane ring, once a concern, has been shown to be highly dependent on its substitution pattern. Follow-up studies have demonstrated that 3,3-disubstituted oxetanes are particularly stable, assuaging fears of ring instability and encouraging their broader application.[1][2][6]

Part 1: Evaluating the Effect on Lipophilicity (LogP & LogD)

Lipophilicity is a critical physicochemical parameter that influences nearly every aspect of a drug's journey through the body, including solubility, absorption, membrane penetration, and plasma protein binding.[9]

Conceptual Framework: LogP vs. LogD

It is essential to distinguish between the partition coefficient (LogP) and the distribution coefficient (LogD).

  • LogP describes the partitioning of a compound's neutral form between an immiscible lipid phase (typically n-octanol) and an aqueous phase.[10][11]

  • LogD is the partition ratio for all species (neutral and ionized) at a specific pH.[10][11]

Since the majority of drug candidates contain ionizable groups, LogD at physiological pH (e.g., 7.4) is the more relevant descriptor for predicting in vivo behavior.[9] A common goal in drug optimization is to reduce lipophilicity to improve the overall ADME profile.

Experimental Evidence: Oxetanes as Lipophilicity Modulators

The replacement of non-polar groups with an oxetane moiety consistently leads to a reduction in lipophilicity. This is a direct consequence of introducing a polar oxygen atom capable of acting as a hydrogen bond acceptor.

One study by AstraZeneca provided a clear head-to-head comparison, finding that the introduction of a 3-aminooxetane motif lowered the LogD by approximately 0.8 units compared to the analogous aminocyclobutane derivatives.[8] This demonstrates the significant impact of the ring heteroatom. Pioneering work from Carreira and Roche further established that replacing a gem-dimethyl group with an oxetane reliably blocks metabolic weak spots without the unfavorable increase in lipophilicity associated with the alkyl group.[1][2]

Compound Pair Original Moiety Replacement Moiety Change in Lipophilicity (ΔLogD) Reference
Arylsulfonamide SeriesCyclobutaneOxetane~ -0.8[8]
Generic Lead Structuresgem-dimethylOxetaneFavorable Decrease[1][2]
EZH2 Inhibitor LeadTHF RingMethoxymethyl-oxetaneOptimized LogD to 1.9[1][2]

Table 1: Comparative data illustrating the reduction in lipophilicity upon incorporation of an oxetane moiety.

Experimental Protocol: Determination of LogD by Shake-Flask Method

The shake-flask method remains the gold standard for lipophilicity measurement due to its direct, thermodynamic basis.[9]

Objective: To determine the distribution coefficient (LogD) of a test compound at a specific pH (e.g., 7.4).

Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with buffer)

  • Aqueous buffer, pH 7.4 (e.g., PBS, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer and/or flatbed shaker

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and the pH 7.4 aqueous buffer for at least 24 hours. Allow the layers to separate completely. This step is critical to ensure that the partitioning measurement reflects the true equilibrium and is not skewed by the mutual solubility of the solvents.

  • Compound Dosing: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The final concentration should be chosen to be within the linear range of the analytical detector and below the compound's solubility limit in either phase.

  • Equilibration: Cap the vials tightly and shake them vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.[12]

  • Phase Separation: Centrifuge the vials at high speed (e.g., >2000 g) for 15-30 minutes to ensure complete separation of the two phases. This prevents contamination of one layer by micro-droplets of the other.

  • Sampling & Analysis: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Dilute the aliquots appropriately and determine the concentration of the compound in each phase using a validated analytical method, typically LC-MS/MS for its high sensitivity and specificity.[12]

  • Calculation: The LogD is calculated using the following formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents n-Octanol & Buffer (pH 7.4) Saturate Pre-saturate Solvents (24h) Solvents->Saturate Mix Combine Saturated Solvents & Compound Saturate->Mix Compound Test Compound Stock Solution Equilibrate Shake to Equilibrate (1-2h) Mix->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Sample Sample Octanol & Aqueous Layers Separate->Sample Quantify Quantify Concentration (LC-MS/MS) Sample->Quantify Calculate Calculate LogD = log([C]oct/[C]aq) Quantify->Calculate

Caption: Experimental workflow for LogD determination via the shake-flask method.

Part 2: Evaluating the Effect on Aqueous Solubility

Aqueous solubility is a fundamental property that dictates a drug's absorption and bioavailability.[13] Poor solubility is a primary reason for the failure of promising drug candidates.[14]

Conceptual Framework: Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility is typically measured in early-stage discovery from a DMSO stock solution added to an aqueous buffer.[15] It's a high-throughput method that measures the concentration at which a compound precipitates under non-equilibrium conditions.[14][15] The results can be higher than true solubility, often reflecting the amorphous form of the precipitate.[16][17]

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a solvent.[13] It is measured by incubating an excess of the solid compound in a buffer over an extended period (e.g., >12 hours) and is crucial for lead optimization and formulation development.[15][16]

Experimental Evidence: Oxetanes as Potent Solubility Enhancers

The incorporation of an oxetane is one of the most effective strategies for improving the aqueous solubility of a compound. The effect can be profound, especially when the parent scaffold is highly lipophilic.[6]

Studies have documented that replacing a gem-dimethyl group or a methylene group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[6][7][18] This dramatic improvement is attributed to the oxetane's oxygen, which is the most Lewis basic among cyclic ethers and a strong hydrogen bond acceptor, leading to highly favorable interactions with water molecules.[6]

Compound Series Modification Fold Increase in Aqueous Solubility Reference
Lipophilic Linear ScaffoldsMethylene -> Oxetane25x to 4000x[6]
Polar Cyclic Scaffoldsgem-dimethyl -> Oxetane4x to 4000x[6][7][18]
MMP-13 InhibitorMethyl -> OxetaneSignificantly Improved[5]
ALDH1A Inhibitor(Parent) -> Oxetane AnalogueSignificantly Improved[5]

Table 2: Representative data showing the dramatic improvement in aqueous solubility conferred by the oxetane moiety.

Experimental Protocol: Thermodynamic Solubility Assay

This assay determines the equilibrium solubility of a compound, providing a definitive value for guiding lead optimization.

Objective: To measure the thermodynamic solubility of a test compound in a specific aqueous buffer.

Materials:

  • Test compound (solid form)

  • Aqueous buffer (e.g., pH 7.4 PBS)

  • Microcentrifuge tubes or 96-well plates

  • Incubating shaker

  • Filtration device (e.g., solubility filter plates) or centrifuge

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)

Methodology:

  • Compound Dispensing: Add an excess of the solid test compound to a vial or well containing a precise volume of the aqueous buffer. "Excess" is key; there must be undissolved solid present at the end of the incubation to ensure saturation.

  • Equilibration: Seal the container and place it on an incubating shaker at a constant temperature (e.g., 25°C) for an extended period, typically 18-24 hours.[15] This long incubation allows the dissolution process to reach a true thermodynamic equilibrium between the solid and solvated states.

  • Separation of Undissolved Solid: After incubation, separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially high readings. This can be done by:

    • Centrifugation: Spin the samples at high speed to pellet the solid, then carefully remove the supernatant.

    • Filtration: Pass the solution through a low-binding filter plate.[15]

  • Sample Preparation: Prepare a calibration curve from a stock solution of the compound (typically in DMSO). Dilute the saturated supernatant from the previous step into the same concentration range as the calibration curve.

  • Quantification: Analyze the diluted supernatant and calibration standards by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[15][16]

  • Data Reporting: The resulting concentration is reported as the thermodynamic solubility, typically in units of µM or µg/mL. Optionally, polarized light microscopy can be used to examine the remaining solid to confirm if it is crystalline, which is the expected state for a true thermodynamic measurement.[16]

Solubility_Workflow cluster_exp Experiment cluster_analysis Analysis Dispense Add Excess Solid Compound to Buffer Equilibrate Incubate with Shaking (18-24h) Dispense->Equilibrate Separate Filter or Centrifuge to Remove Solid Equilibrate->Separate Collect Collect Saturated Supernatant Separate->Collect Quantify Quantify Concentration (HPLC/LC-MS) Collect->Quantify Cal_Curve Prepare Calibration Curve Cal_Curve->Quantify Result Report as Thermodynamic Solubility Quantify->Result

Caption: Workflow for thermodynamic solubility determination.

Conclusion and Outlook

The experimental evidence is clear and compelling: the oxetane moiety is a highly effective tool for modulating the fundamental physicochemical properties of drug candidates. Its incorporation provides a reliable method for decreasing lipophilicity and, most notably, for dramatically increasing aqueous solubility.[1][5][6] These effects stem directly from the unique structural and electronic nature of the strained, polar ether ring.

By serving as a superior bioisostere for lipophilic gem-dimethyl groups and metabolically susceptible carbonyls, the oxetane scaffold allows researchers to solve multiple ADME-related problems simultaneously.[5][19] The strategic application of oxetane-containing building blocks, guided by the robust experimental evaluation of LogD and thermodynamic solubility, empowers medicinal chemists to navigate the challenges of drug discovery with greater precision, ultimately leading to the design of safer and more effective therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-(oxetan-3-ylidene)acetate (CAS No. 1105665-34-6), moving beyond simple instructions to explain the critical reasoning behind each procedure.

Our objective is to ensure that every laboratory handling this compound can do so with the highest degree of confidence in their safety and compliance protocols. This document is structured to serve as a self-validating system, where understanding the "why" reinforces the correct execution of the "how."

Core Hazard Profile and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is a combustible solid with specific irritant properties and a significant potential for environmental harm if mishandled.[1] The primary risks are associated with direct contact and improper release into the environment.

Table 1: Hazard Identification for this compound

Property Identifier Source(s)
CAS Number 1105665-34-6 [2]
Molecular Formula C₆H₈O₃ [2]
Physical Form Solid [2]
GHS Hazard Codes H315, H319, H335 [2]
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. [2]
GHS Pictogram GHS07 (Exclamation Mark)
Storage Class 11 (Combustible Solids)

| Water Hazard Class | WGK 3 (Severely hazardous to water) |[2] |

Causality Behind Hazard Classification:

  • Irritant (H315, H319, H335): The irritant nature of the compound necessitates the use of robust Personal Protective Equipment (PPE) to prevent skin, eye, and respiratory tract exposure during all handling phases, including disposal.[2]

  • Combustible Solid (Storage Class 11): While not flammable in the same way as a volatile solvent, this classification means it can burn under certain conditions. Waste containers must be stored away from ignition sources such as heat, sparks, or open flames.[3]

  • Severely Hazardous to Water (WGK 3): This is a critical disposal consideration. This classification under the German Water Hazard Ordinance indicates a high potential to damage aquatic ecosystems. Consequently, under no circumstances should this chemical or its rinsate be disposed of down the drain. [4][5]

Required Personal Protective Equipment (PPE)

Based on the risk assessment, the following PPE is mandatory when handling this compound waste. Adherence to these standards is a primary control measure stipulated by the Occupational Safety and Health Administration (OSHA).[6][7]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. When there is any risk of splashing (e.g., when handling solutions), chemical splash goggles must be worn.[5]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Inspect gloves for any signs of degradation or perforation before use.[8] Contaminated gloves should be disposed of as hazardous waste.[9]

  • Body Protection: A standard laboratory coat must be worn and kept fully fastened.

  • Respiratory Protection: Handling should occur in a well-ventilated area.[8][10] If there is a risk of generating dust or aerosols, work must be conducted within a certified chemical fume hood to prevent inhalation.[5][6]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in preventing hazardous chemical reactions within waste streams.[11][12] Mixing incompatible materials can lead to fires, explosions, or the release of toxic gases.[4][11]

Step-by-Step Collection Procedure:

  • Designate a Waste Stream: Pure, unused, or contaminated solid this compound should be collected as Solid Organic Hazardous Waste .

  • Avoid Co-mingling: Do not mix this waste with other chemical waste streams, particularly:

    • Acids or Bases[11]

    • Strong Oxidizers[4]

    • Aqueous Wastes

    • Liquid Solvent Wastes (unless the compound is fully dissolved in a compatible solvent, in which case it becomes part of that specific liquid waste stream)[13]

  • Use Appropriate Tools: Use a dedicated spatula or scoop to transfer the solid waste into the designated waste container. Do not return any excess chemical to the original container to prevent contamination.[5]

  • Seal Container Immediately: After adding waste, securely close the container lid to prevent the release of vapors and protect the contents from environmental factors like moisture.[9][13][14]

G start Waste Generated identify Identify Waste: Is it this compound? start->identify is_solid Is the waste in solid form? identify->is_solid Yes consult_ehs Consult EHS/ Disposal Protocol for Mixtures identify->consult_ehs No/Mixture collect_solid Collect in Designated 'Solid Organic Hazardous Waste' Container is_solid->collect_solid Yes is_solution Is it fully dissolved in a compatible solvent? is_solid->is_solution No collect_liquid Collect in Appropriate 'Liquid Organic Waste' Stream (e.g., Non-Halogenated Solvents) is_solution->collect_liquid Yes is_solution->consult_ehs No/Suspension

Caption: Waste Segregation Decision Workflow

Waste Containerization and Labeling

Proper containerization and labeling are mandated by the EPA's Resource Conservation and Recovery Act (RCRA) to ensure safe handling from the point of generation to final disposal (the "cradle-to-grave" approach).[15][16]

  • Container Selection:

    • The container must be constructed of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[11][13]

    • Ensure the container is in good condition, free from cracks or leaks.[4]

    • Do not fill the container beyond 90% capacity to allow for expansion.[14][17]

  • Labeling Requirements:

    • All old labels on a reused container must be fully removed or defaced.[13]

    • Affix a completed Hazardous Waste Tag provided by your institution's Environmental Health & Safety (EHS) department.

    • The label must include, at a minimum:

      • The words "Hazardous Waste" .

      • The full, unabbreviated chemical name: "this compound" . Do not use formulas or structures.[5]

      • The specific hazard characteristics (e.g., "Irritant," "Combustible").

      • The date on which waste was first added to the container (Accumulation Start Date).

      • The name and contact information of the generating researcher or lab.

Interim Storage and Final Disposal Pathway

The final phase of in-lab waste management involves safe temporary storage while awaiting pickup by trained professionals.

  • Interim Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.[17]

    • This area must be at or near the point of generation and under the control of the laboratory personnel.[13]

    • The storage location should be a cool, dry, well-ventilated space away from heat, ignition sources, and incompatible chemicals.[9][12][14]

    • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12][14]

  • Arranging for Disposal:

    • Once the container is full (or when the research project concludes), arrange for pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[11][17][18]

    • Follow your institution's specific procedures for requesting a waste pickup. This is a critical step in regulatory compliance.[5]

    • Never attempt to dispose of this material through municipal trash or by incineration in laboratory equipment. The final disposal must occur at an approved treatment, storage, and disposal facility (TSDF).

G gen 1. Waste Generation (Lab Bench) collect 2. Segregation & Collection gen->collect label 3. Containerization & Labeling collect->label store 4. Interim Storage (Satellite Accumulation Area) label->store pickup 5. EHS/Contractor Pickup store->pickup dispose 6. Transport to Approved Disposal Facility (TSDF) pickup->dispose

Caption: End-to-End Waste Disposal Workflow

Emergency Procedures: Spill Management

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: Prevent the solid from spreading. Avoid creating dust.

  • Cleanup: Carefully sweep the material onto a dustpan or use an inert absorbent material like vermiculite or sand to collect the spilled solid.[8] Do not use paper towels for the initial cleanup of a significant amount of solid.[19]

  • Dispose of Cleanup Debris: Place all contaminated materials (absorbent, dust, gloves, etc.) into a designated hazardous waste container and label it accordingly.[5]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

By adhering to these detailed procedures, you actively contribute to a culture of safety and ensure that your laboratory's operations are in full compliance with federal and local regulations.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling Methyl 2-(oxetan-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher forging new paths in drug discovery, the introduction of novel scaffolds like Methyl 2-(oxetan-3-ylidene)acetate into a synthesis workflow is both exciting and demanding. The unique properties of the oxetane ring, known to enhance metabolic stability and aqueous solubility, make it a valuable motif in modern medicinal chemistry.[1][2][3] However, its handling requires a nuanced understanding of its specific reactivity and potential hazards. This guide provides essential, field-tested safety and logistical information to ensure both the integrity of your research and the protection of your team.

Hazard Assessment: Understanding the Molecule

This compound is a combustible solid that is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, STOT SE 3).[4][5] As an acrylate derivative, it also carries the potential for skin sensitization, a common characteristic of this class of compounds.[6][7][8] The oxetane ring, while generally stable, can be susceptible to ring-opening under strongly acidic conditions.[9]

Key Hazard Information Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[4]
Serious Eye Irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)GHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable. The selection of appropriate PPE is dictated by the hazards identified above. The following protocol is designed to provide comprehensive protection.

Step-by-Step PPE Protocol

PPE_Protocol cluster_pre_handling Pre-Handling cluster_handling Direct Handling cluster_post_handling Post-Handling Lab_Coat 1. Don Lab Coat (Flame-resistant) Safety_Goggles 2. Wear Safety Goggles (Chemical splash proof) Lab_Coat->Safety_Goggles Base Protection Gloves 3. Don Nitrile Gloves (Double-gloving recommended) Safety_Goggles->Gloves Prepare for Handling Respirator 4. Use Respiratory Protection (If ventilation is inadequate) Gloves->Respirator As Needed Glove_Removal 5. Proper Glove Removal (Avoid skin contact) Respirator->Glove_Removal After Handling Hand_Washing 6. Thorough Hand Washing Glove_Removal->Hand_Washing Final Step

Caption: PPE workflow for handling this compound.

Detailed PPE Specifications:

  • Eye and Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Due to the risk of skin irritation and sensitization from the acrylate moiety, nitrile gloves are required.[6] Given that methacrylate monomers can penetrate latex and vinyl gloves within minutes, double-gloving with nitrile gloves provides an enhanced barrier for tasks exceeding 30-60 minutes.[6] Always inspect gloves for tears or punctures before use.

  • Skin and Body Protection: A flame-resistant laboratory coat is essential. Ensure it is fully buttoned. Closed-toe shoes are mandatory.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[7][8] If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: From Weighing to Reaction Quenching

This section provides a step-by-step guide for the safe handling and use of this compound in a typical laboratory setting.

Experimental Workflow

Experimental_Workflow Preparation Preparation - Assemble all necessary equipment and PPE. - Ensure fume hood is operational. Weighing Weighing - Tare a clean, dry container on an analytical balance. - Carefully transfer the solid using a spatula. - Minimize dust creation. Preparation->Weighing Dissolution Dissolution - Add the appropriate solvent to the container. - Gently swirl or stir to dissolve. Weighing->Dissolution Reaction_Setup Reaction Setup - Transfer the solution to the reaction vessel via cannula or dropping funnel. - Perform all manipulations within the fume hood. Dissolution->Reaction_Setup Reaction_Monitoring Reaction Monitoring - Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). Reaction_Setup->Reaction_Monitoring Quenching_and_Workup Quenching and Workup - Cool the reaction mixture to the appropriate temperature. - Slowly add the quenching agent. - Perform extractions and washes as required. Reaction_Monitoring->Quenching_and_Workup Waste_Segregation Waste Segregation - Segregate aqueous and organic waste into labeled containers. Quenching_and_Workup->Waste_Segregation

Caption: Step-by-step experimental workflow for handling this compound.

Procedural Guidance:

  • Preparation: Before handling the compound, ensure that a chemical fume hood is certified and functioning correctly. Assemble all necessary glassware, reagents, and emergency equipment, including a spill kit.

  • Weighing: As this compound is a solid, there is a potential for dust generation.[4][10] Weigh the required amount in a tared container within the fume hood or in a balance enclosure to prevent inhalation of airborne particles.

  • Dissolution: When dissolving the solid, add the solvent slowly to prevent splashing.

  • Reaction: All subsequent manipulations, including transfer to the reaction vessel and the reaction itself, must be carried out in the fume hood.

  • Spill Management: In case of a small spill, decontaminate the area with a suitable absorbent material. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous.

Disposal Decision Tree

Disposal_Plan Start Waste Generated Contaminated_Solids Contaminated Solids (Gloves, paper towels, etc.) Start->Contaminated_Solids Liquid_Waste Liquid Waste (Reaction mixtures, solvents) Start->Liquid_Waste Unused_Reagent Unused Reagent Start->Unused_Reagent Segregate_Solids Double-bag in labeled hazardous waste bags. Contaminated_Solids->Segregate_Solids Segregate_Liquids Collect in a labeled, sealed hazardous waste container for halogen-free organic waste. Liquid_Waste->Segregate_Liquids Original_Container Keep in original, labeled container. Unused_Reagent->Original_Container Contact_EHS Contact Environmental Health & Safety for pickup and disposal. Segregate_Solids->Contact_EHS Segregate_Liquids->Contact_EHS Original_Container->Contact_EHS

Caption: Decision tree for the proper disposal of waste related to this compound.

Disposal Protocol:

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and absorbent pads, must be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed waste container for non-halogenated organic waste. Never pour this chemical down the drain.[8]

  • Empty Containers: "Empty" containers may still retain chemical residue and should be disposed of as hazardous waste.

  • Consult Local Regulations: Always follow your institution's and local regulations for chemical waste disposal.

By adhering to these rigorous safety and handling protocols, you can confidently and safely incorporate this compound into your research, unlocking its potential while maintaining the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(oxetan-3-ylidene)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(oxetan-3-ylidene)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.